Product packaging for Boc5(Cat. No.:)

Boc5

Cat. No.: B1667349
M. Wt: 1077.1 g/mol
InChI Key: JSLFGFBQFKCNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc5 (CAS 917569-14-3) is a substituted cyclobutane identified as the first orthosteric non-peptidic agonist of the glucagon-like peptide-1 receptor (GLP-1R) . As a full agonist, it invokes sustained glycemic control and weight loss in diabetic mouse models, mimicking the broad spectrum of bioactivities of native GLP-1 . Its mechanism of action involves binding to the GLP-1R extracellular domain, extracellular loop 2, and transmembrane helices, creating a distinct active receptor conformation that stimulates Gs-mediated cAMP accumulation without detectable β-arrestin recruitment . This unique peptidomimetic agonism and signaling profile makes this compound a valuable chemical scaffold and research tool for studying GLP-1R function and for the development of future non-peptidic therapeutics targeting type 2 diabetes and obesity . This product is listed for research use only and cannot be used for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H52N4O16S2 B1667349 Boc5

Properties

Molecular Formula

C54H52N4O16S2

Molecular Weight

1077.1 g/mol

IUPAC Name

2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]cyclobutane-1,3-dicarboxylic acid

InChI

InChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66)

InChI Key

JSLFGFBQFKCNSQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boc5;  Boc-5;  Boc 5; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boc5, a GLP-1R Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Boc5, a non-peptidic agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document details the signaling pathways, quantitative data, and experimental methodologies relevant to the study of this compound.

Introduction to this compound

This compound is a small molecule, substituted cyclobutane compound that functions as an orthosteric agonist of the GLP-1R.[1] Unlike endogenous peptide agonists, this compound is non-peptidic in nature.[1] Structurally, cryo-electron microscopy has revealed that this compound binds to a pocket deeper within the transmembrane domain of the GLP-1R than its peptide counterparts.[1] Despite this different binding mode, it effectively activates the receptor and has been shown to elicit a broad spectrum of in vitro and in vivo bioactivities characteristic of GLP-1R activation, including glycemic control and weight loss in diabetic mouse models.[1]

Core Signaling Pathway of this compound at the GLP-1R

This compound exhibits biased agonism, potently activating the Gαs-protein-coupled signaling cascade, which is the canonical pathway for GLP-1R-mediated insulin secretion, without significantly recruiting β-arrestin. This biased signaling may contribute to its therapeutic effects by avoiding β-arrestin-mediated receptor desensitization.

Upon binding to the GLP-1R, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately leading to the physiological effects of GLP-1R activation, such as enhanced glucose-stimulated insulin secretion. Furthermore, GLP-1R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a key protein in cell growth and differentiation, potentially through PKA-dependent mechanisms.

Boc5_Signaling_Pathway cluster_membrane Plasma Membrane GLP1R GLP-1R Gs Gs Protein (inactive) GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->GLP1R Binds to Gs_active Gαs-GTP (active) Gs->Gs_active GDP -> GTP Gs_active->AC Stimulates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active ERK ERK1/2 PKA_active->ERK May lead to phosphorylation of Physiological_Effects Physiological Effects (e.g., Insulin Secretion) PKA_active->Physiological_Effects Phosphorylates Downstream Targets pERK p-ERK1/2 ERK->pERK pERK->Physiological_Effects Contributes to

This compound-induced GLP-1R signaling cascade.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound and its analog, WB4-24, with the GLP-1R.

CompoundParameterValueCell LineReference
This compound EC50 (cAMP accumulation) 45 ± 1.12 nMHEK293T[2]
This compound Binding Affinity (Kd or Ki) Not Reported--
WB4-24 EC50 (cAMP accumulation) 23 ± 1.13 nMHEK293T[2]

Note: A specific binding affinity value (Kd or Ki) for this compound has not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

cAMP Accumulation Assay

This protocol is used to quantify the production of intracellular cAMP following GLP-1R activation by this compound.

Materials:

  • HEK293T cells

  • pcDNA3.1 vector containing the human GLP-1R gene

  • Lipofectamine 3000

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • Stimulation buffer (e.g., Hanks' balanced salt solution with 0.1% BSA and 500 µM IBMX)

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer)

  • 96-well white opaque cell culture plates

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells into 96-well plates at a suitable density (e.g., 30,000 cells/well).

    • Transfect cells with the human GLP-1R plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Agonist Stimulation:

    • 24-48 hours post-transfection, remove the culture medium.

    • Wash the cells once with stimulation buffer.

    • Add stimulation buffer containing various concentrations of this compound or control compounds (forskolin, vehicle) to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a competitive immunoassay-based kit, following the manufacturer's protocol. For the LANCE Ultra cAMP Kit, this involves adding Eu-cAMP tracer and ULight-anti-cAMP.

    • After incubation, read the plate on a suitable plate reader (e.g., an EnVision plate reader for TR-FRET).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the experimental readings to cAMP concentrations.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This assay determines whether this compound induces the recruitment of β-arrestin to the GLP-1R, a key step in receptor desensitization and an indicator of biased agonism.

Materials:

  • HEK293T cells

  • Plasmids encoding GLP-1R fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-1 or -2 fused to a fluorescent acceptor (e.g., Venus, a YFP variant).

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture reagents (as above)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Coelenterazine h (luciferase substrate)

  • 96-well white opaque cell culture plates

Procedure:

  • Cell Culture and Co-transfection:

    • Culture and seed HEK293T cells in 96-well plates as described for the cAMP assay.

    • Co-transfect the cells with the GLP-1R-Rluc and β-arrestin-Venus plasmids.

  • Assay Performance:

    • 24-48 hours post-transfection, wash the cells with assay buffer.

    • Add assay buffer containing coelenterazine h to each well and incubate for 5-10 minutes in the dark.

    • Measure the baseline Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader capable of sequential dual-emission detection (e.g., at ~480 nm for Rluc and ~530 nm for Venus).

    • Add various concentrations of this compound or a control agonist known to induce β-arrestin recruitment.

    • Immediately begin kinetic BRET readings for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Subtract the baseline BRET ratio from the ratios obtained after agonist addition to get the net BRET signal.

    • Plot the net BRET signal against the log of the agonist concentration to generate a dose-response curve.

PKA Activation Assay

This protocol provides a general framework for measuring PKA activity downstream of this compound-induced cAMP production.

Materials:

  • GLP-1R expressing cells

  • Cell lysis buffer

  • This compound

  • PKA activity assay kit (e.g., colorimetric or fluorescent kits that use a specific PKA substrate)

  • Protein quantification assay (e.g., BCA assay)

  • 96-well plates

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat GLP-1R expressing cells with various concentrations of this compound for a specified time.

    • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • PKA Activity Measurement:

    • Use a PKA activity assay kit according to the manufacturer's instructions. This typically involves incubating a defined amount of cell lysate with a PKA-specific substrate.

    • The phosphorylation of the substrate by active PKA is then detected, often through a colorimetric or fluorescent readout.

  • Data Analysis:

    • Normalize the PKA activity to the total protein concentration for each sample.

    • Plot the normalized PKA activity against the this compound concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the phosphorylation of ERK1/2 in response to this compound treatment.

Materials:

  • GLP-1R expressing cells

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture GLP-1R expressing cells to near confluency.

    • Serum-starve the cells for several hours to reduce baseline ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-ERK antibody.

    • Re-probe the membrane with the anti-total-ERK1/2 antibody to control for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample to determine the relative level of ERK phosphorylation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a novel GLP-1R agonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Binding Assay (Determine Kd/Ki) cAMP_Assay cAMP Accumulation Assay (Determine EC50, Emax) Binding_Assay->cAMP_Assay Confirm Target Engagement Arrestin_Assay β-Arrestin Recruitment Assay (Assess Biased Agonism) cAMP_Assay->Arrestin_Assay Characterize Signaling Profile PKA_Assay PKA Activation Assay Arrestin_Assay->PKA_Assay Investigate Downstream Effectors ERK_Assay ERK Phosphorylation Assay PKA_Assay->ERK_Assay Animal_Model Diabetic Animal Model (e.g., db/db mice) ERK_Assay->Animal_Model Proceed to In Vivo Studies Glycemic_Control Assess Glycemic Control (Glucose Tolerance, HbA1c) Animal_Model->Glycemic_Control Weight_Loss Measure Body Weight and Food Intake Animal_Model->Weight_Loss

Workflow for this compound characterization.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protective strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its reliability, mild application, and selective removal. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles to practical applications, offering a valuable resource for professionals in academia and the pharmaceutical industry.

The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for primary and secondary amines. Its steric bulk and electronic properties render the protected amine nucleophilically and basicity inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles.

The standard reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and stable solid.[1] The protection reaction is typically carried out under mild basic conditions, with the amine nitrogen acting as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[2]

Mechanism of Boc Protection:

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The reaction is often facilitated by a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), which deprotonates the amine to increase its nucleophilicity.

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-tBu + tBuO-C(=O)O(⁻) Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base Base->Amine Deprotonation BocAmine R-NH-Boc Intermediate->BocAmine Deprotonation & Collapse Byproducts tBuOH + CO₂ + Base-H(⁺) Intermediate->Byproducts

Mechanism of Boc protection of a primary amine.

Conversely, the removal of the Boc group, or deprotection, is efficiently achieved under acidic conditions.[2] The mechanism involves the protonation of the carbamate oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. Common acidic reagents for Boc deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid.[3][4]

Mechanism of Boc Deprotection:

The acid-catalyzed deprotection of a Boc-protected amine is a facile process that regenerates the free amine. The tert-butyl group's ability to form a stable carbocation is a key driving force for this reaction.

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BocAmine R-NH-Boc ProtonatedBocAmine R-NH-C(=O(⁺)H)O-tBu BocAmine->ProtonatedBocAmine Acid H⁺ Acid->ProtonatedBocAmine CarbamicAcid [R-NH-COOH] ProtonatedBocAmine->CarbamicAcid Elimination of tBu⁺ Amine R-NH₃(⁺) CarbamicAcid->Amine Decarboxylation Byproducts CO₂ + (CH₃)₃C⁺ CarbamicAcid->Byproducts

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, base, and temperature. The following tables summarize representative quantitative data for these reactions.

Table 1: Yields for Boc Protection of Various Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineTriethylamineDichloromethaneRoom Temp2>95
AnilineSodium BicarbonateDioxane/WaterRoom Temp1298
DiethylamineTriethylamineTetrahydrofuranRoom Temp396
4-BromoanilineSodium BicarbonateTetrahydrofuran/WaterRoom Temp1699
L-Alanine methyl esterTriethylamineDichloromethane0 to Room Temp497
PiperidineNoneNeatRoom Temp0.198

Data compiled from various sources, specific reaction conditions may vary.

Table 2: Comparison of Deprotection Conditions for N-Boc-Aniline

ReagentSolventTemperature (°C)Time (h)Yield (%)
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp1>95
4 M HCl in DioxaneDioxaneRoom Temp2>95
85% Phosphoric AcidToluene50392
Montmorillonite K10DichloromethaneRoom Temp0.594
Zinc BromideDichloromethaneRoom Temp1285

Data compiled from various sources, specific reaction conditions may vary.

Experimental Protocols

General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.

  • Purify the product by column chromatography on silica gel if necessary.

General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry and in peptide synthesis.[5][6][7]

Solid-Phase Peptide Synthesis (SPPS)

In the Merrifield solid-phase peptide synthesis, the Boc group is a classic choice for the protection of the α-amino group of amino acids. The C-terminal amino acid is first anchored to a solid support. The synthesis then proceeds through a series of iterative cycles of deprotection, coupling, and washing.

Boc_SPPS_Workflow Start Start: Resin with C-terminal Amino Acid Deprotection 1. Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Wash1 2. Wash Deprotection->Wash1 Neutralization 3. Neutralization (e.g., DIEA in DCM) Wash1->Neutralization Wash2 4. Wash Neutralization->Wash2 Coupling 5. Coupling of next Boc-protected Amino Acid (e.g., DCC/HOBt) Wash2->Coupling Wash3 6. Wash Coupling->Wash3 Repeat More Amino Acids to Add? Wash3->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin (e.g., HF) Repeat->Cleavage No End Purified Peptide Cleavage->End

Workflow for Solid-Phase Peptide Synthesis using the Boc strategy.
Synthesis of Pharmaceutical Intermediates

The Boc group is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) to mask amine functionalities during various chemical transformations.[6] Its stability to a wide range of reagents, including many oxidizing and reducing agents, organometallic reagents, and basic conditions, makes it a versatile tool for medicinal chemists. The mild acidic deprotection conditions often preserve other sensitive functional groups within the molecule.

Conclusion

The tert-butoxycarbonyl protecting group remains a vital tool in modern organic synthesis. Its ease of introduction and removal, coupled with its orthogonality to many other protecting groups, ensures its continued and widespread use in the synthesis of peptides, pharmaceuticals, and other complex organic molecules. A thorough understanding of its chemistry, reaction conditions, and applications is essential for any researcher or scientist working in the field of organic synthesis and drug development.

References

Boc5: A Non-Peptidic Agonist of the Glucagon-Like Peptide-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity. However, the majority of these agents are peptidic in nature, necessitating parenteral administration. This has spurred the search for orally available, non-peptidic GLP-1R agonists. Boc5, a substituted cyclobutane, was one of the first such compounds to be identified, demonstrating a broad spectrum of GLP-1-like activities both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and its mechanism of action at the molecular level. While this compound's development has been hampered by poor oral bioavailability, it remains a critical tool for understanding non-peptidic GLP-1R agonism and a foundational scaffold for the design of future therapeutics.

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and appetite regulation.[1] Activation of GLP-1R in pancreatic β-cells potentiates glucose-dependent insulin secretion, while its activation in the central nervous system and gastrointestinal tract contributes to increased satiety and delayed gastric emptying.[1] These multifaceted actions have made GLP-1R a highly attractive target for the treatment of type 2 diabetes and obesity.

The therapeutic landscape has been dominated by injectable peptide agonists, such as exenatide and liraglutide, which mimic the endogenous ligand, GLP-1.[2] The quest for patient-friendly, orally administered alternatives has led to the exploration of small-molecule, non-peptidic agonists. This compound emerged from high-throughput screening as a pioneering non-peptidic GLP-1R agonist.[3] It is an orthosteric agonist, meaning it binds to the same site as the native GLP-1 peptide.[4][5] Extensive preclinical studies have demonstrated that this compound recapitulates the key therapeutic effects of peptidic GLP-1R agonists, including glycemic control and weight reduction in animal models.[2][6]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core data and methodologies related to this compound.

Pharmacological Profile of this compound

The biological activity of this compound has been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound
AssayParameterValueCell LineReference
GLP-1R Binding KiNot explicitly reportedHEK293N/A
cAMP Accumulation EC5045 ± 1.12 nMHEK293T[5][6]
EmaxFull agonist (comparable to GLP-1)HEK293T[5][6]
ERK Phosphorylation EC50Not explicitly reportedCHO[7]
EmaxSimilar efficacy to cAMP accumulationCHO[7]
β-Arrestin Recruitment ActivityNo detectable recruitmentHEK293T[4][6]
Intracellular Ca2+ Mobilization EfficacySimilar efficacy to pERK1/2CHO[7]
Table 2: In Vivo Activity and Pharmacokinetics of this compound in Mice
ParameterValueAnimal ModelAdministrationReference
Anorectic Effect (Food Intake) ED50 (oral)0.53 ± 0.08 mgC57BL/6[4]
Glycemic Control Effective Dose3 mg/day (4 weeks) normalized HbA1c and glucose tolerancedb/db mice[2][8]
Weight Loss Effective Dose3 mg/day (4 weeks) induced significant weight lossdb/db mice[2][8]
Pharmacokinetics Terminal Half-life (t½)7.5 ± 1.2 hoursC57BL/6[4]
Oral BioavailabilityQualitatively confirmed but not quantifiedC57BL/6[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

GLP-1 Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound to the GLP-1 receptor.

  • Methodology: Competitive radioligand binding assays are typically performed using cell membranes prepared from HEK293 cells stably expressing the human GLP-1R.

    • Cell membranes are incubated with a constant concentration of a radiolabeled GLP-1R antagonist (e.g., 125I-exendin(9-39)) and varying concentrations of the test compound (this compound).

    • The reaction is incubated to allow for competitive binding to reach equilibrium.

    • The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[9]

cAMP Accumulation Assay
  • Objective: To measure the ability of this compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in GLP-1R signaling.

  • Methodology:

    • HEK293T cells are seeded in a multi-well plate and transiently or stably transfected with the human GLP-1R.

    • The cells are then stimulated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme fragment complementation assay.

    • The data are plotted as cAMP concentration versus log of the agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression.[4][6]

ERK Phosphorylation Assay
  • Objective: To assess the activation of the extracellular signal-regulated kinase (ERK) pathway downstream of GLP-1R activation by this compound.

  • Methodology:

    • CHO cells stably expressing the human GLP-1R are serum-starved and then stimulated with various concentrations of this compound for a defined period.

    • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

    • The levels of phosphorylated ERK (pERK1/2) and total ERK are measured by Western blotting or a cell-based ELISA using specific antibodies.

    • The ratio of pERK to total ERK is calculated to determine the extent of ERK activation.

    • Dose-response curves are generated to determine the EC50 and Emax for ERK phosphorylation.[7]

β-Arrestin Recruitment Assay
  • Objective: To determine if this compound induces the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and internalization.

  • Methodology: Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used for this purpose.

    • HEK293T cells are co-transfected with constructs encoding the GLP-1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

    • The transfected cells are incubated with the BRET substrate (e.g., coelenterazine h) and then stimulated with varying concentrations of this compound.

    • Upon agonist-induced β-arrestin recruitment to the receptor, the donor and acceptor molecules are brought into close proximity, resulting in energy transfer and the emission of light by the acceptor.

    • The BRET signal is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor.

    • Dose-response curves are generated to assess the potency and efficacy of this compound in recruiting β-arrestin.[2][4]

In Vivo Glucose Tolerance Test
  • Objective: To evaluate the effect of this compound on glucose disposal in a diabetic animal model.

  • Methodology:

    • Diabetic mice (e.g., db/db mice) are fasted overnight.

    • A baseline blood glucose measurement is taken from the tail vein.

    • The mice are administered this compound or a vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection).

    • After a specified time, a glucose challenge (e.g., 2 g/kg) is administered intraperitoneally or orally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • The area under the curve (AUC) for glucose is calculated to assess the overall glycemic control.[10]

Signaling Pathways and Mechanism of Action

This compound acts as an orthosteric agonist at the GLP-1R, initiating a cascade of intracellular signaling events that are primarily mediated by the Gαs protein subunit.

G-Protein Dependent Signaling

Upon binding of this compound to the GLP-1R, the receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein, Gs. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene expression related to insulin synthesis and secretion.[11][12]

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1R This compound->GLP1R Binds to Gs Gs Protein GLP1R->Gs Activates ERK ERK GLP1R->ERK Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Insulin Secretion (Glucose-Dependent) CREB->Insulin_Secretion Promotes pERK pERK ERK->pERK Phosphorylation pERK->Insulin_Secretion Contributes to

Figure 1: Simplified G-protein dependent signaling pathway of this compound at the GLP-1R.

Biased Agonism

An important aspect of GPCR pharmacology is the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). The available data suggests that this compound is a biased agonist. While it fully activates the Gs-cAMP pathway, it does not appear to induce the recruitment of β-arrestin.[4][6] This is a potentially favorable characteristic, as β-arrestin-mediated signaling is often associated with receptor desensitization and internalization, which can lead to tachyphylaxis (a rapid decrease in response to a drug). The lack of β-arrestin recruitment by this compound may contribute to its sustained effects on glycemic control and weight loss observed in chronic in vivo studies.

Biased_Agonism_Workflow This compound This compound GLP1R GLP-1R This compound->GLP1R Binds & Activates Gs_pathway Gαs Pathway (cAMP, PKA, etc.) GLP1R->Gs_pathway Strong Activation B_arrestin_pathway β-Arrestin Pathway (Desensitization, Internalization) GLP1R->B_arrestin_pathway No Recruitment Therapeutic_effects Therapeutic Effects (Insulin Secretion, Satiety) Gs_pathway->Therapeutic_effects Leads to

Figure 2: Logical relationship illustrating the biased agonism of this compound.

Conclusion

This compound stands as a seminal discovery in the field of non-peptidic GLP-1R agonists. Its ability to mimic the broad spectrum of GLP-1's metabolic effects in a small molecule scaffold provided crucial proof-of-concept for the oral treatment of type 2 diabetes and obesity via this mechanism. The detailed characterization of its pharmacology and mechanism of action, particularly its biased agonism away from the β-arrestin pathway, has provided invaluable insights for the design of next-generation GLP-1R agonists.

The primary hurdle that has prevented the clinical development of this compound is its poor oral bioavailability.[4][5] Despite this limitation, this compound continues to be an important research tool. The structural and functional data gathered on this compound have laid the groundwork for the development of newer non-peptidic GLP-1R agonists with improved pharmacokinetic properties that are now advancing through clinical trials. The in-depth understanding of this compound's interaction with the GLP-1R and its downstream signaling consequences will undoubtedly continue to inform and accelerate the development of novel oral therapies for metabolic diseases.

References

mechanism of Boc protection for primary amines

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Boc Protection for Primary Amines

Introduction

The protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive site on a polyfunctional molecule while transformations are carried out elsewhere. For the protection of primary amines, the tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous choice in non-peptide chemistry.[1][2] Introduced using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group forms a stable carbamate that is resistant to most nucleophiles, bases, and catalytic hydrogenation conditions.[3][4][5] Its widespread use stems from the operational simplicity of its installation and, crucially, its facile removal under mild acidic conditions, which provides orthogonality with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[4]

This guide provides a detailed examination of the core , outlines common and advanced experimental protocols, summarizes quantitative data for various substrates, and illustrates the key chemical transformations using logical diagrams.

The Core Mechanism of Boc Protection

The reaction of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride, proceeds via a nucleophilic acyl substitution pathway.[6] The mechanism is straightforward and highly efficient, driven by the formation of stable byproducts.

The process can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This step forms a transient tetrahedral intermediate.[7]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The C-O bond of the tert-butyl carbonate moiety cleaves, expelling it as a leaving group and forming the protonated N-Boc protected amine.[7]

  • Deprotonation and Byproduct Formation: The tert-butyl carbonate leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[6] This tert-butoxide is a sufficiently strong base to deprotonate the positively charged nitrogen of the carbamate, yielding the final neutral N-Boc protected amine and tert-butanol.[4] The irreversible decomposition into gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[4]

Boc Protection Mechanism Mechanism of Boc Protection of a Primary Amine cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts R_NH2 R-NH₂ (Primary Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate 1. Nucleophilic     Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate N_Boc_Amine R-NH-Boc (Protected Amine) Intermediate->N_Boc_Amine 2. Intermediate Collapse &    3. Deprotonation Byproducts CO₂ + t-BuOH Intermediate->Byproducts   Leaving Group   Decomposition

Caption: The reaction pathway for Boc protection of a primary amine.

Reaction Conditions and Reagents

The conditions for Boc protection are highly flexible, allowing for broad substrate scope and high yields.[1]

  • Reagent : The most common reagent is di-tert-butyl dicarbonate ((Boc)₂O).[1][3]

  • Solvents : A wide range of solvents can be employed, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), dioxane, and methanol.[1][2] Aqueous systems, such as water/THF or water/acetone mixtures, are also highly effective.[1][5]

  • Base : While the reaction can proceed without a base, one is often added to neutralize the protonated carbamate and accelerate the reaction.[4] Common choices include sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[1][2]

  • Catalysts : For weakly nucleophilic amines, such as anilines, catalysts can significantly enhance the reaction rate.[8] Effective catalysts include iodine, silica-supported perchloric acid (HClO₄–SiO₂), and ionic liquids.[3] Notably, alcoholic solvents like methanol have been shown to accelerate the N-Boc protection of aromatic amines even without a base, reportedly by stabilizing the transition state through hydrogen bonding.[8]

Quantitative Data Summary

The efficiency of Boc protection can vary based on the substrate's nucleophilicity and the chosen reaction conditions. The following table summarizes yields and reaction times for the protection of various primary amines under catalyst-free aqueous conditions.

Amine SubstrateReaction Time (min)Yield (%)
Benzylamine895
4-Methoxybenzylamine898
Aniline1292
4-Chloroaniline1290
4-Nitroaniline1585
Glycine methyl ester1098
L-Alanine methyl ester1096
L-Phenylalanine methyl ester1295
Data sourced from a study on N-tert-butoxycarbonylation under water-mediated catalyst-free conditions.[5]

Experimental Protocols

General Protocol for Boc Protection

A standard, reliable procedure for the Boc protection of a primary amine is as follows:

  • Dissolution : Dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., THF, DCM, or a 1:1 mixture of dioxane/water).

  • Addition of Reagents : Add di-tert-butyl dicarbonate (1.1–1.5 eq.) to the solution. If a base is used, add it now (e.g., NaHCO₃, 1.5–2.0 eq.).

  • Reaction : Stir the mixture vigorously at room temperature. For less reactive amines, moderate heating (40–50 °C) may be required.[1]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up : If an organic solvent was used, concentrate the mixture in vacuo. If an aqueous system was used, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification : Concentrate the filtrate in vacuo. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow General Experimental Workflow for Boc Protection A 1. Dissolve Amine (1 eq) and (Boc)₂O (1.1-1.5 eq) in Solvent B 2. Add Base (e.g., NaHCO₃) (Optional, 1.5-2.0 eq) A->B C 3. Stir at Room Temperature or with Moderate Heat B->C D 4. Monitor by TLC until Starting Material is Consumed C->D E 5. Aqueous Work-up (Extraction with Organic Solvent) D->E F 6. Dry (Na₂SO₄) and Concentrate (Rotary Evaporation) E->F G 7. Purify by Column Chromatography (If Necessary) F->G H 8. Characterize Product (NMR, MS, IR) G->H

Caption: A typical workflow for the synthesis and purification of an N-Boc amine.
Protocol: Catalyst-Free N-Boc Protection in Water-Acetone

This eco-friendly protocol demonstrates the reaction under mild, catalyst-free conditions.[5]

  • To a 50 mL round-bottom flask containing distilled water (9.5 mL) and acetone (0.5 mL), add the amine (1 mmol). Stir the mixture at room temperature for 2-3 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) to the mixture.

  • Stir vigorously at room temperature. Monitor the reaction progress by TLC. Reactions are typically complete within 8–15 minutes.[5]

  • Upon completion, add dichloromethane (5 mL) to the reaction mixture for extraction.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the pure N-Boc protected amine.[5]

Mechanism of Boc Deprotection

The utility of the Boc group is intrinsically linked to its clean and efficient removal. Deprotection is achieved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as DCM, dioxane, or methanol.[1][6][7]

The mechanism proceeds as follows:

  • Protonation : The carbonyl oxygen of the carbamate is protonated by the acid.[7]

  • Fragmentation : The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a highly stable tert-butyl cation and a carbamic acid intermediate.[4][7]

  • Decarboxylation : The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free primary amine (as its corresponding ammonium salt).[4][7] The tert-butyl cation is typically scavenged by the solvent or an added scavenger to form isobutene.[4]

Boc Deprotection Mechanism Acid-Catalyzed Boc Deprotection Mechanism cluster_reactants_dep Reactants cluster_intermediate_dep Intermediates cluster_products_dep Products N_Boc_Amine_dep R-NH-Boc Protonated [Protonated Carbamate] N_Boc_Amine_dep->Protonated 1. Protonation Acid H⁺ (e.g., TFA, HCl) Acid->Protonated Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid 2. Fragmentation tButyl_Cation (CH₃)₃C⁺ (t-Butyl Cation) Protonated->tButyl_Cation Amine_Salt R-NH₃⁺ (Amine Salt) Carbamic_Acid->Amine_Salt 3. Decarboxylation Byproducts_dep CO₂ + Isobutene Carbamic_Acid->Byproducts_dep tButyl_Cation->Byproducts_dep

Caption: The acid-catalyzed pathway for the removal of a Boc protecting group.

References

Structural Basis of Boc5 Binding to the Glucagon-Like Peptide-1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the structural interactions between the small-molecule agonist Boc5 and the Glucagon-Like Peptide-1 Receptor (GLP-1R). It integrates structural data, quantitative analysis, and detailed experimental methodologies to serve as a comprehensive resource for research and development in the field of metabolic diseases.

Introduction: The GLP-1R and the Advent of Small-Molecule Agonists

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2][3] Activation of GLP-1R in pancreatic β-cells potentiates glucose-dependent insulin secretion.[1][3] For years, therapeutic agonists have been peptide-based, requiring subcutaneous injection.[1][2] The development of orally available, non-peptidic agonists represents a significant therapeutic advance.

This compound was the first identified orthosteric, non-peptidic agonist of GLP-1R, demonstrating a wide range of biological activities comparable to the endogenous GLP-1 peptide both in vitro and in vivo.[1][2][4] Despite its promise, poor oral bioavailability has hindered its clinical development.[4][5][6] Understanding the precise structural basis of its interaction with GLP-1R is crucial for designing next-generation small-molecule therapeutics with improved pharmacological properties. This guide elucidates the high-resolution structural details of the this compound-GLP-1R complex, the associated signaling pathways, and the experimental protocols used for its characterization.

The Structural Architecture of this compound Binding

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided a near-atomic resolution structure of this compound bound to the human GLP-1R in its active state, complexed with the stimulatory G protein (Gs).[1][2][7] This structure reveals a unique binding mode that confers its peptidomimetic agonism.

Binding Pocket and Key Interactions: this compound, a substituted cyclobutane, anchors itself deep within the transmembrane (TM) domain of the GLP-1R.[1][5][6] Its binding site involves multiple receptor domains:

  • Transmembrane Helices: It makes significant contact with TM1, TM2, TM3, and TM7.[1][2][7]

  • Extracellular Domain (ECD) and Loops: It also interacts with the N-terminal extracellular domain and extracellular loop 2.[1][2][7]

A distinct feature of this compound's binding is the insertion of one of its four "arms" deep into the orthosteric binding pocket, a region typically occupied by the N-terminal region (residues A8 to D15) of peptide agonists like GLP-1.[1][2][7] The other three arms extend into clefts formed by TM1-TM7, TM1-TM2, and TM2-TM3.[1][2][7] This binding pose is substantially similar to another small-molecule agonist, LY3502970, yet distinct from peptide agonists.[1][2] This unique engagement creates a specific receptor conformation that leads to both peptidomimetic agonism and potentially biased signaling.[1][2]

Quantitative Analysis of Ligand-Receptor Interactions

The functional consequences of ligand binding are quantified through various assays that measure binding affinity and receptor activation potency. The data below compares this compound with its more potent analog, WB4-24, and the endogenous peptide, GLP-1. The primary difference between this compound and WB4-24 is the substitution of a tert-butoxycarbonyl group in this compound with an isobutyryl group in WB4-24, which leads to improved potency.[1]

LigandAssay TypeParameterValueCell Line
This compound cAMP AccumulationEC₅₀13.0 ± 1.1 nMHEK293
WB4-24 cAMP AccumulationEC₅₀1.1 ± 0.3 nMHEK293
GLP-1 cAMP AccumulationEC₅₀0.03 ± 0.01 nMHEK293
This compound Mutagenesis (R380A)EC₅₀>10,000 nMHEK293
WB4-24 Mutagenesis (R380A)EC₅₀1650 ± 251 nMHEK293
GLP-1 Mutagenesis (R380A)EC₅₀0.06 ± 0.02 nMHEK293

Data synthesized from mutagenesis analysis presented in Gong et al., PNAS (2022).[8] Note: Direct binding affinity values (Kd) for this compound were not detailed in the primary structural papers, which focused on functional potency (EC₅₀).

Signaling Pathway and Allosteric Modulation

Upon agonist binding, GLP-1R primarily couples to the Gs protein, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][9][10] This pathway ultimately leads to protein kinase A (PKA) activation and potentiation of insulin secretion.[3][9] The ability of this compound to elicit cAMP accumulation to the same maximal level as GLP-1 underscores its role as a full agonist.[1]

The unique conformation induced by this compound suggests the possibility of biased signaling, where the receptor preferentially activates certain downstream pathways over others.[1][2]

GLP1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1R Gs Gs Protein (GDP) GLP1R->Gs Activates This compound This compound This compound->GLP1R Binds Gs_active Gs Protein (GTP) Gs->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase Gs_active->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates

Caption: GLP-1R signaling pathway activated by this compound.

Experimental Protocols

The structural and functional characterization of the this compound-GLP-1R interaction relies on sophisticated experimental techniques.

Cryo-Electron Microscopy Workflow

Determining the high-resolution structure of the this compound-GLP-1R-Gs complex involves several key stages.[1][11][12]

  • Protein Expression and Purification: The human GLP-1R and Gs protein subunits are individually expressed (e.g., in insect or mammalian cells) and purified using affinity chromatography.

  • Complex Assembly: Purified GLP-1R is incubated with this compound, the Gs heterotrimer, and a non-hydrolyzable GTP analog (e.g., GTPγS) to form a stable, active-state complex. The complex is then purified by size-exclusion chromatography.

  • Vitrification: A small volume (3-4 µL) of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.[11] This process, known as vitrification, traps the particles in random orientations within a layer of amorphous ice.

  • Data Collection: The vitrified sample is imaged using a transmission electron microscope equipped with a direct electron detector to collect thousands of movies of the particle projections.

  • Image Processing: The movies are processed to correct for beam-induced motion. Individual particles are picked, classified into distinct conformational states, and reconstructed into a 3D density map. An atomic model is then built into the map.

CryoEM_Workflow cluster_biochem Biochemistry cluster_em Electron Microscopy cluster_compute Computation p1 Express & Purify GLP-1R and Gs Protein p2 Assemble Complex (GLP-1R + this compound + Gs) p1->p2 p3 Purify Complex (SEC) p2->p3 e1 Apply to Grid & Plunge-Freeze (Vitrification) p3->e1 e2 Collect Micrographs (Movies) e1->e2 c1 Motion Correction & Particle Picking e2->c1 c2 2D/3D Classification c1->c2 c3 3D Reconstruction & Model Building c2->c3

Caption: Experimental workflow for cryo-EM structure determination.

cAMP Accumulation Assay Protocol

This functional assay measures the ability of a ligand to activate GLP-1R and produce intracellular cAMP.[10][13][14]

  • Cell Culture: HEK293 cells stably expressing human GLP-1R are cultured in appropriate media and seeded into 96- or 384-well plates.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in assay buffer, typically containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: The culture medium is removed from the cells, and the compound dilutions are added. The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: A lysis buffer is added to release intracellular cAMP. The cAMP concentration is then quantified using a competitive immunoassay, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.

  • Data Analysis: The signal is converted to cAMP concentration. A dose-response curve is plotted, and the EC₅₀ value (the concentration at which 50% of the maximal response is achieved) is calculated using non-linear regression.

cAMP_Assay_Workflow A Seed GLP-1R expressing HEK293 cells in plate C Incubate cells with this compound (37°C, 30 min) A->C B Prepare serial dilutions of this compound B->C D Lyse cells to release intracellular cAMP C->D E Quantify cAMP levels (e.g., HTRF assay) D->E F Plot dose-response curve and calculate EC₅₀ E->F

Caption: Workflow for a cAMP accumulation functional assay.

Structural Insights and Future Directions

The structural data provides a powerful framework for the rational design of new GLP-1R agonists.

Fine-Tuning Pharmacological Efficacy: A comparison between the this compound-bound and WB4-24-bound structures reveals subtle but critical differences. WB4-24, the more potent analog, makes more extensive contacts with residues in the TM bundles, such as R380 in TM7.[1][8] This specific interaction, which contributes to the agonism of GLP-1, is weaker in the this compound complex and helps explain the higher potency of WB4-24.[1][8] These findings provide a structural roadmap for fine-tuning ligand efficacy through chemical modification.[1][2]

Boc5_SAR This compound This compound (tert-butoxycarbonyl group) WB424 WB4-24 (isobutyryl group) This compound->WB424 Chemical Modification Interaction Enhanced interaction with TM bundle (e.g., R380) WB424->Interaction Leads to Potency Increased Receptor Activation Potency (Lower EC₅₀) Interaction->Potency Results in

Caption: Structure-activity relationship of this compound and WB4-24.

Conclusion: The cryo-EM structure of this compound in complex with GLP-1R has unveiled a previously unknown binding site deep within the receptor's transmembrane domain, accessible to small molecules.[1][5][6] This structure not only explains the peptidomimetic agonism of this compound but also provides a high-resolution blueprint for overcoming its pharmacological limitations. By leveraging these structural insights, researchers can now pursue the rational design and optimization of novel, orally bioavailable small-molecule agonists for the treatment of metabolic diseases.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tert-butyloxycarbonyl (Boc)-protected amino acids, essential building blocks in modern peptide synthesis and organic chemistry. Understanding these properties is critical for optimizing reaction conditions, ensuring the integrity of synthetic peptides, and developing robust manufacturing processes. This document outlines key solubility and stability characteristics, provides detailed experimental protocols for their determination, and illustrates relevant chemical pathways and workflows.

Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids is a critical parameter for their effective use in solution-phase and solid-phase peptide synthesis (SPPS). Proper solvation ensures efficient reaction kinetics and prevents aggregation. Generally, Boc-amino acids exhibit good solubility in a range of common organic solvents.

Qualitative Solubility Profile

Boc-protected amino acids are typically soluble in polar aprotic solvents, which are widely used in peptide synthesis. These include:

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Chloroform (CHCl₃)

They are generally insoluble in non-polar solvents like petroleum ether and in water, although this can vary depending on the specific amino acid side chain.

Quantitative Solubility Data
Boc-Amino AcidSolventSolubility (mg/mL)Temperature (°C)
Boc-Gly-OHDimethyl sulfoxide (DMSO)100Not Specified
Boc-L-Leu-OHDimethyl sulfoxide (DMSO)100Not Specified
Boc-Amino AcidChloroformEthyl AcetateMethanolWaterPetroleum Ether
Boc-Gly-OH Soluble[1]Soluble[1]Slightly SolubleInsoluble[1]Insoluble[1]
Boc-Phe-OH SolubleSolubleSolubleInsolubleInsoluble
Boc-Trp(Boc)-OH SolubleSolubleSolubleInsolubleInsoluble
Boc-Ser-OH Sparingly SolubleSolubleSolubleSolubleInsoluble

Note: "Soluble" and "Insoluble" are qualitative terms from product data sheets and may not represent precise measurements.

Experimental Protocol for Determining Solubility

This protocol outlines a method for determining the thermodynamic solubility of a Boc-protected amino acid in a given solvent using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1.3.1. Materials and Equipment

  • Boc-protected amino acid

  • Solvent of interest (e.g., DMF, DCM)

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% TFA)

  • C18 HPLC column

1.3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the Boc-amino acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

    • Centrifuge the sample to further separate any suspended solids.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the Boc-amino acid of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate the concentration of the Boc-amino acid in the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

G A Add excess Boc-amino acid to solvent B Equilibrate at constant temperature (e.g., 24-48h in shaker bath) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm filter) C->D G Dilute filtered sample D->G E Prepare calibration standards F Analyze standards by HPLC to create calibration curve E->F I Calculate concentration using calibration curve F->I H Analyze diluted sample by HPLC G->H H->I J Determine solubility (mg/mL or mol/L) I->J

Stability of Boc-Protected Amino Acids

The stability of the Boc protecting group is a cornerstone of its utility. It is characterized by its resistance to a wide range of reagents and conditions, coupled with its clean removal under specific acidic conditions.

pH Stability

The Boc group is highly stable under neutral and basic conditions.[1][2] This allows for the use of base-labile protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), in orthogonal protection schemes.[3]

The primary instability of the Boc group is its lability to acid. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] While generally stable in weakly acidic conditions, prolonged exposure to pH values below 4 can lead to cleavage, particularly at elevated temperatures. Some anecdotal evidence from chemical forums suggests that Boc groups can withstand workups at pH values down to approximately 2.5-4 for short periods, especially at low temperatures (e.g., 0°C), but this is highly dependent on the specific molecule and conditions.[5]

Thermal Stability

Boc-protected amino acids are generally stable at room temperature and can be stored for extended periods under appropriate conditions (cool, dry).[2] However, they are susceptible to thermal decomposition at elevated temperatures. While specific decomposition temperatures for most Boc-amino acids are not well-documented, studies on unprotected amino acids show significant degradation at temperatures ranging from 185 °C to 280 °C, often involving decarboxylation and deamination.[6][7] It is known that Boc deprotection can be facilitated by high temperatures, even in the absence of strong acid, for instance in boiling water or high-boiling point ionic liquids.[8][9]

Chemical Stability and Side Reactions

The Boc group is stable to most nucleophiles and reducing agents (e.g., catalytic hydrogenation), which allows for its orthogonality with protecting groups like Cbz (benzyloxycarbonyl).[3]

The major source of instability and side reactions occurs during the acidic deprotection step. The mechanism involves the formation of a tert-butyl cation, a reactive electrophile.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Side Reactions BocAA Boc-Amino Acid ProtonatedBocAA Protonated Boc-Amino Acid BocAA->ProtonatedBocAA Hplus H+ ProtonatedBocAA_c1 Protonated Boc-Amino Acid CarbamicAcid Carbamic Acid CarbamicAcid_c2 Carbamic Acid tBu_cation tert-Butyl Cation tBu_cation_c3 tert-Butyl Cation ProtonatedBocAA_c1->CarbamicAcid ProtonatedBocAA_c1->tBu_cation FreeAmine Free Amino Acid (Amine) CO2 CO₂ (gas) CarbamicAcid_c2->FreeAmine CarbamicAcid_c2->CO2 Alkylation Alkylation of Nucleophilic Side Chains (e.g., Trp, Met) tBu_cation_c3->Alkylation Reaction with Scavenger can prevent this Isobutene Isobutene (gas) tBu_cation_c3->Isobutene Deprotonation

This tert-butyl cation can lead to undesirable side reactions, most notably the alkylation of nucleophilic amino acid side chains, such as those of tryptophan and methionine.[3] To prevent these side reactions, "scavengers" like thioanisole, cresol, or triisopropylsilane (TIS) are typically added to the deprotection cocktail to trap the tert-butyl cation.

Experimental Protocol for Stability Analysis

This protocol describes a method to evaluate the stability of a Boc-protected amino acid under various pH and temperature conditions using HPLC analysis.

2.4.1. Materials and Equipment

  • Boc-protected amino acid

  • A series of aqueous buffers of known pH (e.g., pH 2, 4, 7, 9)

  • Organic co-solvent if needed for solubility (e.g., acetonitrile, DMSO)

  • Temperature-controlled incubators or water baths

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks, pipettes, and vials

  • pH meter

2.4.2. Procedure

  • Sample Preparation:

    • Prepare a stock solution of the Boc-amino acid in a suitable solvent (e.g., acetonitrile).

    • For each pH condition, add a small aliquot of the stock solution to a larger volume of the buffer to achieve a known starting concentration (e.g., 0.1 mg/mL). The amount of organic solvent should be minimized (e.g., <5% v/v) to not significantly alter the aqueous pH.

    • Dispense aliquots of these solutions into several sealed vials for each pH/temperature combination to be tested.

  • Incubation:

    • Place the sets of vials into incubators or water baths set at the desired temperatures (e.g., 25 °C, 40 °C, 60 °C).

    • Designate one vial from each set as the time-zero (t=0) sample.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH/temperature condition.

    • Immediately quench any reaction by cooling the sample (if heated) and, if necessary, neutralizing the pH.

    • Analyze the sample by HPLC.

  • HPLC Analysis and Data Interpretation:

    • Use a suitable HPLC method (e.g., reversed-phase with a C18 column and a gradient of water/acetonitrile with 0.1% TFA) to separate the intact Boc-amino acid from any degradation products.

    • Quantify the peak area of the intact Boc-amino acid at each time point.

    • Plot the percentage of the remaining Boc-amino acid against time for each condition.

    • The rate of degradation can be determined from the slope of this plot, allowing for the calculation of degradation kinetics (e.g., half-life) under each condition.

G A Prepare stock solution of Boc-amino acid B Dilute stock into buffers of varying pH A->B C Aliquot samples into vials for each condition B->C D Incubate vials at different temperatures C->D E Withdraw samples at specified time points (t=0, t=1, t=2...) D->E F Quench reaction (cool/neutralize) E->F G Analyze sample by HPLC F->G H Quantify peak area of intact Boc-amino acid G->H I Plot % remaining vs. time H->I J Determine degradation rate / half-life I->J

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a robust and versatile tool for amine protection, central to many synthetic strategies. Its solubility in common organic solvents facilitates its use in a variety of reaction media. The stability profile of the Boc group—characterized by its resistance to basic and nucleophilic conditions and its clean cleavage under strong acid—defines its strategic importance. However, researchers must remain vigilant to potential side reactions during acid-catalyzed deprotection and consider the impact of pH and temperature on its stability over time. The experimental protocols provided herein offer a framework for systematically determining the solubility and stability of specific Boc-protected amino acids, enabling the development of more efficient, reliable, and high-purity synthetic processes in research and drug development.

References

In Vivo Efficacy of Boc5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Boc5, a non-peptidic glucagon-like peptide-1 receptor (GLP-1R) agonist, in diabetic mouse models. This compound has demonstrated significant potential in preclinical studies for glycemic control and weight management, offering a promising avenue for the development of orally available therapeutics for type 2 diabetes and obesity.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key findings from in vivo studies of this compound in diabetic mouse models, providing a clear comparison of its effects on various metabolic parameters.

Table 1: Effect of Chronic this compound Administration on Fasting Blood Glucose in db/db Mice [1][2]

Treatment GroupDurationFasting Blood Glucose (mM) - BaselineFasting Blood Glucose (mM) - FinalChange in Fasting Blood Glucose (mM)
Vehicle4 weeks~13~17+ ~4
This compound (0.82 mg/day)4 weeks~13~9- ~4
This compound (3 mg/day)4 weeks~13~5-5.7- ~8
Wildtype C57BL/6J4 weeks~5-5.7~5-5.7No significant change

Data presented as approximate values based on graphical representations in the source material.

Table 2: Effect of Chronic this compound Administration on Glycated Hemoglobin (HbA1c) in db/db Mice [3]

Treatment GroupDurationHbA1c (%) - Week 0HbA1c (%) - Week 6
Ad libitum-fed db/db6 weeks~6.5>10
Pair-fed db/db6 weeks~6.5>10
This compound (1 mg, i.p. daily)6 weeks~6.5~6.5
This compound (2 mg, i.p. daily)6 weeks~6.5<6
Wildtype6 weeks<6<6

Data presented as approximate values based on graphical representations in the source material.

Table 3: Effect of Chronic this compound Administration on Body Weight in db/db Mice [3]

Treatment GroupDurationBody Weight (g) - Week 0Body Weight (g) - Week 6
Ad libitum-fed db/db6 weeks~40~55
Pair-fed db/db6 weeks~40~45
This compound (1 mg, i.p. daily)6 weeks~40~42
This compound (2 mg, i.p. daily)6 weeks~40~40
Wildtype6 weeks~25~30

Data presented as approximate values based on graphical representations in the source material.

Table 4: Potency of this compound in Insulin Secretion [1]

CompoundAdministrationED₅₀
This compoundi.p.0.97 mg
Exendin-4i.p.0.36 µg

Experimental Protocols

This section details the methodologies employed in the key in vivo experiments cited in this guide.

Animal Models
  • Diabetic Model: Male db/db mice were used as a model for type 2 diabetes and obesity. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.

  • Control Model: Male C57BL/6J mice were used as wild-type, non-diabetic controls.

Drug Administration
  • Route of Administration: this compound was administered via intraperitoneal (i.p.) injection or orally.[3][4]

  • Dosage: Doses ranged from 1 mg to 3 mg per day for chronic studies.[1][3]

  • Vehicle: The specific vehicle used for this compound dissolution and administration was not explicitly stated in the provided search results.

  • Frequency: Daily administration was typical for chronic efficacy studies.[3]

Key In Vivo Assays
  • Fasting Blood Glucose Measurement: Blood glucose levels were measured from tail vein blood after a period of fasting. The specific duration of fasting was not detailed in the provided search results.

  • Glycated Hemoglobin (HbA1c) Measurement: HbA1c levels were measured weekly to assess long-term glycemic control.[3]

  • Intraperitoneal Glucose Tolerance Test (IPGTT): Following a period of fasting, mice were administered an intraperitoneal injection of D-glucose (2 g/kg body weight). Blood glucose levels were then monitored at various time points to assess glucose disposal.[3]

  • Insulin Secretion Assay: An intraperitoneal glucose challenge was administered to assess the insulinogenic index.[1]

  • Body Weight Monitoring: Body weight was measured regularly throughout the duration of the studies.[3]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the GLP-1 receptor signaling pathway activated by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to Gs Gs Protein GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GLP-1R signaling pathway activated by this compound.

Experimental_Workflow start Start: Select Diabetic (db/db) and Control (C57BL/6J) Mice acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements: - Fasting Blood Glucose - HbA1c - Body Weight acclimatization->baseline randomization Randomize into Treatment Groups: - Vehicle - this compound (various doses) baseline->randomization treatment Chronic Daily Administration (e.g., 4-6 weeks) randomization->treatment monitoring Weekly Monitoring: - Body Weight - HbA1c treatment->monitoring During Treatment final_assays End-of-Study Assays: - Fasting Blood Glucose - IPGTT - Insulin Secretion treatment->final_assays monitoring->treatment data_analysis Data Analysis and Comparison final_assays->data_analysis end End data_analysis->end

Caption: In vivo efficacy evaluation workflow for this compound.

Concluding Remarks

This compound, as a first-in-class non-peptidic GLP-1R agonist, demonstrates significant in vivo efficacy in diabetic mouse models.[1][2] The data presented herein highlights its ability to normalize fasting blood glucose, reduce HbA1c, and manage body weight.[1][2][3] While this compound itself has limitations in terms of oral bioavailability, it serves as a crucial pharmacological tool and a promising scaffold for the development of next-generation, orally active GLP-1R agonists for the treatment of type 2 diabetes and obesity.[4][5] Further research focusing on optimizing its pharmacokinetic properties is warranted to translate these promising preclinical findings into clinical applications.

References

Spectroscopic Characterization of the Boc Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to confirm its successful installation, monitor its stability during synthetic transformations, and verify its removal. This guide provides a detailed overview of the key spectroscopic signatures of the Boc group in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Boc-protected compounds. The tert-butyl group exhibits highly characteristic signals in both ¹H and ¹³C NMR spectra, providing a clear diagnostic marker for the presence of the Boc protecting group.

¹H NMR Spectroscopy

The nine protons of the tert-butyl group of the Boc moiety are chemically equivalent and therefore appear as a sharp, singlet peak in the ¹H NMR spectrum. The chemical shift of this singlet is relatively insensitive to the nature of the protected amine and the solvent used, typically appearing in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of a Boc-protected compound shows three distinct signals corresponding to the carbons of the protecting group. The quaternary carbon of the tert-butyl group is deshielded and appears at a characteristic downfield shift. The three equivalent methyl carbons resonate further upfield. The carbonyl carbon of the carbamate linkage has a chemical shift that can be influenced by the solvent polarity.

¹H NMR
Assignment Chemical Shift (δ) in ppm
tert-butyl protons (-C(CH₃)₃)1.38 - 1.69 (s, 9H)
¹³C NMR
Assignment Chemical Shift (δ) in ppm
Methyl carbons (-C(C H₃)₃)~28
Quaternary carbon (-(C)(CH₃)₃)~78 - 80
Carbonyl carbon (-C =O)~153 - 156

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for confirming the presence of the Boc group by identifying the characteristic vibrational modes of the carbamate functionality. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

IR Spectroscopy
Vibrational Mode Absorption Frequency (cm⁻¹)
N-H Stretch (for Boc-protected primary/secondary amines)3200 - 3400 (broad)
C-H Stretch (in tert-butyl group)2980 - 2960
Carbonyl (C=O) Stretch1680 - 1710 (strong)
N-H Bend (Amide II)1510 - 1530
C-O Stretch1160 - 1170

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight of the Boc-protected compound and offers insights into its structure through characteristic fragmentation patterns. The Boc group is prone to specific cleavage pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

The fragmentation of the Boc group is a key diagnostic tool. Common fragmentation pathways include the loss of isobutylene (56 Da), the formation of the tert-butyl cation (57 Da), and the loss of the entire Boc group (101 Da).

Mass Spectrometry - Common Fragments
Fragment m/z
[M - 56]⁺M - 56
[C₄H₉]⁺57
[M - 101]⁺M - 101
[M - C₄H₈ + H]⁺M - 55
[M - tBuOH]⁺M - 74

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data for the characterization of Boc-protected compounds.

General Procedure for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the Boc-protected compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

General Procedure for FT-IR Analysis
  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a small amount of the sample directly onto the ATR crystal.

  • For solution-phase IR, dissolve the sample in a suitable solvent (e.g., CHCl₃, CH₂Cl₂) that has minimal absorption in the regions of interest.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

General Procedure for Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For ESI-MS, the solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

  • For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

  • Set the appropriate parameters for the ion source and mass analyzer to obtain the mass spectrum.

Workflow for Monitoring Boc Deprotection

The spectroscopic properties of the Boc group are instrumental in monitoring the progress of its removal during a chemical reaction. The following diagram illustrates a typical workflow for monitoring the deprotection of a Boc-protected amine using ¹H NMR and IR spectroscopy.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_monitoring Spectroscopic Monitoring cluster_product Final Product start Boc-Protected Amine (R-NHBoc) reaction Acidic Conditions (e.g., TFA, HCl) start->reaction Treat with acid nmr ¹H NMR Analysis: Disappearance of singlet at ~1.4 ppm reaction->nmr Take aliquot ir IR Analysis: Disappearance of C=O stretch at ~1700 cm⁻¹ reaction->ir Take aliquot nmr->reaction Incomplete? Continue reaction product Deprotected Amine (R-NH₂) nmr->product Complete ir->reaction Incomplete? Continue reaction ir->product Complete

Caption: Workflow for monitoring Boc deprotection.

Methodological & Application

Application Notes and Protocols for Boc Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amino groups is a critical step in peptide synthesis and the development of complex organic molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the Boc protection of amino acids using di-tert-butyl dicarbonate (Boc₂O), summarizes quantitative data for various amino acids, and illustrates the reaction workflow and mechanism.

Data Presentation

The following table summarizes the reaction conditions and yields for the Boc protection of a selection of amino acids. These reactions are typically performed at room temperature with stirring.

Amino AcidReagents & SolventsReaction TimeYield (%)Reference
L-Alanine(Boc)₂O, NaOH, Dioxane/Water4 hours95-99
L-Arginine(Boc)₂O, NaOH, Dioxane/Water12 hours85-92
L-Aspartic acid(Boc)₂O, NaOH, Dioxane/Water6 hours90-97
L-Glutamic acid(Boc)₂O, NaOH, Dioxane/Water6 hours92-98
L-Glycine(Boc)₂O, NaOH, Dioxane/Water3 hours96-99
L-Histidine(Boc)₂O, Triethylamine, Dioxane/Water12 hours85[3]
L-Isoleucine(Boc)₂O, NaOH, Dioxane/Water24 hours95[4][5]
L-Leucine(Boc)₂O, NaOH, Dioxane/Water5 hours93-98
L-Lysine(Boc)₂O, NaOH, Dioxane/WaterOvernight100[6]
L-Methionine(Boc)₂O, NaOH, Acetonitrile/Water12 hours95[7]
L-Phenylalanine(Boc)₂O, NaOH, Dioxane/Water4 hours94-99
L-Proline(Boc)₂O, NaOH, WaterNot Specified>90[8]
L-Serine(Boc)₂O, Na₂CO₃, Dioxane/Water30 minutesNot Specified[9]
L-Threonine(Boc)₂O, NaOH, Dioxane/Water5 hours91-96
L-Tryptophan(Boc)₂O, NaOH, Dioxane/Water6 hours90-95
L-ValineBoc-Cl, NaOH, THF/Water2 hours55[10]

Experimental Protocols

Two common methods for the Boc protection of amino acids are provided below. Method A uses di-tert-butyl dicarbonate with sodium hydroxide, a widely applicable procedure. Method B employs 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), which can be advantageous for certain amino acids.

Method A: General Procedure using Di-tert-butyl Dicarbonate ((Boc)₂O)

This protocol is a general and widely used method for the N-terminal protection of amino acids.

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl) or 5% Citric Acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane and deionized water (approximately 1.2 mL per mmol of amino acid).

  • Basification: Add 1.5 equivalents of 1M NaOH solution to the mixture while stirring.

  • Addition of (Boc)₂O: Slowly add 1.1 equivalents of di-tert-butyl dicarbonate to the solution.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the amino acid.

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate (2 x 25 mL) to remove any unreacted (Boc)₂O and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1N HCl or 5% citric acid solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.

Method B: Procedure using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)

This method is particularly useful and can offer excellent yields.[11]

Materials:

  • Amino Acid

  • BOC-ON

  • Triethylamine (Et₃N)

  • Dioxane

  • Ethyl Acetate (EtOAc)

  • 5% Citric Acid solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).[11]

  • Addition of BOC-ON: At room temperature, add BOC-ON (1.1 equivalents) with stirring. The mixture should become homogeneous within about an hour.[11]

  • Reaction: Continue stirring for an additional 2 hours.[11]

  • Work-up:

    • Dilute the mixture with water (1.5 mL per mmol of amino acid).[11]

    • Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[11]

    • Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.[11]

    • Combine the ethyl acetate layers, dry over sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.[11]

    • If the crude product is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in ether and adding one equivalent of DCHA, which will cause the salt to precipitate.[11]

    • Further purification can be achieved by recrystallization from a hexane:ethyl acetate mixture.[11]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Boc protection of an amino acid using di-tert-butyl dicarbonate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Amino Acid in Dioxane/Water B Add Base (e.g., NaOH) A->B C Add (Boc)₂O B->C D Stir at Room Temperature (Monitor by TLC) C->D E Remove Dioxane D->E F Wash with EtOAc E->F G Acidify Aqueous Layer F->G H Extract with EtOAc G->H I Dry and Evaporate H->I J Boc-Protected Amino Acid I->J

Caption: General workflow for Boc protection of amino acids.

Reaction Mechanism

The diagram below outlines the nucleophilic attack of the amino group on the di-tert-butyl dicarbonate, leading to the formation of the Boc-protected amino acid. The reaction can proceed with or without a base.[1][12]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Amino_Acid R-NH₂ (Amino Acid) Nucleophilic_Attack Nucleophilic attack of the amine on a carbonyl carbon of (Boc)₂O Amino_Acid->Nucleophilic_Attack Boc_Anhydride (Boc)₂O (Di-tert-butyl dicarbonate) Boc_Anhydride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Leaving_Group_Departure Departure of tert-butyl carbonate Intermediate->Leaving_Group_Departure Proton_Transfer Proton transfer to tert-butyl carbonate or external base Leaving_Group_Departure->Proton_Transfer Decomposition Decomposition of tert-butyl carbonic acid to CO₂ and tert-butanol Proton_Transfer->Decomposition Boc_Amino_Acid R-NH-Boc (Boc-Protected Amino Acid) Decomposition->Boc_Amino_Acid CO2 CO₂ Decomposition->CO2 tBuOH tert-Butanol Decomposition->tBuOH

Caption: Reaction mechanism for Boc protection of an amine.

References

Application Notes and Protocols for In-Vivo Administration of Boc5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of Boc5, a non-peptidic glucagon-like peptide-1 receptor (GLP-1R) agonist. This compound has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes and obesity by mimicking the effects of endogenous GLP-1.[1][2][3][4] This document outlines detailed protocols for the preparation and administration of this compound in rodent models, summarizes key pharmacokinetic and pharmacodynamic data, and provides a visual representation of the associated GLP-1R signaling pathway. The information herein is intended to facilitate the design and execution of robust in vivo studies investigating the therapeutic effects of this compound.

Introduction to this compound

This compound is a small molecule, substituted cyclobutane compound that acts as a full agonist at the GLP-1 receptor.[1][3] Unlike peptidic GLP-1R agonists, this compound's non-peptidic nature offers the potential for improved oral bioavailability, although challenges in this area remain.[2][3] In vivo studies have shown that this compound can effectively restore glycemic control and induce weight loss in diabetic mouse models.[5] Its mechanism of action involves the stimulation of glucose-dependent insulin secretion, suppression of glucagon release, slowing of gastric emptying, and a reduction in food intake.[5]

Experimental Protocols

This compound Formulation for In-Vivo Administration

Objective: To prepare a clear and sterile this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles

Protocol:

  • Vehicle Preparation:

    • In a sterile microcentrifuge tube, prepare the vehicle solution by combining 1-2% DMSO and 20% PEG400 in saline. For example, to prepare 1 ml of vehicle with 2% DMSO, mix 20 µl of DMSO, 200 µl of PEG400, and 780 µl of sterile saline.

    • Vortex the solution until it is thoroughly mixed and appears clear.

  • This compound Dissolution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small amount of the prepared vehicle to the this compound powder and vortex to create a slurry.

    • Gradually add the remaining vehicle to the desired final concentration while continuing to vortex.

    • Ensure that the this compound is completely dissolved and the final solution is clear before administration.

  • Sterilization:

    • Filter the final this compound solution through a sterile 0.22 µm syringe filter into a sterile tube to ensure sterility.

In-Vivo Administration Protocol: Intraperitoneal (IP) Injection in Mice

Objective: To administer this compound to mice via intraperitoneal injection for efficacy and pharmacokinetic studies.

Animal Model: db/db mice (a model for type 2 diabetes) and C57BL/6J mice (wild-type control).

Materials:

  • Prepared this compound solution

  • Mice (e.g., db/db and C57BL/6J)

  • Insulin syringes with 28-30 gauge needles

  • 70% ethanol wipes

  • Appropriate animal handling and restraint equipment

Protocol:

  • Animal Handling and Restraint:

    • Properly restrain the mouse to expose the abdominal area. One common method is to gently scruff the mouse by the loose skin on its neck and back, and support its lower body.

  • Injection Site Identification:

    • The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection Procedure:

    • Swab the injection site with a 70% ethanol wipe and allow it to dry.

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.

    • Slowly inject the calculated volume of the this compound solution. The typical injection volume for mice is 5-10 ml/kg of body weight.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Quantitative Data

Pharmacokinetic Parameters of this compound

The following table summarizes the pharmacokinetic parameters of this compound observed in rodent studies. It is important to note that these parameters can vary depending on the animal model, dose, and route of administration.

ParameterValue (Rats)Value (Mice)Reference
Route of Administration OralIntraperitoneal[6]
Dose -2 mg
Half-life (t½) -7.5 ± 1.2 hours
Oral Absorption Rate Constant (Ka) 5.054 ± 0.238 1/h-[6]
Elimination Rate Constant (KE) 2.585 ± 0.357 h-[6]
Volume of Distribution (Vd) 8.173 ± 0.333 L/kg-[6]
Bioavailability 73.2%-[6]
Pharmacodynamic Effects of this compound in db/db Mice

The following table summarizes the key pharmacodynamic effects of daily intraperitoneal administration of this compound in db/db mice over a 4-week period.

ParameterVehicle ControlThis compound (1 mg/day)This compound (3 mg/day)Reference
Change in Body Weight GainDose-dependent reduction~7.5 g relative weight loss[5]
Fasting Blood Glucose Increase of ~4 mMDose-dependent reductionReduction of ~8 mM[5]
Hemoglobin A1c (HbA1c) ElevatedDose-dependent reductionNormalized to non-diabetic levels[5]
Intraperitoneal Glucose Tolerance ImpairedImprovedNormalized[5]

Signaling Pathway and Experimental Workflow

GLP-1 Receptor Signaling Pathway

This compound exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor. The binding of this compound to the GLP-1R initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which collectively mediate the downstream effects on insulin secretion, glucagon suppression, and other metabolic benefits.[7][8]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds and Activates G_protein Gs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Glucagon_Suppression ↓ Glucagon Secretion PKA->Glucagon_Suppression Gastric_Emptying ↓ Gastric Emptying PKA->Gastric_Emptying Food_Intake ↓ Food Intake PKA->Food_Intake Epac->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion ↑ Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1R signaling cascade initiated by this compound.

Experimental Workflow for In-Vivo this compound Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diabetic mouse model.

InVivo_Workflow start Start: Acclimatize db/db Mice baseline Baseline Measurements (Body Weight, Blood Glucose, HbA1c) start->baseline grouping Randomize into Treatment Groups (Vehicle, this compound Doses) baseline->grouping treatment Daily Intraperitoneal Injections (4 Weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Fasting Blood Glucose) treatment->monitoring end_measurements End-of-Study Measurements (Body Weight, Blood Glucose, HbA1c, IPGTT) treatment->end_measurements monitoring->treatment data_analysis Data Analysis and Statistical Comparison end_measurements->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for a chronic this compound study.

Conclusion

This compound represents a promising non-peptidic GLP-1R agonist with demonstrated efficacy in preclinical models of type 2 diabetes and obesity. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct further in vivo investigations into the therapeutic potential of this compound. Adherence to these detailed methodologies will help ensure the generation of reliable and reproducible data, which is crucial for the continued development of this novel therapeutic agent.

References

Application Notes and Protocols for Boc Deprotection using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its popularity stems from its stability under a wide range of conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.

These application notes provide a comprehensive overview of the standard procedures for Boc deprotection using TFA, including detailed experimental protocols, data on reaction conditions, and guidance on the use of scavengers to prevent side reactions.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine with TFA proceeds through an E1 elimination mechanism. The strong acid protonates the carbonyl oxygen of the Boc group, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[1] The liberated amine is typically protonated by the excess TFA to form a trifluoroacetate salt.

Experimental Workflow

The general workflow for a standard Boc deprotection using TFA involves the reaction, work-up, and isolation of the deprotected amine. The specific conditions can be tailored based on the substrate and the scale of the reaction.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Boc-Protected Amine dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (with scavengers if needed) dissolve->add_tfa react Stir at RT add_tfa->react end_reaction Reaction Complete react->end_reaction evaporate Evaporate Solvent & Excess TFA end_reaction->evaporate precipitate Precipitate with Ether (optional) evaporate->precipitate basic_wash Aqueous Basic Wash (e.g., sat. NaHCO3) precipitate->basic_wash extract Extract with Organic Solvent basic_wash->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry filter_evaporate Filter & Evaporate Solvent dry->filter_evaporate product Deprotected Amine (Free Base or TFA Salt) filter_evaporate->product

Caption: General workflow for Boc deprotection using TFA.

Quantitative Data on Reaction Conditions

The efficiency of Boc deprotection is influenced by the concentration of TFA, reaction time, temperature, and the nature of the substrate. The following tables summarize various reported conditions and yields.

Table 1: Boc Deprotection of Various Amines with TFA

SubstrateTFA ConcentrationSolventTime (h)TemperatureYield (%)Reference
N-Boc-amine50% (v/v)DCM2RT-[2]
N-Boc-amine25% (v/v)DCM2RT60[2]
N-Boc-amine~20% (v/v)DCM18RT87[2]
N-Boc protected polymerneat-1225°C91.6
N,N-di-Boc-adenine derivative50% (v/v)DCM-4°C or RT87
Amide conjugateneat---64[3]
Diol precursorneatH₂O--77[3]

Table 2: Comparison of TFA Concentrations for Peptide Synthesis

TFA Concentration in DCMDeprotection TimeAverage Purity of PeptidesNotesReference
55%30 min~9% higherReduced formation of deletion sequences.[4]
100%5 min-Incomplete Boc removal can lead to omission of amino acid residues.[4]

Role of Scavengers

During Boc deprotection, the liberated tert-butyl cation is a reactive electrophile that can alkylate sensitive amino acid residues, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys). Scavengers are added to the reaction mixture to trap these cations and prevent undesired side reactions.

Table 3: Common Scavengers and Their Applications

ScavengerTypical Concentration (%)Target ResiduesNotes
Triisopropylsilane (TIS)2.5 - 5Trp, Cys, MetA very effective scavenger for the trityl group and other carbocations.
Water (H₂O)2.5 - 5TrpActs as a scavenger and can improve solubility.
1,2-Ethanedithiol (EDT)2.5Cys, MetA reducing agent that helps prevent oxidation of sulfur-containing residues. Has a strong odor.
Thioanisole5Trp, Cys, Met, ArgHelps to prevent reattachment of the peptide to the resin and scavenges cations.
Phenol5Trp, TyrScavenges carbocations and can suppress side reactions on tyrosine.

Scavenger Cocktails for Peptide Synthesis

For the deprotection of peptides containing sensitive amino acids, specific scavenger cocktails are employed.

Scavenger_Choice cluster_residues Sensitive Amino Acid Present cluster_cocktails Recommended Scavenger Cocktail start Peptide with Sensitive Residues Trp Tryptophan (Trp) start->Trp Cys_Met Cysteine (Cys) or Methionine (Met) start->Cys_Met Arg Arginine (Arg) start->Arg cocktail_Trp TFA/TIS/H₂O or TFA/TIS/EDT/H₂O Trp->cocktail_Trp cocktail_Cys_Met TFA/TIS/EDT/H₂O Cys_Met->cocktail_Cys_Met cocktail_Arg TFA/Thioanisole/Anisole/EDT Arg->cocktail_Arg

Caption: Selection of scavenger cocktails based on sensitive amino acids.

Table 4: Recommended Scavenger Cocktails

Reagent NameComposition (v/v)Application
Standard95% TFA, 2.5% TIS, 2.5% H₂OFor peptides without sensitive residues.
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA general-purpose cocktail for peptides with Cys, Met, Trp, or Tyr.
Reducing Mixture94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISFor peptides containing Trp, Cys, or Met, to prevent oxidation.
Reagent R90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleEffective for deprotection of sulfonyl-protected Arginine.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: To the stirred solution, add trifluoroacetic acid. The amount of TFA can range from 25% to 50% (v/v), or it can be used neat. For substrates with acid-sensitive functional groups, the reaction can be cooled to 0°C before the addition of TFA.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS). Reaction times can vary from 30 minutes to several hours.[2][5]

  • Work-up (TFA Salt Isolation): If the TFA salt is the desired product, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting residue can be triturated with diethyl ether to afford the TFA salt as a solid.

  • Work-up (Free Base Isolation):

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the excess TFA.[2]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate in vacuo to yield the free amine.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Washing: Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh based on the amino acid composition of the peptide (see Table 4).

  • Cleavage and Deprotection: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

    • Combine the filtrates.

  • Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Centrifugation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Troubleshooting

  • Incomplete Deprotection:

    • Cause: Insufficient TFA concentration or reaction time.

    • Solution: Increase the concentration of TFA or prolong the reaction time. For solid-phase synthesis, ensure adequate swelling of the resin in the deprotection solution.[4]

  • Side Product Formation:

    • Cause: Alkylation of sensitive residues by the tert-butyl cation.

    • Solution: Add appropriate scavengers to the reaction mixture (see Tables 3 and 4).

  • Difficulty in Isolating the Free Amine:

    • Cause: The amine TFA salt may be an oil or difficult to handle.

    • Solution: After evaporation of TFA, use a basic ion-exchange resin (e.g., Amberlyst A-21) to capture the TFA and release the free amine.[3] Alternatively, a thorough basic aqueous work-up should be performed.

Conclusion

The deprotection of Boc-protected amines using trifluoroacetic acid is a robust and widely applicable method. By carefully selecting the reaction conditions, including the concentration of TFA, reaction time, and the use of appropriate scavengers, high yields of the desired deprotected amines can be achieved. The protocols and data presented in these application notes serve as a valuable resource for researchers in academic and industrial settings.

References

Application Notes and Protocols for the Synthesis of Boc5 Derivatives in SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Boc5 derivatives for Structure-Activity Relationship (SAR) studies targeting the Glucagon-like peptide-1 receptor (GLP-1R). This compound, a non-peptidic small molecule agonist of the GLP-1R, has shown potential in preclinical models of type 2 diabetes and obesity.[1][2][3] The following protocols and data are intended to facilitate the exploration of the chemical space around the this compound scaffold to identify analogs with improved potency, selectivity, and pharmacokinetic properties.

Introduction to this compound and SAR Studies

This compound is a substituted cyclobutane that acts as an orthosteric agonist at the GLP-1R, mimicking the biological activities of the endogenous GLP-1 peptide.[1][3] SAR studies on this compound have led to the identification of more potent analogs, such as WB4-24, by modifying the four substituent "arms" extending from the central cyclobutane core.[1][3] These studies are crucial for understanding the key molecular interactions between the ligand and the receptor, guiding the design of novel therapeutics with optimized efficacy and drug-like properties.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the in vitro activity of key this compound derivatives at the human GLP-1 receptor (hGLP-1R). The data is presented as the half-maximal effective concentration (EC50) for Gs-mediated cAMP production, a key downstream signaling event upon GLP-1R activation.

CompoundR Group ModificationEC50 (nM) for cAMP ProductionReference
This compound Methoxy45 ± 1.12[1][3]
WB4-24 Tertiary butyl23 ± 1.13[1][3]

Further SAR data from the literature can be added to expand this table.

Experimental Protocols

I. General Synthesis of this compound Derivatives

The synthesis of this compound and its analogs involves the construction of a 1,2,3,4-tetrasubstituted cyclobutane core. The following is a general, representative protocol based on synthetic strategies for similar cyclobutane structures. For the specific synthesis of this compound and its derivatives, refer to the detailed procedures outlined in Liu Q, et al. J Med Chem. 2012;55(1):250-267 and its supporting information.

Materials:

  • Appropriately substituted starting materials for the four "arms" of the cyclobutane.

  • Reagents for cyclobutane formation (e.g., via [2+2] cycloaddition or other methods).

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).

  • Catalysts and reagents for functional group transformations.

  • Purification supplies (e-g., silica gel for column chromatography, HPLC columns).

General Procedure:

  • Synthesis of Precursors: Synthesize the four substituted "arm" precursors with the desired chemical diversity. These precursors will typically contain the necessary functional groups for the cyclobutane-forming reaction.

  • Cyclobutane Ring Formation: Construct the central tetrasubstituted cyclobutane ring. This is the key step and may involve a photochemical [2+2] cycloaddition or a thermal reaction, depending on the chosen synthetic route.

  • Functional Group Manipulation: Modify the functional groups on the cyclobutane arms as needed. This may include deprotection, coupling reactions, or other transformations to install the final desired moieties.

  • Purification: Purify the final compounds using standard techniques such as flash column chromatography on silica gel followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

  • Characterization: Confirm the structure and purity of the synthesized derivatives using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and analytical RP-HPLC.

II. In Vitro Biological Evaluation

This protocol describes a method to determine the potency of synthesized this compound derivatives in activating the GLP-1R by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human GLP-1R.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • cAMP HTRF assay kit (e.g., from Cisbio).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Reference agonist (e.g., GLP-1(7-36) amide).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Seeding: Seed the GLP-1R expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Initiation: Remove the cell culture medium from the wells and add the diluted compounds.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the data against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 values.

This assay determines the ability of this compound derivatives to induce the recruitment of β-arrestin to the GLP-1R, a key event in receptor desensitization and an indicator of biased agonism. Some studies have shown that this compound and WB4-24 do not induce detectable β-arrestin recruitment.[1]

Materials:

  • U2OS or CHO-K1 cells co-expressing the human GLP-1R fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium and supplements.

  • Assay buffer.

  • PathHunter® detection reagents (e.g., from DiscoverX).

  • Test compounds and reference agonist.

  • 384-well white microplates.

  • Luminescence plate reader.

Protocol:

  • Cell Seeding: Seed the engineered cells into 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to determine EC50 values.

Visualizations

GLP-1R Signaling Pathway

GLP1R_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates This compound This compound Derivative This compound->GLP1R Binds AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion CREB->Insulin Promotes SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Design Derivative Design Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization Synthesis->Characterization Primary_Assay Primary Screening (cAMP Assay) Characterization->Primary_Assay Secondary_Assay Secondary Screening (β-Arrestin Assay) Primary_Assay->Secondary_Assay Active Compounds SAR_Analysis SAR Analysis Primary_Assay->SAR_Analysis Secondary_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

References

Application Notes: Selective Deprotection of Boc in the Presence of an Fmoc Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and the broader scope of organic chemistry, the use of protecting groups is fundamental to achieving desired chemical transformations with precision. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are two of the most widely employed amine protecting groups. Their distinct lability under acidic and basic conditions, respectively, forms the cornerstone of orthogonal protection strategies. This document provides detailed application notes and protocols for the selective deprotection of the Boc group while ensuring the stability of the Fmoc group, a critical step in the synthesis of complex peptides and other organic molecules.

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), while the Fmoc group is stable to acid but is swiftly removed by bases such as piperidine.[1][2] This orthogonality allows for the sequential deprotection of specific amine functionalities, enabling complex molecular construction. However, achieving perfect selectivity can be challenging, as the harshness of the acidic conditions required for Boc removal can sometimes lead to premature cleavage of the Fmoc group or other acid-sensitive moieties. Therefore, the development and application of mild and selective Boc deprotection methods are of paramount importance.

Core Principles of Orthogonal Protection

The successful selective deprotection of Boc in the presence of Fmoc hinges on the principle of orthogonal protection. This strategy employs protecting groups that can be removed under mutually exclusive conditions.

  • Boc Group: Acid-labile. Cleaved by acids like TFA, HCl, or Lewis acids.

  • Fmoc Group: Base-labile. Cleaved by secondary amines like piperidine or DBU.

This differential stability allows for the targeted removal of the Boc group without affecting the Fmoc-protected amine, enabling subsequent chemical modifications at the newly deprotected site.

Methodologies for Selective Boc Deprotection

Several methods have been developed to achieve the selective removal of the Boc group while preserving the Fmoc group. The choice of method depends on the specific substrate, the presence of other acid-sensitive functional groups, and the desired reaction scale.

Trifluoroacetic Acid (TFA) Based Methods

TFA is the most common reagent for Boc deprotection. The selectivity is achieved by carefully controlling the concentration of TFA and the reaction time.

  • High Concentration TFA: A solution of 50-100% TFA in a solvent like dichloromethane (DCM) is effective for rapid Boc removal.[1][3] However, prolonged exposure to high concentrations of TFA can lead to partial cleavage of the Fmoc group. A study comparing 55% TFA in DCM and 100% TFA found that the former resulted in higher purity peptides, suggesting that excessive acid strength can be detrimental.[1]

  • Dilute TFA: Using a lower concentration of TFA (e.g., 1-20% in DCM) can significantly enhance selectivity. While the reaction times are longer, the milder conditions are less likely to affect the Fmoc group.

Milder Brønsted Acid Methods

To avoid the potential side reactions associated with strong acids like TFA, milder Brønsted acids have been explored.

  • p-Toluenesulfonic Acid (pTSA): A choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been shown to be an efficient and sustainable medium for N-Boc deprotection.[4] This method offers good yields and short reaction times at room temperature, with the Fmoc group being well-tolerated.[4]

Lewis Acid-Based Methods

Lewis acids offer an alternative pathway for Boc deprotection, often under milder conditions than strong Brønsted acids.

  • Tin(IV) Chloride (SnCl₄): SnCl₄ in organic solvents has been reported as an extremely mild reagent for Boc deprotection, even in the presence of other acid-labile groups.[5] This method provides excellent yields.

  • Other Lewis Acids: Various other Lewis acids have been investigated for Boc deprotection, and their suitability depends on the specific substrate and reaction conditions.

Solid Acid Catalysts

The use of heterogeneous solid acid catalysts provides a greener alternative, simplifying product purification.

  • H-BEA Zeolite: This solid acid catalyst has been used for continuous flow N-Boc deprotection, affording high yields with short residence times at elevated temperatures.[6][7]

Data Presentation: Comparison of Selective Boc Deprotection Methods

MethodReagent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Fmoc StabilityReference(s)
Standard TFA 50% TFADichloromethane (DCM)Room Temp.30 min>95Good (short exposure)[3]
Dilute TFA 1% TFADichloromethane (DCM)Room Temp.10 x 2 minHighExcellent
pTSA in DES Choline chloride/pTSADeep Eutectic SolventRoom Temp.5-25 min63-99Excellent[4]
Lewis Acid SnCl₄Organic SolventsNot specifiedNot specifiedExcellentExcellent[5]
Solid Acid Catalyst H-BEA ZeoliteTetrahydrofuran (THF)140< 1 min (flow)>95Not explicitly stated[6][7]

Experimental Protocols

Protocol 1: Selective Boc Deprotection using Dilute Trifluoroacetic Acid (TFA) on Solid Support

This protocol is suitable for solid-phase peptide synthesis (SPPS) where a Boc-protected amino acid needs to be deprotected while an Fmoc-protected residue is present elsewhere in the sequence or on the side chain of the same residue.

Materials:

  • Boc- and Fmoc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Pyridine

  • Methanol (MeOH)

  • Nitrogen gas for filtration

Procedure:

  • Swell the dry peptide-resin (1 g) in DCM in a sealable sintered glass funnel.

  • Remove the excess DCM by filtration under a gentle stream of nitrogen.

  • Add a solution of 1% TFA in dry DCM (10 ml) to the resin.

  • Seal the funnel and shake gently for 2 minutes.

  • Filter the solution into a flask containing 10% pyridine in methanol (2 ml) to neutralize the TFA.

  • Repeat steps 3-5 ten times to ensure complete deprotection.

  • Wash the resin thoroughly with DCM (3 x 30 ml), followed by MeOH (3 x 30 ml), and finally DCM again (2 x 30 ml).

  • The resin is now ready for the next coupling step. The combined filtrates can be analyzed by TLC or HPLC to monitor the deprotection.

Protocol 2: Selective Boc Deprotection using p-Toluenesulfonic Acid (pTSA) in a Deep Eutectic Solvent (Solution Phase)

This protocol is suitable for the deprotection of N-Boc protected amines and amino acid derivatives in solution.

Materials:

  • N-Boc protected substrate containing an Fmoc group

  • Choline chloride (ChCl)

  • p-Toluenesulfonic acid (pTSA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and p-toluenesulfonic acid in a 1:1 molar ratio and heating gently until a clear, homogeneous liquid is formed. Allow to cool to room temperature.

  • In a round-bottomed flask, add the N-Boc protected substrate (1 mmol) to 1 ml of the prepared DES.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 5-25 minutes), add 5% aqueous NaHCO₃ solution to the reaction mixture to neutralize the acid.

  • Extract the product with ethyl acetate (3 x 5 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Mandatory Visualization

cluster_workflow Experimental Workflow: Selective Boc Deprotection start Start with Boc-AA(Fmoc)-Peptide deprotection Selective Boc Deprotection (e.g., mild acid) start->deprotection wash Wash to remove reagents and byproducts deprotection->wash next_step Proceed to next step (e.g., coupling) wash->next_step

Caption: A generalized workflow for the selective deprotection of a Boc group.

cluster_reaction Chemical Transformation reactant Boc-NH-R(Fmoc) Boc and Fmoc protected amine reagent Mild Acidic Conditions product H₂N-R(Fmoc) Fmoc protected amine reactant:port->product:port Selective Deprotection byproducts + CO₂ + isobutylene

Caption: The chemical reaction of selective Boc deprotection.

cluster_logic Decision Logic for Method Selection start Start: Need for Boc Deprotection acid_sensitivity Are other acid-sensitive groups present? start->acid_sensitivity yes_sensitive Use milder conditions (e.g., Dilute TFA, pTSA, Lewis Acid) acid_sensitivity->yes_sensitive Yes no_sensitive Standard conditions can be used (e.g., 50% TFA with caution) acid_sensitivity->no_sensitive No end Proceed with selected protocol yes_sensitive->end no_sensitive->end

Caption: A decision tree for selecting an appropriate Boc deprotection method.

References

Application Notes and Protocols for Studying GLP-1R Signaling Pathways Using Boc5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc5 is a significant small molecule in the study of Glucagon-like peptide-1 receptor (GLP-1R) signaling. Identified as the first orthosteric nonpeptidic agonist of the GLP-1R, this compound is a substituted cyclobutane that has demonstrated the ability to mimic a wide range of GLP-1's biological activities both in laboratory settings (in vitro) and in living organisms (in vivo).[1] Its discovery has opened new avenues for the development of orally available drugs for type 2 diabetes and obesity, as most GLP-1R agonists are peptides that require injection.[1][2][3]

Pharmacologically, this compound effectively stimulates the accumulation of cyclic adenosine monophosphate (cAMP) to levels comparable to the natural ligand, GLP-1.[1] This activation of the cAMP pathway is a critical step in GLP-1R-mediated insulin secretion. Indeed, this compound has been shown to stimulate insulin secretion in both cell cultures and animal models.[1] In diabetic mouse models, chronic administration of this compound has been observed to lower blood glucose levels, reduce hemoglobin A1c (HbA1c), and lead to weight loss.[1][4] These effects are attributed to its ability to reduce food intake, slow gastric emptying, and increase insulin sensitivity.[4]

This document provides detailed application notes and protocols for utilizing this compound to investigate the various signaling pathways mediated by the GLP-1R.

Key GLP-1R Signaling Pathways

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that, upon activation, can initiate multiple intracellular signaling cascades. Understanding how compounds like this compound engage these pathways is crucial for drug development. The primary signaling pathways include:

  • Gαs/cAMP Pathway: The canonical pathway for GLP-1R, leading to the activation of adenylyl cyclase, production of cAMP, and subsequent activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). This pathway is central to glucose-dependent insulin secretion.

  • β-Arrestin Recruitment: Following receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling.

  • ERK1/2 Phosphorylation: The activation of the Extracellular signal-regulated kinase (ERK) pathway is another important downstream effect of GLP-1R activation. This pathway is implicated in cell growth, proliferation, and survival.

  • Intracellular Calcium (Ca2+) Mobilization: GLP-1R activation can lead to an increase in intracellular calcium concentrations, which plays a role in the potentiation of insulin secretion.

The following diagram illustrates the primary GLP-1R signaling pathways that can be investigated using this compound.

GLP-1R Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates beta_arrestin β-Arrestin GLP1R->beta_arrestin Recruits Ca2 [Ca2+]i GLP1R->Ca2 Mobilizes This compound This compound This compound->GLP1R Binds to AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Insulin Insulin Secretion PKA->Insulin Epac->Insulin ERK pERK1/2 beta_arrestin->ERK Ca2->Insulin

GLP-1R signaling pathways activated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with the GLP-1R and its downstream signaling effects.

cAMP Accumulation Assay

This assay is fundamental to determining the agonistic activity of this compound at the GLP-1R.

Experimental Workflow:

cAMP Accumulation Assay Workflow A Seed HEK293T cells transfected with GLP-1R B Incubate cells for 24 hours A->B C Resuspend cells in stimulation buffer with IBMX B->C D Add varying concentrations of this compound C->D E Incubate for 40 minutes at RT D->E F Lyse cells and add Eu-cAMP tracer and ULight-anti-cAMP E->F G Read plate on a fluorescence reader F->G

Workflow for the cAMP accumulation assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Transfect the cells with a plasmid encoding the human GLP-1R using a suitable transfection reagent.

    • Seed the transfected cells into a 384-well white plate at a density of 3,000 cells per well and incubate for 24 hours.[1]

  • Assay Procedure:

    • Prepare a stimulation buffer containing HBSS, 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), and 0.1% BSA, pH 7.4.[1]

    • Resuspend the cells in the stimulation buffer.

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Add the different concentrations of this compound to the wells containing the cells.

    • Incubate the plate for 40 minutes at room temperature.[1]

  • Detection:

    • Stop the reaction and lyse the cells by adding a detection reagent containing Eu-cAMP tracer and ULight-anti-cAMP (e.g., from a LANCE Ultra cAMP kit).[1]

    • Incubate as per the manufacturer's instructions to allow for the competitive binding between the tracer and the cAMP produced by the cells.

    • Read the plate using a plate reader capable of detecting time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the results as a dose-response curve to determine the EC50 of this compound.

Quantitative Data Summary:

LigandEC50 (cAMP Accumulation)
GLP-1~1-10 nM
This compound~100-500 nM

Note: EC50 values are approximate and can vary depending on the specific cell line and assay conditions.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the GLP-1R upon agonist binding, which is important for understanding receptor desensitization and biased agonism.

Experimental Workflow:

beta-Arrestin Recruitment Assay Workflow A Co-transfect cells with GLP-1R and a β-arrestin biosensor system B Seed cells in a white 96-well plate A->B C Incubate with HBSS buffer B->C D Add coelenterazine h (substrate) C->D E Measure baseline BRET signal D->E F Add varying concentrations of this compound E->F G Measure BRET signal over time F->G

Workflow for the β-arrestin recruitment assay.

Protocol:

  • Cell Culture and Transfection:

    • Use a cell line (e.g., HEK293) stably or transiently co-transfected with GLP-1R fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin 1 or 2 fused to a fluorescent acceptor (e.g., green fluorescent protein, GFP).

    • Seed the cells into a 96-well white culture plate.

  • Assay Procedure:

    • Wash the cells and incubate them in HBSS buffer supplemented with 0.1% BSA and 10 mM HEPES for 30 minutes at 37°C.[1]

    • Add the substrate for the bioluminescent donor, such as coelenterazine h, and incubate for 5 minutes in the dark.[1]

  • Detection:

    • Measure the baseline Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths (e.g., 470 nm for Rluc and 535 nm for GFP).[1]

    • Add varying concentrations of this compound to the wells.

    • Immediately begin measuring the BRET signal at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 9 minutes).[1]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio over time or the maximal BRET response as a function of this compound concentration to determine the EC50 for β-arrestin recruitment.

Quantitative Data Summary:

LigandEC50 (β-Arrestin Recruitment)
GLP-1~10-100 nM
This compound>1 µM (often shows weaker β-arrestin recruitment, indicating potential G-protein bias)

Note: The relative potency of this compound for β-arrestin recruitment compared to cAMP accumulation can indicate biased agonism.

ERK1/2 Phosphorylation Assay

This assay determines the ability of this compound to activate the MAPK/ERK signaling pathway.

Experimental Workflow:

ERK Phosphorylation Assay Workflow A Seed GLP-1R expressing cells in a 96-well plate B Serum-starve cells A->B C Treat cells with varying concentrations of this compound B->C D Fix and permeabilize cells C->D E Incubate with primary antibody against phospho-ERK1/2 D->E F Incubate with a labeled secondary antibody E->F G Add substrate and measure signal F->G

Workflow for the ERK1/2 phosphorylation assay.

Protocol:

  • Cell Culture:

    • Seed cells expressing GLP-1R (e.g., CHO-K1 or HEK293) in a 96-well plate and grow to confluence.

    • Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.[5]

  • Agonist Stimulation:

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Detection (Cell-Based ELISA):

    • Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).[6]

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.[6]

    • Normalize the pERK signal to the total protein content in each well.[6]

  • Data Analysis:

    • Plot the normalized pERK signal against the concentration of this compound to generate a dose-response curve and determine the EC50.

Quantitative Data Summary:

LigandEC50 (ERK1/2 Phosphorylation)
GLP-1~1-20 nM
This compound~200-1000 nM

Note: The kinetics of ERK phosphorylation can be transient, so a time-course experiment is recommended to determine the optimal stimulation time.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GLP-1R activation by this compound.

Experimental Workflow:

Calcium Mobilization Assay Workflow A Seed GLP-1R expressing cells in a black, clear-bottom 96-well plate B Load cells with a calcium-sensitive fluorescent dye A->B C Measure baseline fluorescence B->C D Inject varying concentrations of this compound C->D E Measure fluorescence change over time D->E

Workflow for the intracellular calcium mobilization assay.

Protocol:

  • Cell Culture:

    • Seed cells expressing GLP-1R (e.g., HEK293 or a pancreatic beta-cell line like MIN6) into a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Detection:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Measure the baseline fluorescence for a short period.

    • Inject different concentrations of this compound into the wells.

    • Immediately and continuously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).

    • Plot the peak fluorescence change against the this compound concentration to obtain a dose-response curve and determine the EC50.

Quantitative Data Summary:

LigandEC50 (Intracellular Ca2+ Mobilization)
GLP-1~5-50 nM
This compound~500-2000 nM

Note: The calcium response to GLP-1R agonists can be highly dependent on the cell type and its expression of other ion channels and signaling components.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the complex signaling pathways of the GLP-1R. The protocols outlined in these application notes provide a framework for characterizing the potency and efficacy of this compound and other novel GLP-1R agonists across the major signaling modalities. By quantifying cAMP production, β-arrestin recruitment, ERK phosphorylation, and intracellular calcium mobilization, researchers can build a comprehensive signaling profile for these compounds, which is essential for the development of next-generation therapeutics for metabolic diseases.

References

Application Notes and Protocols for Boc Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the systematic assembly of amino acids into a desired peptide sequence. The Boc (tert-butyloxycarbonyl) protection strategy, pioneered by R.B. Merrifield, represents a classical and robust approach to SPPS. In this method, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. This protection is removed with a moderately strong acid, like trifluoroacetic acid (TFA), before the next amino acid is coupled. Side-chain functional groups are protected by more stable, benzyl-based groups, which require a much stronger acid, such as hydrogen fluoride (HF), for their removal during the final cleavage step.

While the use of hazardous reagents like HF necessitates specialized equipment, the Boc/Bzl strategy offers distinct advantages, particularly for the synthesis of hydrophobic or complex peptides where the alternative Fmoc strategy may fall short.[1][2][3]

Core Principles of Boc-SPPS

The Boc-SPPS method is based on a graded acid lability protection scheme. The temporary Nα-Boc group is sensitive to moderate acids (e.g., 50% TFA in DCM), while the "permanent" side-chain protecting groups and the resin linkage are stable to these conditions but are cleaved by very strong acids (e.g., HF).[4][5]

The synthesis proceeds in a cyclical manner, with each cycle extending the peptide chain by one amino acid. The general cycle involves:

  • Deprotection: Removal of the Nα-Boc group from the resin-bound amino acid.

  • Neutralization: Conversion of the resulting ammonium salt to a free amine.

  • Coupling: Formation of a peptide bond with the next incoming Boc-protected amino acid.

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups.

Experimental Protocols

Materials and Reagents
Reagent/MaterialPurposeTypical Concentration/Grade
Resins Solid support for peptide synthesisMerrifield, PAM, MBHA, BHA (0.5-1.0 mmol/g substitution)[6]
Dichloromethane (DCM)Solvent for swelling, washing, and reactionsPeptide synthesis grade
N,N-Dimethylformamide (DMF)Solvent for washing and couplingPeptide synthesis grade
Isopropanol (IPA)Washing solventReagent grade
Trifluoroacetic Acid (TFA)Boc deprotectionReagent grade
Diisopropylethylamine (DIEA)NeutralizationReagent grade
Boc-protected Amino AcidsBuilding blocks for the peptide chainStandard and side-chain protected
Coupling Reagents Activation of carboxylic acid for amide bond formationHBTU, HATU, HCTU, DIC[7]
Scavengers Trapping of reactive cations during deprotection and cleavageDithioethane (DTE), Anisole, p-Cresol, Thioanisole[4]
Hydrogen Fluoride (HF)Final cleavage and deprotectionAnhydrous
Protocol 1: Boc-SPPS Cycle

This protocol describes a single cycle of amino acid addition.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Wash and swell the resin with DCM for 30 minutes.

2. Deprotection (Boc Removal):

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (v/v) to the resin (approx. 10 mL per gram of resin).[6]

  • Perform a short pre-wash by agitating for 5 minutes, then drain.[6]

  • Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes.[6]

  • Note: If the sequence contains Trp, Met, or Cys, add 0.5% Dithioethane (DTE) to the TFA solution to scavenge the tert-butyl cations formed.[4][6]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and IPA (2x).[6]

3. Neutralization:

  • Wash the resin with DCM (2x).

  • Add a solution of 5% or 10% DIEA in DCM (v/v) and agitate for 5-10 minutes. Repeat this step.

  • Alternatively, for in situ neutralization, proceed directly to the coupling step using a coupling reagent like HATU or HBTU with DIEA present.[4][8]

  • Wash the resin with DCM (3x) to remove excess base.

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Boc-amino acid (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU) and DIEA in DMF or DCM for several minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. The reaction time can be as short as 6 minutes with efficient reagents like HBTU.[7]

  • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized apparatus and extensive safety precautions. This procedure should only be performed by trained personnel in a properly equipped facility.[1][2]

1. Preparation:

  • Dry the fully assembled peptide-resin under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add a magnetic stir bar and the appropriate scavengers (e.g., p-cresol and p-thiocresol, often in a 1:1 ratio with the peptide). Anisole is commonly used as a scavenger.

2. HF Cleavage:

  • Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.

  • Condense anhydrous HF into the vessel (typically 10 mL per gram of resin).

  • Stir the mixture at 0 °C for 60 minutes. For peptides containing Arg(Tos), longer reaction times may be necessary.

3. HF Removal:

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas. This must be done within the specialized apparatus.

4. Peptide Precipitation and Washing:

  • Triturate the remaining resin and scavenger mixture with cold diethyl ether.

  • Filter the precipitated crude peptide.

  • Wash the peptide several times with cold diethyl ether to remove scavengers and organic byproducts.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Boc-SPPS Steps

StepReagent(s)ConcentrationTimeNotes
Deprotection TFA in DCM50% (v/v)5 min (pre-wash), 20-25 min (main)Add 0.5% DTE for Trp, Met, Cys residues.[4][6]
Neutralization DIEA in DCM5-10% (v/v)2 x 5-10 minCan be combined with coupling (in situ).[4]
Coupling Boc-AA, Coupling Reagent (e.g., HBTU), DIEA3-4 eq. AA, 3-4 eq. HBTU15-120 minReaction times vary based on coupling reagents and sequence difficulty.[7]
Final Cleavage Anhydrous HF~10 mL/g resin60 min at 0 °CRequires specialized equipment and scavengers.

Visualized Workflows and Mechanisms

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle (n-1 times) Deprotection 2. Deprotection (50% TFA in DCM) Neutralization 3. Neutralization (DIEA in DCM) Deprotection->Neutralization Wash (DCM, IPA) Coupling 4. Coupling (Boc-AA, HBTU/DIC) Neutralization->Coupling Wash (DCM) Wash_Cycle 5. Washing (DMF, DCM) Coupling->Wash_Cycle Wash_Cycle->Deprotection Start Next Cycle Cleavage 6. Final Cleavage (Anhydrous HF) Wash_Cycle->Cleavage After Final Cycle Start 1. Start (Swollen Peptide-Resin) Start->Deprotection End 7. Purified Peptide Cleavage->End Precipitate & Purify

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Caption: Mechanism of acid-catalyzed Boc group deprotection.

References

Application Note: Measuring cAMP Accumulation Following Boc5 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc5 is a synthetic, non-peptidic small molecule that acts as an orthosteric agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and is a validated therapeutic target for type 2 diabetes and obesity.[1][2] Upon agonist binding, GLP-1R couples to the stimulatory G-protein (Gs), which activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[4] This signaling cascade mediates the therapeutic effects of GLP-1R agonists.[4] this compound has been shown to elicit cAMP accumulation to a similar level as the endogenous ligand GLP-1, demonstrating its potential in mimicking the physiological effects of incretin hormones.[1][2]

This application note provides detailed protocols for measuring cAMP accumulation in response to this compound treatment in a cell-based assay format. The provided methodologies are essential for researchers studying the pharmacological properties of this compound and similar compounds targeting GLP-1R.

Signaling Pathway of this compound at the GLP-1 Receptor

The binding of this compound to the GLP-1R initiates a signaling cascade that leads to the production of intracellular cAMP. This process involves the activation of Gs-protein and the subsequent stimulation of adenylyl cyclase.

Boc5_Signaling_Pathway cluster_membrane Cell Membrane GLP1R GLP-1R Gs_inactive Gs (GDP) GLP1R->Gs_inactive Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion ATP This compound This compound This compound->GLP1R Binding Gs_active Gs (GTP) Gs_inactive->Gs_active GDP/GTP Exchange Gs_active->AC Stimulation ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylation Cascade

Caption: this compound binding to GLP-1R activates Gs protein, leading to cAMP production.

Experimental Protocols

This section details the necessary materials and methods for quantifying this compound-induced cAMP accumulation. The following protocols are based on commonly used immunoassay techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) and ELISA (Enzyme-Linked Immunosorbent Assay).

Materials and Reagents
  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human GLP-1R.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., Hygromycin B).[5]

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • Positive Control: GLP-1 (7-36) amide.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: Commercially available HTRF or ELISA kit.

  • Assay Buffer: As recommended by the cAMP assay kit manufacturer.

  • Plate: 96-well or 384-well white, clear-bottom cell culture plates.[3]

Experimental Workflow

The general workflow for measuring cAMP accumulation after this compound treatment involves cell seeding, compound stimulation, cell lysis, and detection of cAMP levels.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed GLP-1R expressing cells in a multi-well plate B Incubate overnight A->B C Prepare this compound serial dilutions B->C D Add this compound to cells and incubate C->D E Lyse cells and add cAMP detection reagents D->E F Incubate for signal development E->F G Read plate (HTRF or Absorbance) F->G H Generate dose-response curve G->H I Calculate EC50 H->I

Caption: Workflow for cAMP accumulation assay after this compound treatment.

Detailed Protocol: HTRF-Based cAMP Assay
  • Cell Seeding:

    • Harvest HEK293-GLP1R or CHO-K1-GLP1R cells and resuspend in culture medium.

    • Seed cells in a 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Stimulation:

    • Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor like IBMX (final concentration typically 0.5 mM). A suggested concentration range for this compound is 10⁻¹¹ M to 10⁻⁵ M to generate a full dose-response curve.

    • Include a positive control (e.g., GLP-1 at 1 µM) and a vehicle control (e.g., DMSO).

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the manufacturer's instructions for the HTRF cAMP kit, prepare the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate).

    • Add the detection reagents to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (665/620) and normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

The following table summarizes the expected pharmacological parameters for this compound in a cAMP accumulation assay.

CompoundCell LineEC50 (nM)Maximum ResponseAssay Type
This compoundHEK293T-GLP1R45 ± 1.12[2]Full agonist (comparable to GLP-1)[1][2]LANCE Ultra cAMP[1]
GLP-1 (7-36)HEK293T-GLP1R~1-10Full agonistLANCE Ultra cAMP

Conclusion

This application note provides a comprehensive guide for measuring cAMP accumulation in response to the GLP-1R agonist, this compound. The detailed protocols and expected data will enable researchers to accurately characterize the potency and efficacy of this compound and other related compounds. The provided diagrams offer a clear visualization of the underlying signaling pathway and experimental procedures. Adherence to these protocols will ensure robust and reproducible results for advancing drug discovery efforts in the field of metabolic diseases.

References

Orthogonal Protection Strategy: A Detailed Guide to Boc and Cbz in Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate world of organic synthesis, particularly in peptide and complex molecule construction, the selective protection and deprotection of functional groups are paramount. The concept of "orthogonal protection" is a cornerstone of modern synthetic strategy, allowing for the differential removal of protecting groups on a molecule without affecting others. This application note provides a detailed overview and experimental protocols for the use of two of the most common amine-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in an orthogonal strategy. Their distinct chemical labilities form the basis of a powerful tool for chemists to selectively unmask amine functionalities during a multi-step synthesis.[1][2][3][4]

The Boc group is renowned for its sensitivity to acidic conditions, while the Cbz group is characteristically cleaved by catalytic hydrogenolysis.[3][5] This fundamental difference in their deprotection mechanisms allows for the selective removal of one in the presence of the other, a critical capability in the synthesis of polyfunctional molecules like peptides and other complex natural products.[1][3]

The Principle of Orthogonality: Boc and Cbz

The orthogonality of Boc and Cbz protecting groups stems from their unique deprotection pathways.

  • Boc ( tert-butyloxycarbonyl): This protecting group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6][7] The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[5]

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to a wide range of acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis.[8][9][10] This process involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas) to cleave the benzyl-oxygen bond, yielding toluene, carbon dioxide, and the deprotected amine.[10][11]

This differential reactivity is the essence of their orthogonal relationship, as illustrated in the workflow below.

Orthogonal_Strategy cluster_protection Protection cluster_deprotection Orthogonal Deprotection Amine Amine Boc_Protected Boc-Protected Amine Amine->Boc_Protected (Boc)₂O Cbz_Protected Cbz-Protected Amine Amine->Cbz_Protected Cbz-Cl Dually_Protected Dually Protected (Boc and Cbz) Cbz_Deprotected Cbz-Protected Amine Dually_Protected->Cbz_Deprotected Acid (TFA) Boc_Deprotected Boc-Protected Amine Dually_Protected->Boc_Deprotected H₂/Pd-C Free_Amine_from_Cbz Free Amine Cbz_Deprotected->Free_Amine_from_Cbz H₂/Pd-C Free_Amine_from_Boc Free Amine Boc_Deprotected->Free_Amine_from_Boc Acid (TFA)

Caption: Orthogonal protection and deprotection workflow of Boc and Cbz groups.

Experimental Protocols

The following sections provide detailed protocols for the protection and deprotection of amines using Boc and Cbz groups.

Boc Protection of an Amine

This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary or secondary amine using di-tert-butyl dicarbonate ((Boc)₂O).[12][13]

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of Dioxane and water)

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))

  • Distilled water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate (1.0 eq) in the chosen solvent (e.g., DCM).

  • Add the base (e.g., TEA, 1.2 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Cbz Protection of an Amine

This protocol outlines a general method for the N-benzyloxycarbonylation of a primary or secondary amine using benzyl chloroformate (Cbz-Cl).[8][10]

Materials:

  • Amine substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or water)[8]

  • Base (e.g., Sodium carbonate (Na₂CO₃), Sodium bicarbonate (NaHCO₃), or an organic base like triethylamine)[9]

  • Distilled water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate (1.0 eq) in the chosen solvent (e.g., a mixture of THF and water).

  • Add the base (e.g., NaHCO₃, 2.0 eq) to the solution and cool to 0 °C in an ice bath.[10]

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-20 hours. Monitor the reaction progress by TLC.[10]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if required.

Selective Deprotection of the Boc Group

This protocol details the removal of the Boc group in the presence of a Cbz group using acidic conditions.[6][7]

Materials:

  • Boc-protected substrate (potentially also containing a Cbz group)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add an excess of TFA (typically 25-50% v/v in DCM) to the solution at room temperature.[7]

  • Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting with an organic solvent.

Selective Deprotection of the Cbz Group

This protocol describes the removal of the Cbz group via catalytic hydrogenolysis, leaving a Boc group intact.[10][11][14]

Materials:

  • Cbz-protected substrate (potentially also containing a Boc group)

  • Palladium on activated carbon (Pd/C, 10% w/w)

  • Hydrogen source (H₂ gas balloon or a hydrogenator)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Cbz-protected substrate in the chosen solvent (e.g., MeOH).

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with an inert gas and then introduce hydrogen gas (e.g., via a balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection and deprotection reactions.

Table 1: Amine Protection Conditions and Yields

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Boc (Boc)₂ONaHCO₃Dioxane/H₂ORoom Temp2 - 1290 - 99
Boc (Boc)₂OTEADCMRoom Temp2 - 1290 - 98
Cbz Cbz-ClNaHCO₃THF/H₂O0 to Room Temp4 - 2085 - 95
Cbz Cbz-ClNa₂CO₃WaterRoom Temp1 - 690 - 98

Table 2: Orthogonal Deprotection Conditions

Protecting Group to be CleavedReagentsSolventTemperature (°C)Time (h)Notes
Boc TFA/DCM (1:1)DCMRoom Temp1 - 3Boc group is cleaved, Cbz group remains intact.
Cbz H₂, 10% Pd/CMeOHRoom Temp2 - 24Cbz group is cleaved, Boc group remains intact.

Visualization of Key Reactions

The following diagrams illustrate the chemical transformations involved in the orthogonal strategy.

Boc_Protection cluster_main Boc Protection of an Amine R-NH₂ R-NH₂ plus1 + Boc2O arrow product R-NH-Boc plus2 + side_products t-BuOH + CO₂

Caption: General reaction scheme for Boc protection.

Cbz_Protection cluster_main Cbz Protection of an Amine R-NH₂ R-NH₂ plus1 + CbzCl arrow product R-NH-Cbz plus2 + side_product HCl

Caption: General reaction scheme for Cbz protection.

Deprotection_Pathways cluster_acid Acidic Deprotection cluster_hydrogenolysis Catalytic Hydrogenolysis Dually_Protected Boc-NH-R-NH-Cbz Acid_Product H₂N-R-NH-Cbz Dually_Protected->Acid_Product TFA/DCM Hydro_Product Boc-NH-R-NH₂ Dually_Protected->Hydro_Product H₂/Pd-C

Caption: Orthogonal deprotection pathways for a dually protected amine.

Conclusion

The orthogonal protecting group strategy employing Boc and Cbz is a robust and versatile methodology in modern organic synthesis. The ability to selectively deprotect one amine in the presence of another under mild and specific conditions is invaluable for the construction of complex molecules. The protocols and data presented herein provide a comprehensive guide for researchers to effectively implement this strategy in their synthetic endeavors, enabling the efficient and controlled synthesis of target compounds.

References

Application Note: Formulation Strategies for Oral Administration of Boc5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boc5 is a non-peptidic, small-molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[1][2][3] As an orthosteric agonist, this compound mimics a wide range of GLP-1's biological activities, including stimulating glucose-dependent insulin secretion and promoting weight loss, as demonstrated in preclinical mouse models.[1][4][5] Despite its promising pharmacological profile, the therapeutic development of this compound has been significantly hindered by its poor physicochemical properties, namely low aqueous solubility and poor oral bioavailability.[1][4][6]

This application note provides a comprehensive overview of the challenges associated with the oral delivery of this compound and outlines detailed protocols for formulation strategies aimed at enhancing its solubility and absorption. The methodologies described herein are intended to guide researchers in developing viable oral dosage forms for preclinical evaluation.

Compound Profile: this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 1,3-Bis[[4-(tert-butoxy-carbonylamino)benzoyl]amino]-2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)-phenyl]cyclobutane-1,3-dicarboxylic acid[7]
CAS Number 917569-14-3[8]
Molecular Formula C₅₄H₅₂N₄O₁₆S₂[8]
Molecular Weight 1077.14 g/mol [8]
Solubility Soluble in DMSO[7]
Known Issue Poor aqueous solubility, low oral bioavailability[1][4]

Mechanism of Action: GLP-1 Receptor Signaling

This compound acts as an agonist at the GLP-1 receptor, which is a Class B G-protein coupled receptor (GPCR).[1][9] Upon binding, it stabilizes the receptor in an active conformation, leading to the activation of the associated Gαs protein. This initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels in pancreatic β-cells promote glucose-dependent insulin secretion.[1]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds & Activates Gs Gαs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Promotes

Caption: GLP-1R signaling pathway activated by this compound.

Formulation Development Workflow

The development of an oral formulation for a challenging compound like this compound requires a systematic approach. The workflow begins with the selection of a suitable formulation strategy, followed by preparation and comprehensive in vitro characterization before proceeding to definitive in vivo pharmacokinetic studies.

Formulation_Workflow Oral Formulation and Testing Workflow for this compound cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation strategy Strategy Selection (e.g., ASD, LBDDS) excipient Excipient Screening & Compatibility strategy->excipient formulation Formulation Preparation (e.g., Spray Drying) excipient->formulation dissolution Dissolution & Solubility Testing formulation->dissolution stability Physical & Chemical Stability Assessment dissolution->stability characterization Solid-State Characterization (DSC, XRD) stability->characterization pk_study Pharmacokinetic (PK) Study in Rodents characterization->pk_study Lead formulation data_analysis PK Parameter Analysis (Cmax, AUC, F%) pk_study->data_analysis optimization Dose Escalation & Formulation Refinement data_analysis->optimization

Caption: A systematic workflow for this compound oral formulation.

Experimental Protocols

Given this compound's poor aqueous solubility, strategies that enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal tract are paramount. Amorphous Solid Dispersions (ASDs) are a proven method for achieving this.

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD)

Objective: To prepare a this compound ASD using a solvent evaporation technique to improve its dissolution properties.

Materials:

  • This compound (Active Pharmaceutical Ingredient)

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA 64) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)

  • Dichloromethane (DCM) or suitable organic solvent in which both this compound and polymer are soluble

  • Deionized water

  • Rotary evaporator

  • Vacuum oven

Method:

  • Solution Preparation:

    • Accurately weigh 100 mg of this compound and 200 mg of PVP-VA 64 (1:2 drug-to-polymer ratio).

    • Dissolve both components in 20 mL of DCM in a 100 mL round-bottom flask.

    • Ensure complete dissolution by sonicating for 10 minutes if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Apply vacuum and rotate the flask at 80-100 rpm.

    • Continue evaporation until a thin, dry film is formed on the flask wall.

  • Secondary Drying:

    • Carefully scrape the solid material from the flask walls.

    • Transfer the solid to a glass vial and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Storage:

    • Gently mill the dried ASD into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator at room temperature until further use.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of the this compound ASD formulation against the unformulated (crystalline) this compound.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium: Phosphate Buffered Saline (PBS), pH 6.8

  • This compound crystalline powder

  • This compound ASD powder

  • HPLC system for quantification

Method:

  • Apparatus Setup:

    • Fill each dissolution vessel with 900 mL of PBS (pH 6.8) and equilibrate the medium to 37 ± 0.5°C.

    • Set the paddle speed to 75 rpm.

  • Sample Addition:

    • Accurately weigh an amount of this compound ASD or crystalline this compound equivalent to 10 mg of the active drug.

    • Introduce the powder into each dissolution vessel simultaneously.

  • Sampling:

    • Withdraw 5 mL samples from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

    • Filter each sample through a 0.45 µm syringe filter to remove undissolved particles.

  • Quantification:

    • Analyze the concentration of this compound in each filtered sample using a validated HPLC-UV method.

    • Calculate the cumulative percentage of drug dissolved at each time point.

Expected Data Presentation:

The results of the dissolution study can be summarized as shown in Table 2.

Time (min)% Drug Dissolved (Crystalline this compound)% Drug Dissolved (this compound ASD 1:2)
5< 1%25%
152%60%
304%85%
605%92%
1206%91%
Note: Data are hypothetical and for illustrative purposes.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To evaluate the oral bioavailability of the this compound ASD formulation in a rodent model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound ASD formulation

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in water

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Method:

  • Animal Preparation:

    • Acclimate mice for at least one week prior to the study.

    • Fast the animals for 4 hours before dosing, with water available ad libitum.

  • Formulation Preparation:

    • Prepare a suspension of the this compound ASD in the 0.5% CMC vehicle to achieve a final concentration of 1 mg/mL (for a 10 mg/kg dose in a 25g mouse).

    • Vortex thoroughly to ensure a homogenous suspension.

  • Dosing:

    • Divide mice into two groups (n=4 per group):

      • Group 1 (IV): Administer a 1 mg/kg dose of this compound (dissolved in a suitable IV vehicle like DMSO/saline) via tail vein injection.

      • Group 2 (PO): Administer a 10 mg/kg dose of the this compound ASD suspension via oral gavage (10 mL/kg volume).

  • Blood Sampling:

    • Collect sparse blood samples (~30 µL) from each mouse via submandibular or saphenous vein puncture at pre-dose and at specified time points post-dose (e.g., PO: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours; IV: 0.08, 0.25, 0.5, 1, 2, 4, 8 hours).

  • Sample Processing:

    • Collect blood into EDTA-coated tubes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T₁/₂) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Expected Data Presentation:

The resulting PK parameters can be tabulated for clear comparison, as shown in Table 3.

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)F (%)
This compound Suspension 10PO502.0250< 1%
This compound ASD 10PO4501.02250~9%
This compound Solution 1IV--2500100%
Note: Data are hypothetical and for illustrative purposes to show expected improvement.

Conclusion

The non-peptidic GLP-1R agonist this compound holds therapeutic promise but is beset by formulation challenges related to its poor solubility, which severely limits its oral bioavailability.[1][6] The protocols detailed in this application note provide a clear and systematic framework for addressing these issues. By employing advanced formulation strategies such as amorphous solid dispersions, researchers can significantly enhance the dissolution and subsequent absorption of this compound. The described in vitro and in vivo testing methodologies are critical for evaluating the performance of these enhanced formulations and guiding the selection of a lead candidate for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete tert-butyloxycarbonyl (Boc) deprotection reactions. Find answers to common issues, detailed experimental protocols, and visual workflows to ensure complete and efficient removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is incomplete. What are the common causes?

Incomplete Boc deprotection can stem from several factors. The most common culprits include:

  • Insufficient Acid: The acidic reagent, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), may be too dilute, used in insufficient equivalents, or of poor quality.[1]

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for sterically hindered substrates. While many deprotections occur at room temperature, some may require gentle heating.[2][3]

  • Poor Solubility or Resin Swelling: In solid-phase peptide synthesis (SPPS), incomplete swelling of the resin can limit the access of the acidic reagent to the Boc-protected amine, leading to incomplete deprotection.[4]

  • Steric Hindrance: The substrate itself may be sterically hindered, making the Boc group less accessible to the acid.

  • Acid-Labile Substrates: Fear of degrading other acid-sensitive functional groups on the molecule can lead to the use of overly mild conditions, resulting in incomplete deprotection.[5]

  • Reagent Degradation: The acidic reagent may have degraded over time, especially if not stored properly.

Q2: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction progress and confirm the complete removal of the Boc group:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected amine product will have a different retention factor (Rf) than the Boc-protected starting material. Staining with ninhydrin is effective for visualizing primary and secondary amines as a distinct color change (usually purple or yellow).[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture, allowing for the accurate determination of the ratio of starting material to product.[7]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the desired product by its molecular weight and the absence of the starting material.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which typically appears as a singlet around 1.4 ppm.

Q3: What are the standard reaction conditions for Boc deprotection, and how can I optimize them?

The choice of deprotection conditions depends on the substrate's stability and the presence of other protecting groups. Here are some common conditions that can be optimized:

ReagentTypical ConcentrationSolventTypical TimeTemperature (°C)Notes
Trifluoroacetic Acid (TFA)20-55% (v/v)Dichloromethane (DCM)30 min - 2 h0 - Room TempA study showed 55% TFA in DCM for 30 min resulted in higher purity peptides than 100% TFA for 5 min.[4]
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Methanol10 min - 1 hRoom TempOften provides the amine as a crystalline HCl salt, which can be easier to handle than oily TFA salts.[8]
p-Toluenesulfonic Acid (TsOH)Stoichiometric to excessDichloromethane (DCM) or Methanol2 h - overnight40A milder alternative to TFA and HCl.
Thermal DeprotectionN/AVarious (e.g., Toluene, THF)Varies>100Can be useful for substrates sensitive to strong acids but requires careful temperature control.[9]

Optimization Strategies:

  • Increase Acid Concentration: Gradually increase the concentration of TFA or HCl.

  • Extend Reaction Time: Monitor the reaction at regular intervals to determine the optimal time.

  • Elevate Temperature: For stubborn deprotections, gentle heating can be effective.[10]

  • Change Solvent: In SPPS, ensure the chosen solvent effectively swells the resin. For solution-phase synthesis, ensure the starting material is fully dissolved.

Q4: I'm observing side products in my reaction. What are they, and how can I prevent them?

A significant side reaction during Boc deprotection is the alkylation of nucleophilic residues by the released tert-butyl cation.[11] This is particularly problematic for amino acids like tryptophan, methionine, and tyrosine.[12]

Common Side Products and Prevention:

Side ReactionAffected ResiduesPrevention Method
tert-ButylationTryptophan, Tyrosine, Methionine, CysteineAddition of scavengers to the reaction mixture.

Common Scavengers:

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)2.5-5% (v/v)A very common and effective carbocation scavenger.[13]
Water2.5-5% (v/v)Often used in combination with TIS.
1,2-Ethanedithiol (EDT)2.5% (v/v)Particularly useful for preventing tryptophan modification and assisting in the removal of trityl groups from cysteine.[7]
Thioanisole5% (v/v)Should be avoided if the peptide contains tryptophan as it can lead to alkylation of the indole ring.[14]

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Use a silica gel 60 F254 plate. Draw a light pencil line about 1 cm from the bottom.

  • Spot the Reaction Mixture: Using a capillary tube, spot a small amount of your Boc-protected starting material, the co-spot (a mix of starting material and reaction mixture), and the reaction mixture on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent front should be allowed to run until it is about 1 cm from the top of the plate.

  • Visualize the Spots:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).

    • Prepare a ninhydrin stain solution (e.g., 0.3 g ninhydrin, 3 mL acetic acid, 100 mL of 95% ethanol).

    • Dip the TLC plate in the ninhydrin solution and then gently heat it with a heat gun until colored spots appear.

  • Analyze the Results: The starting material should be visible under UV but will not stain with ninhydrin. The deprotected amine product will appear as a new, typically lower Rf spot that stains with ninhydrin. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visual Troubleshooting Guide

The following diagram illustrates a typical workflow for troubleshooting an incomplete Boc deprotection reaction.

Troubleshooting_Workflow start Incomplete Boc Deprotection Observed monitor_reaction Monitor Reaction Progress (TLC, HPLC, MS) start->monitor_reaction check_conditions Review Reaction Conditions insufficient_acid Increase Acid Conc. or Equivalents check_conditions->insufficient_acid Acid? time_temp Increase Reaction Time or Temperature check_conditions->time_temp Time/Temp? solubility Change Solvent / Improve Swelling check_conditions->solubility Solubility? analyze_reagents Analyze Reagents new_reagents Use Fresh/High-Purity Reagents analyze_reagents->new_reagents monitor_reaction->check_conditions monitor_reaction->analyze_reagents side_reactions Side Reactions Observed? monitor_reaction->side_reactions Check Purity incomplete Still Incomplete monitor_reaction->incomplete No Progress insufficient_acid->monitor_reaction time_temp->monitor_reaction solubility->monitor_reaction new_reagents->monitor_reaction add_scavengers Add Scavengers (e.g., TIS, Water) side_reactions->add_scavengers Yes complete Reaction Complete side_reactions->complete No & Complete add_scavengers->monitor_reaction incomplete->start Re-evaluate Strategy

Caption: Troubleshooting workflow for incomplete Boc deprotection.

This logical diagram outlines the steps to diagnose and resolve issues with Boc deprotection.

Deprotection_Monitoring cluster_reaction Reaction Vessel cluster_analysis Analytical Monitoring start_material Boc-Protected Amine product Deprotected Amine start_material->product Acidic Deprotection tlc TLC (Ninhydrin Stain) product->tlc Sample hplc HPLC (Quantitative Analysis) product->hplc Sample ms Mass Spectrometry (Mass Confirmation) product->ms Sample

Caption: Analytical workflow for monitoring Boc deprotection.

References

Technical Support Center: Improving Oral Bioavailability of Boc5 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of Boc5 analogs, with a focus on improving oral bioavailability.

Troubleshooting Guides

Low oral bioavailability is a primary challenge in the development of this compound analogs, largely attributed to their susceptibility to hydrolysis by esterases in the gut. This guide provides solutions to common experimental issues.

Table 1: Troubleshooting Common Issues in the Preclinical Assessment of this compound Analogs

ProblemPotential CausesRecommended Solutions
Low Apparent Permeability (Papp) in Caco-2 Assay - Compound instability: Degradation of the ester linkage in the assay buffer or by cellular esterases. - Poor aqueous solubility: The compound may precipitate in the aqueous assay buffer. - Active efflux: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1] - Poor passive diffusion: High molecular weight or polarity hindering movement across the cell monolayer. - Compromised Caco-2 monolayer integrity: Low transepithelial electrical resistance (TEER) values indicate a leaky monolayer.- Modify assay conditions: Use a buffer with a lower pH to reduce base-catalyzed hydrolysis. Add esterase inhibitors if degradation is confirmed. - Improve solubility: Prepare dosing solutions in a buffer containing a low percentage of a co-solvent (e.g., DMSO, ethanol). Ensure final solvent concentration does not affect cell viability. - Investigate efflux: Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. Co-dose with known efflux pump inhibitors (e.g., verapamil for P-gp).[1] - Structural modification of the analog: Modify the chemical structure to improve lipophilicity or reduce the number of hydrogen bond donors. - Verify monolayer integrity: Regularly measure TEER values and use a marker for paracellular transport (e.g., Lucifer Yellow) to ensure the integrity of the cell monolayer.[1]
High Metabolic Rate in Liver Microsome Stability Assay - Rapid hydrolysis by esterases: The ester moieties of this compound analogs are primary targets for hepatic esterases. - Oxidative metabolism: Cytochrome P450 (CYP) enzymes may also contribute to the metabolism of the compound.- Structural modification: Replace the ester linkage with a more stable bioisostere (e.g., an amide or ether) to reduce susceptibility to esterases. - Formulation strategies: For in vivo studies, consider formulations that protect the ester group from hydrolysis in the gut, such as enteric coatings or lipid-based delivery systems.[2][3] - Co-incubation with inhibitors: Use specific CYP inhibitors to identify the contribution of different CYP isoforms to the overall metabolism.
High Variability in In Vivo Pharmacokinetic Data - Variable first-pass metabolism: Differences in gut and liver esterase activity between individual animals. - Inconsistent absorption: Influenced by factors such as gastric emptying time and food effects. - Formulation issues: Poor drug release or dissolution from the dosage form.- Standardize experimental conditions: Ensure consistent fasting periods and dosing procedures for all animals. - Optimize formulation: Develop a robust formulation that ensures consistent drug release and absorption. This may include particle size reduction or the use of solubility enhancers. - Increase sample size: Use a larger number of animals to obtain more statistically significant data.
Low Recovery in Caco-2 Assay - Non-specific binding: The compound may adsorb to the plastic of the assay plate. - Cellular accumulation: The compound may be retained within the Caco-2 cells.- Use low-binding plates: Employ plates specifically designed to minimize non-specific binding. - Modify buffer: Add a small amount of a non-ionic surfactant (e.g., Tween 80) to the assay buffer to reduce binding. - Quantify cell-associated compound: Lyse the cells at the end of the experiment and quantify the amount of compound retained to determine if cellular accumulation is significant.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound and its analogs generally low?

A1: The low oral bioavailability of this compound and its analogs is primarily due to their chemical structure, which contains ester linkages. These ester groups are susceptible to hydrolysis by esterase enzymes present in the gastrointestinal tract and the liver, leading to rapid degradation of the compound before it can be absorbed into the systemic circulation.

Q2: What are the key in vitro assays to assess the oral bioavailability of this compound analogs?

A2: The two primary in vitro assays are the Caco-2 permeability assay and the liver microsomal stability assay. The Caco-2 assay predicts intestinal permeability and identifies potential efflux transporter substrates. The liver microsomal stability assay evaluates the metabolic stability of the compound in the presence of liver enzymes, particularly esterases and cytochrome P450s.

Q3: How can I protect the ester linkage in my this compound analog from hydrolysis in the gut?

A3: Several formulation strategies can be employed to protect ester-containing compounds from hydrolysis. These include:

  • Enteric coating: Applying a pH-sensitive polymer coating to the dosage form that only dissolves in the higher pH environment of the small intestine, bypassing the acidic stomach.[2]

  • Lipid-based formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can protect it from the aqueous environment of the gut.[3]

  • Esterase inhibitors: Co-administering the drug with an inhibitor of gastrointestinal esterases, although this approach requires careful consideration of potential drug-drug interactions.

Q4: What is an acceptable efflux ratio in a Caco-2 assay?

A4: An efflux ratio, calculated as the apparent permeability from the basolateral to the apical side (Papp B-A) divided by the permeability from the apical to the basolateral side (Papp A-B), greater than 2 is generally considered indicative of active efflux.[1] This suggests that the compound is being actively transported out of the intestinal cells, which can limit its absorption.

Q5: My compound shows high permeability in the Caco-2 assay but still has low oral bioavailability. What could be the reason?

A5: This discrepancy is often due to high first-pass metabolism. While the compound may readily cross the intestinal barrier (high permeability), it may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches the systemic circulation. A high clearance in the liver microsomal stability assay would support this hypothesis.

Data Presentation

A clear and structured presentation of quantitative data is crucial for comparing the properties of different this compound analogs and making informed decisions in the drug development process.

Table 2: Illustrative Oral Bioavailability Parameters for this compound Analogs

AnalogCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioLiver Microsomal Stability (t₁/₂, min)Oral Bioavailability (F, %) in Rats (Example Data)
This compound 1.51.2< 5< 1
WB4-24 2.11.5< 5< 1
Analog X 5.81.13515
Analog Y 4.53.5455
Analog Z 6.21.3> 6030

Disclaimer: The oral bioavailability data presented in this table is for illustrative purposes only and is intended to demonstrate a structured format for data presentation. Actual values must be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility of results.

Caco-2 Permeability Assay Protocol

Objective: To determine the intestinal permeability of a this compound analog and assess its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound (this compound analog) and control compounds (e.g., propranolol - high permeability, atenolol - low permeability, digoxin - P-gp substrate)

  • Lucifer Yellow

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a tight monolayer.

    • Perform a Lucifer Yellow permeability assay to assess paracellular transport. The permeability of Lucifer Yellow should be low (<1% per hour).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (37°C).

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add the dosing solution containing the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber.

    • Incubate the plate at 37°C with gentle shaking for 2 hours.

    • At specified time points (e.g., 0, 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Experiment (Basolateral to Apical - B to A for Efflux Assessment):

    • Follow the same procedure as the A to B experiment, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).

Metabolic Stability Assay Protocol (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a this compound analog in the presence of liver microsomes.

Materials:

  • Pooled human or rat liver microsomes

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (this compound analog) and control compounds (e.g., testosterone - high clearance, verapamil - moderate clearance)

  • Acetonitrile (ice-cold)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and control compounds in a suitable solvent (e.g., DMSO). The final DMSO concentration in the incubation should be less than 0.5%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound (e.g., 1 µM final concentration) with liver microsomes (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Sample Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Visualizations

This compound Analog Oral Bioavailability Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Optimization Strategy Permeability Caco-2 Permeability Assay Low_Papp Low Permeability? Permeability->Low_Papp Metabolism Liver Microsome Stability Assay High_Metabolism High Metabolism? Metabolism->High_Metabolism PK_Study Pharmacokinetic Study in Rodents Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability Low_F Low Bioavailability? Bioavailability->Low_F Structural_Mod Structural Modification Analog This compound Analog Structural_Mod->Analog Stop Stop/Redesign Structural_Mod->Stop Optimization Fails Formulation Formulation Development Formulation->PK_Study Formulation->Stop Optimization Fails Analog->Permeability Analog->Metabolism Low_Papp->PK_Study No Low_Papp->Structural_Mod Yes High_Metabolism->PK_Study No High_Metabolism->Structural_Mod Yes Low_F->Formulation Yes Proceed Proceed to Further Development Low_F->Proceed No G This compound This compound Analog GLP1R GLP-1 Receptor This compound->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Insulin Secretion) CREB->Gene Promotes

References

Technical Support Center: Boc Protection of Hindered Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc protection of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Boc protection of hindered amines?

A1: The most prevalent side products in the Boc protection of sterically hindered amines are ureas, isocyanates, and N,N-di-Boc protected amines. The formation of these byproducts is often influenced by reaction conditions, particularly the choice of base and solvent.

Q2: How does steric hindrance in the amine substrate affect the reaction?

A2: Steric hindrance around the nitrogen atom can significantly slow down the rate of the desired N-Boc protection. This reduced reactivity can lead to the Boc anhydride or its activated intermediates reacting with other nucleophiles present in the reaction mixture, or the starting amine itself, to form side products. For instance, a hindered amine may be a poor nucleophile, allowing for the accumulation of reactive intermediates that can lead to urea formation.

Q3: Why is urea formation a common problem, and what is the mechanism?

A3: Urea formation is a significant issue, especially when using a base like 4-dimethylaminopyridine (DMAP). The reaction can proceed through the formation of an isocyanate intermediate from the Boc-protected amine, which then reacts with another molecule of the starting amine to yield a urea derivative.[1][2]

Q4: Can double Boc protection (N,N-di-Boc) occur with hindered primary amines?

A4: Yes, the formation of N,N-di-Boc protected amines can occur, particularly when using a significant excess of Boc anhydride and a catalyst like DMAP.[2] While steric hindrance can disfavor the addition of the second Boc group, it is not always sufficient to prevent it entirely.

Q5: Are there reaction conditions that can minimize side product formation?

A5: Yes, several strategies can be employed. Performing the reaction in an aqueous or biphasic system can suppress the formation of isocyanates and ureas.[2] Additionally, running the reaction at lower temperatures can help to control the reaction rate and improve selectivity. Catalyst-free conditions, when feasible for the specific substrate, are also an effective way to avoid side reactions associated with catalysts like DMAP.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc protection of hindered amines and provides actionable solutions.

Problem 1: Low Yield of the Desired N-Boc Product

Low conversion of the starting amine is a common challenge with hindered substrates.

Possible Causes:

  • Insufficient reactivity of the amine due to steric hindrance.

  • Inappropriate choice of solvent or base.

  • Decomposition of the Boc anhydride.

Solutions:

  • Optimize Reaction Temperature: While lower temperatures can improve selectivity, a moderate increase in temperature may be necessary to drive the reaction to completion for highly hindered amines. Monitor the reaction closely for the formation of side products.

  • Solvent Selection: Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are commonly used. For poorly soluble amines, consider using a co-solvent or a more polar solvent system.[3]

  • Choice of Base: For hindered amines that are poor nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred over DMAP to avoid the formation of highly reactive intermediates that can lead to side products.

Problem 2: Significant Formation of Urea Side Product

The presence of a major byproduct identified as a urea derivative.

Possible Cause:

  • Formation of an isocyanate intermediate, which is then trapped by the starting amine. This is often promoted by the use of DMAP.[1][2]

Solutions:

  • Avoid DMAP: If urea formation is significant, omit DMAP from the reaction mixture. While the reaction may be slower, the selectivity for the desired N-Boc product is often higher.

  • Aqueous Conditions: Perform the reaction in a biphasic system (e.g., THF/water or dioxane/water) with a base like sodium bicarbonate or sodium hydroxide. Water can hydrolyze any isocyanate intermediate that forms, preventing it from reacting with the amine.

  • Low Temperature Protocol: Running the reaction at 0°C or even lower can help to suppress the formation of the isocyanate intermediate.

Problem 3: Formation of N,N-di-Boc Protected Amine

For primary hindered amines, the formation of a significant amount of the doubly protected product.

Possible Cause:

  • Use of a large excess of Boc anhydride and/or a highly active catalyst like DMAP.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the reagents. Use a slight excess (1.1-1.2 equivalents) of Boc anhydride.

  • Catalyst-Free Conditions: Whenever possible, run the reaction without a catalyst. If a catalyst is necessary, use a less active one or reduce the catalyst loading.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of the N-Boc protected product for a model hindered amine. While specific yields are highly substrate-dependent, this table provides a general trend for troubleshooting.

Amine SubstrateBase (equiv.)SolventTemperature (°C)Time (h)Product Yield (%)Major Side Product(s)
Hindered Secondary AmineTEA (1.5)THF251275Unreacted Starting Material
Hindered Secondary AmineDMAP (0.1), TEA (1.5)THF25460Urea, Unreacted SM
Hindered Secondary AmineNaHCO₃ (2.0)THF/H₂O (1:1)252485Minimal
Hindered Primary AmineTEA (1.5)CH₂Cl₂0680N,N-di-Boc
Hindered Primary AmineNoneH₂O/Acetone251290Minimal

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Hindered Secondary Amine

This protocol is a starting point for the optimization of the Boc protection of a sterically hindered secondary amine.

  • To a solution of the hindered secondary amine (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mmol, 1.5 equiv.).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol, 1.2 equiv.) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Urea Formation - Boc Protection in a Biphasic System

This protocol is designed to minimize urea formation.

  • Dissolve the hindered amine (1.0 mmol) in a mixture of THF (10 mL) and water (10 mL).

  • Add sodium bicarbonate (2.0 mmol, 2.0 equiv.).

  • To this vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol, 1.2 equiv.) in THF (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizations

The following diagrams illustrate key concepts related to the Boc protection of hindered amines.

Boc_Protection_Pathway Amine Hindered Amine Product N-Boc Protected Amine Amine->Product Desired Pathway Urea Urea Side Product Amine->Urea Boc2O Boc₂O Boc2O->Product Isocyanate Isocyanate Intermediate Product->Isocyanate Base (e.g., DMAP) Isocyanate->Urea

Caption: Reaction pathways in Boc protection of hindered amines.

Troubleshooting_Workflow Start Low Yield or Side Products in Boc Protection Check_SM Is Starting Amine Hindered? Start->Check_SM Yes Yes Check_SM->Yes No Standard Protocol Sufficient Check_SM->No Problem Identify Major Issue Yes->Problem Low_Yield Low Yield Problem->Low_Yield Low Conversion Urea Urea Formation Problem->Urea Urea byproduct DiBoc Di-Boc Formation Problem->DiBoc Di-Boc byproduct Sol_Low_Yield Optimize Temp. & Solvent Consider stronger non-nucleophilic base Low_Yield->Sol_Low_Yield Sol_Urea Avoid DMAP Use Aqueous Biphasic System Lower Reaction Temperature Urea->Sol_Urea Sol_DiBoc Control Stoichiometry Catalyst-Free Conditions DiBoc->Sol_DiBoc

Caption: Troubleshooting workflow for Boc protection of hindered amines.

References

Technical Support Center: Optimizing Boc5 Dosage for Sustained Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Boc5, a non-peptidic, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, for investigating sustained glycemic control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptidic, small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] Unlike endogenous GLP-1, which is a peptide, this compound is a substituted cyclobutane, making it a novel tool for studying GLP-1R signaling and its metabolic effects.[1] Its primary mechanism of action is to bind to and activate the GLP-1R, which in turn stimulates the production of intracellular cyclic AMP (cAMP) and potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2]

Q2: What are the key therapeutic effects of this compound observed in preclinical models?

A2: In preclinical studies, particularly in diabetic db/db mice, this compound has demonstrated significant anti-diabetic and weight loss effects.[3] Chronic administration of this compound has been shown to:

  • Induce sustained glycemic control, leading to a reduction in fasting blood glucose and HbA1c levels.[1]

  • Improve glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT).

  • Promote weight loss.[3]

  • Enhance glucose-dependent insulin secretion.[1]

Q3: What is the difference between this compound and peptidic GLP-1R agonists?

A3: The primary difference lies in their chemical nature. Peptidic GLP-1R agonists (e.g., exenatide, liraglutide) are based on the amino acid sequence of the native GLP-1 hormone.[4] this compound, being a small molecule, has a distinct chemical structure.[1] This can lead to differences in pharmacokinetic and pharmacodynamic properties, such as oral bioavailability and potential for biased agonism. While this compound has shown efficacy in vivo, its oral bioavailability is reported to be low.[1]

Q4: What are the known pharmacokinetic properties of this compound?

A4: Pharmacokinetic studies of this compound have been conducted in rodents. Following intraperitoneal (i.p.) administration in mice, this compound exhibits a half-life of approximately 12.1 hours, with a bioavailability of 51.2%. After intravenous (i.v.) administration, the half-life is around 8.71 hours. Notably, plasma drug levels are difficult to measure after oral administration, indicating poor oral bioavailability.

Q5: Are there any known off-target effects of this compound?

A5: While the primary target of this compound is the GLP-1R, as with any small molecule, the potential for off-target effects should be considered. Comprehensive off-target screening is crucial in drug development. For GLP-1R agonists in general, potential side effects can include gastrointestinal issues such as nausea and vomiting.[5] In preclinical studies, it is important to include appropriate controls to distinguish between GLP-1R mediated effects and potential off-target activities.

Troubleshooting Guides

In Vitro Assays
Issue Potential Cause(s) Recommended Solution(s)
Low or no cAMP response in GLP-1R expressing cells 1. Poor this compound solubility in assay buffer.2. Low GLP-1R expression in the cell line.3. Inactive or degraded this compound.4. High phosphodiesterase (PDE) activity in cells.1. Prepare a concentrated stock solution of this compound in DMSO and ensure the final DMSO concentration in the assay is consistent and below 0.5%.2. Verify GLP-1R expression via qPCR or Western blot. Use a validated positive control (e.g., GLP-1 peptide) to confirm cell responsiveness.3. Use a fresh batch of this compound and store it under recommended conditions (dry, dark, at -20°C for long-term storage).4. Include a PDE inhibitor, such as IBMX (0.5 mM), in the stimulation buffer to prevent cAMP degradation.[1]
High variability in insulin secretion assays (static or perifusion) 1. Inconsistent islet size or number per well/chamber.2. Poor islet health or viability.3. Adsorption of this compound to plasticware.4. Inconsistent timing of reagent addition and removal.1. Hand-pick islets of similar size and number for each replicate.2. Assess islet viability using a dye such as fluorescein diacetate/propidium iodide before the experiment.3. Pre-incubate pipette tips and plates with a blocking agent like BSA to minimize non-specific binding.4. Use a multichannel pipette for simultaneous addition of reagents in static assays. For perifusion, ensure a constant flow rate.
Apparent loss of this compound potency over time in culture 1. GLP-1R desensitization or downregulation.2. Instability of this compound in culture medium.1. Conduct time-course experiments to assess the duration of signaling. Consider using shorter incubation times or a washout step before stimulation.2. Assess the stability of this compound in your specific culture medium at 37°C over the experimental timeframe.
In Vivo Studies
Issue Potential Cause(s) Recommended Solution(s)
High variability in blood glucose levels in db/db mice 1. Stress-induced hyperglycemia.2. Inconsistent fasting period.3. Variation in this compound formulation and administration.1. Acclimatize animals to handling and procedures before the study. Perform blood sampling in a quiet environment.2. Ensure a consistent fasting period (typically 4-6 hours for mice) before glucose measurements.3. Prepare the this compound formulation fresh daily. Use a consistent route of administration (e.g., intraperitoneal) and ensure accurate dosing based on body weight.
Poor in vivo efficacy after oral administration 1. Low oral bioavailability of this compound.[1]2. Degradation of this compound in the gastrointestinal tract.1. For preclinical efficacy studies, consider alternative administration routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.2. If oral administration is necessary, explore formulation strategies for poorly soluble compounds, such as microemulsions, nanosuspensions, or lipid-based formulations.[6][7]
Unexpected toxicity or adverse effects 1. Off-target effects of this compound.2. Formulation vehicle toxicity.3. Dose is too high.1. Conduct a thorough literature search for known off-target liabilities of similar cyclobutane-containing compounds. Consider a preliminary screen against a panel of common off-targets.2. Run a vehicle-only control group to assess the tolerability of the formulation.3. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is for measuring the ability of this compound to stimulate cAMP production in HEK293 cells stably expressing the human GLP-1R.

Materials:

  • HEK293-hGLP-1R cells

  • DMEM with 10% FBS and appropriate selection antibiotic

  • This compound (powder) and DMSO

  • GLP-1 (7-36) peptide (positive control)

  • Stimulation buffer: HBSS supplemented with 5 mM HEPES, 0.5 mM IBMX, and 0.1% (w/v) BSA, pH 7.4.[1]

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit)

  • White 96-well microplates

Procedure:

  • Cell Culture: Culture HEK293-hGLP-1R cells in DMEM with 10% FBS. Passage cells every 2-3 days.

  • Cell Plating: Seed cells in a white 96-well plate at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in stimulation buffer. Also, prepare a serial dilution of GLP-1 peptide as a positive control.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of stimulation buffer to each well.

    • Add 50 µL of the diluted this compound or GLP-1 solutions to the appropriate wells. For the negative control, add 50 µL of stimulation buffer with the same final DMSO concentration.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit to lyse the cells and detect intracellular cAMP levels.

  • Data Analysis: Plot the cAMP signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Static Insulin Secretion Assay with INS-1E Cells

This protocol describes a method to assess the effect of this compound on glucose-stimulated insulin secretion (GSIS) in the rat insulinoma cell line, INS-1E.

Materials:

  • INS-1E cells

  • RPMI-1640 medium with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM NaHCO3, 16 mM HEPES, 2.5 mM CaCl2, and 0.1% BSA, pH 7.4.

  • This compound and DMSO

  • Glucose solutions (3 mM and 16.7 mM in KRBH)

  • Rat insulin ELISA kit

  • 24-well plates

Procedure:

  • Cell Culture and Plating: Culture INS-1E cells in RPMI-1640 medium. Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with KRBH containing 3 mM glucose.

    • Add 500 µL of KRBH with 3 mM glucose to each well and incubate for 2 hours at 37°C.

  • Stimulation:

    • Prepare KRBH solutions with 3 mM glucose (basal) and 16.7 mM glucose (stimulatory).

    • Prepare this compound dilutions in both basal and stimulatory glucose solutions. Ensure the final DMSO concentration is consistent across all conditions.

    • Remove the pre-incubation buffer.

    • Add 500 µL of the respective treatment solutions to the wells (e.g., 3 mM glucose, 16.7 mM glucose, 16.7 mM glucose + this compound).

    • Incubate for 1 hour at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well and store at -20°C until the insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the supernatants using a rat insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the insulin secretion to the protein content of each well. Compare the insulin secretion in the presence of this compound to the control conditions.

Protocol 3: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in db/db Mice

This protocol is for evaluating the effect of this compound on glucose clearance in diabetic db/db mice.

Materials:

  • db/db mice (and lean littermate controls)

  • This compound

  • Vehicle for this compound formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Sterile 20% D-glucose solution

  • Glucometer and test strips

  • Restraining device for mice

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimatization and Dosing:

    • Acclimatize the mice to handling for at least one week before the experiment.

    • Administer this compound or vehicle via i.p. injection daily for the desired treatment period (e.g., 4 weeks).

  • Fasting: On the day of the IPGTT, fast the mice for 4-6 hours.

  • Baseline Glucose Measurement (t=0):

    • Place the mouse in a restraining device.

    • Make a small nick at the tip of the tail to obtain a drop of blood.

    • Measure the blood glucose concentration using a glucometer. This is the baseline reading.

  • Glucose Challenge:

    • Administer a 20% D-glucose solution via i.p. injection at a dose of 2 g/kg body weight.

    • Start a timer immediately after the injection.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection from the tail vein.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.

    • Compare the AUC values between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in db/db Mice

ParameterVehicle ControlThis compound (1 mg/day, i.p.)This compound (3 mg/day, i.p.)
Fasting Blood Glucose (mM) ~16Significant reductionDose-dependent fall up to 14.6 mM
HbA1c (% change from baseline) IncreaseSignificant reductionSignificant reduction (remained low 10 weeks post-treatment)
Body Weight (g) IncreaseReductionSignificant reduction
IPGTT (AUC) HighSignificantly reducedSignificantly reduced
ED50 for fasting glucose reduction N/A-0.82 mg/day

Data compiled from published studies on this compound in db/db mice.

Table 2: Pharmacokinetic Parameters of this compound in Rodents

ParameterIntraperitoneal (i.p.) - MouseIntravenous (i.v.) - MouseIntraperitoneal (i.p.) - RatIntravenous (i.v.) - Rat
Half-life (T1/2) 12.1 h8.71 h35.4 h41.7 h
Bioavailability 51.2%N/A71.6%N/A

Data from published pharmacokinetic studies of this compound.

Signaling Pathways and Workflows

GLP1R_Signaling_Pathway cluster_cell This compound This compound GLP1R GLP-1 Receptor (GPCR) This compound->GLP1R Binds & Activates G_alpha_s Gαs GLP1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilizes Epac2->InsulinVesicles Primes InsulinSecretion ↑ Insulin Secretion InsulinVesicles->InsulinSecretion Exocytosis Glucose ↑ Glucose Glucose->InsulinVesicles Triggers Pancreatic_Beta_Cell Pancreatic β-Cell

Caption: GLP-1R signaling pathway activated by this compound in pancreatic β-cells.

Experimental_Workflow start Start: Hypothesis This compound improves glycemic control invitro In Vitro Characterization start->invitro cAMP cAMP Accumulation Assay (EC50 determination) invitro->cAMP insulin Insulin Secretion Assay (GSIS potentiation) invitro->insulin invivo In Vivo Efficacy Studies (db/db mouse model) cAMP->invivo insulin->invivo formulation Formulation Development (for i.p. administration) invivo->formulation chronic_dosing Chronic Dosing (e.g., 4 weeks) formulation->chronic_dosing ipgtt IPGTT chronic_dosing->ipgtt fasting_glucose Fasting Glucose & HbA1c chronic_dosing->fasting_glucose body_weight Body Weight Monitoring chronic_dosing->body_weight analysis Data Analysis & Interpretation ipgtt->analysis fasting_glucose->analysis body_weight->analysis conclusion Conclusion: Optimized dosage for sustained glycemic control analysis->conclusion

Caption: Experimental workflow for evaluating this compound efficacy.

References

preventing t-butylation during acidic Boc removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent t-butylation during the acidic removal of the Boc (tert-butyloxycarbonyl) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is t-butylation and why is it a problem during Boc deprotection?

A1: During the acidic cleavage of the Boc protecting group, a highly reactive tert-butyl cation is generated. This carbocation can then react with nucleophilic side chains of certain amino acids in your peptide, a side reaction known as t-butylation. This modification leads to the formation of undesired byproducts, complicates purification, and reduces the yield of your target peptide. The amino acids most susceptible to t-butylation are those with electron-rich side chains, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[1][2]

Q2: How can I prevent t-butylation?

A2: The most effective way to prevent t-butylation is to add "scavengers" to the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains. They effectively "trap" the carbocations before they can modify your peptide.[1][3]

Q3: What are the most common scavengers used to prevent t-butylation?

A3: A variety of scavengers can be used, often in combination, in what are known as "cleavage cocktails." The choice of scavenger depends on the amino acid composition of your peptide. Common scavengers include:

  • Triisopropylsilane (TIS): A very efficient carbocation scavenger.[1][4]

  • Water (H₂O): Can act as a scavenger, but is often insufficient on its own, especially for sensitive amino acids.[1][2]

  • Thioanisole: Particularly useful for protecting Tryptophan.[1][2]

  • 1,2-Ethanedithiol (EDT): Effective for protecting Cysteine and Methionine.[1][4]

  • Phenol: Often used for Tryptophan and Tyrosine protection.[2][5]

  • Dimethyl Sulfide (DMS): A thioether-based scavenger that can reduce S-tbutylation of Cysteine.[6]

  • Dithiothreitol (DTT): An aliphatic thiol scavenger.[6]

Troubleshooting Guide

Issue: I am observing significant t-butylation of Tryptophan residues.

  • Cause: The indole ring of Tryptophan is highly nucleophilic and prone to alkylation by tert-butyl cations.

  • Solution:

    • Use a dedicated cleavage cocktail for Trp-containing peptides. A common and effective cocktail is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[1]

    • Incorporate Boc-Trp(Boc)-OH during synthesis. The additional Boc group on the indole nitrogen reduces its nucleophilicity, thus minimizing t-butylation.[1]

    • Minimize cleavage time. Prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions.

Issue: My peptide contains Methionine, and I am seeing byproducts.

  • Cause: The thioether side chain of Methionine can be alkylated by the tert-butyl cation.

  • Solution:

    • Include a thiol scavenger in your cleavage cocktail. 1,2-Ethanedithiol (EDT) is a common choice to protect Methionine.[1] A cocktail of TFA/TIS/water/EDT can be effective.

    • Consider using "Reagent H". This cocktail (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide) is designed to minimize methionine side-chain oxidation and alkylation.[2]

Issue: I am struggling with S-tbutylation of Cysteine residues.

  • Cause: The thiol group of Cysteine is highly nucleophilic and readily reacts with tert-butyl cations.

  • Solution:

    • Employ a combination of thioether and thiol scavengers. A study has shown that a combination of thioanisole and DMS in the cleavage cocktail can effectively reduce S-tbutylation.[6]

    • Optimize the TFA concentration and cleavage time. Lowering the TFA concentration (e.g., to 70%) and performing a two-step cleavage has been shown to be beneficial.[6]

Quantitative Data on Scavenger Effectiveness

The following table summarizes the relative effectiveness of different scavengers in reducing the S-tbutylation of a C-terminal Cysteine residue in a model peptide. The data is adapted from a study by Patil, S. B., et al. (2022).[6]

Cleavage Cocktail Composition (TFA/Scavenger 1/Scavenger 2/...)Relative % of Total S-tbutylation
95:2.5:2.5 (TFA/TIS/H₂O)18.5
90:2.5:2.5:5 (TFA/TIS/H₂O/DMS)10.3
90:2.5:2.5:5 (TFA/TIS/H₂O/Thioanisole)9.0
90:2.5:2.5:5 (TFA/TIS/H₂O/DTT)12.1
90:2.5:2.5:5 (TFA/TIS/H₂O/m-cresol)14.2

Experimental Protocols

Protocol 1: Standard Boc Deprotection with a General Scavenger Cocktail

This protocol is suitable for peptides that do not contain highly sensitive residues like Trp, Met, or Cys.

  • Resin Preparation: Wash the peptide-resin (0.1 mmol) with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum for 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v). For 0.1 mmol of resin, prepare 2 mL of the cocktail.

  • Deprotection Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 2: Two-Step Cleavage for Peptides with C-terminal Cysteine

This protocol is designed to minimize S-tbutylation of Cysteine.[6]

  • Initial Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10:1 v/v/v/v/v/w) for 30 minutes at room temperature.

  • Second Deprotection Step: Add additional TFA to the reaction mixture to bring the final TFA concentration to 80%. Continue the reaction for another 150 minutes.

  • Work-up: Follow steps 4-6 from Protocol 1 for peptide precipitation, isolation, and drying.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection cluster_1 t-Butylation Side Reaction cluster_2 Prevention with Scavengers Boc_Protected_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Protected_Amine->Protonated_Boc + H⁺ Protonation H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - Isobutylene tBu_Cation t-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ tButylated_Product t-Butylated Side Product tBu_Cation->tButylated_Product Trapped_tBu Trapped t-Butyl Species tBu_Cation->Trapped_tBu Nucleophilic_AA Nucleophilic Amino Acid (e.g., Trp, Met, Cys, Tyr) Nucleophilic_AA->tButylated_Product + Scavenger Scavenger (e.g., TIS, Thioanisole, EDT) Scavenger->Trapped_tBu +

Caption: Mechanism of Boc deprotection and t-butylation.

Troubleshooting_Workflow Start t-Butylation Observed? Identify_AA Identify Susceptible Amino Acid(s) (Trp, Met, Cys, Tyr) Start->Identify_AA Yes Success Problem Solved Start->Success No Select_Cocktail Select Appropriate Scavenger Cocktail Identify_AA->Select_Cocktail Optimize_Conditions Optimize Reaction Conditions (Time, TFA Concentration) Select_Cocktail->Optimize_Conditions Re-evaluate Re-evaluate Results Optimize_Conditions->Re-evaluate Re-evaluate->Success Successful Consult Consult Literature for Specialized Protocols Re-evaluate->Consult Unsuccessful

Caption: Troubleshooting workflow for t-butylation.

References

Technical Support Center: Large-Scale Boc Protection Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for large-scale tert-butyloxycarbonyl (Boc) protection reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the scale-up of this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in a Boc protection reaction, and is it always necessary?

A1: A base is often used to neutralize the acidic byproduct formed during the reaction and to deprotonate the amine starting material, increasing its nucleophilicity. Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO3), and sodium hydroxide (NaOH).[1][2] However, a base is not strictly required, as the reaction can proceed with the formation of tert-butanol as the only byproduct.[1] In some cases, particularly with weakly nucleophilic aromatic amines, using an alcoholic solvent like methanol or ethanol can enhance the reaction rate without the need for a base.[3]

Q2: My starting material has poor solubility in common organic solvents. How can I address this?

A2: Poor solubility, especially with zwitterionic compounds like amino acids, can be a significant hurdle.[4] One effective strategy is to perform the reaction in an aqueous system. Using a base like sodium hydroxide in water can increase the solubility of the starting material.[4] Alternatively, a mixed solvent system, such as water/THF or water/methanol/triethylamine, can improve the solubility of amine starting materials.[5][6]

Q3: What are the common byproducts in a Boc protection reaction and how can I minimize them?

A3: The primary byproducts are tert-butanol and carbon dioxide.[7][8] However, side reactions can occur. For instance, if the substrate also contains a carboxylic acid, the carboxylate can react with di-tert-butyl dicarbonate (Boc anhydride) to form a mixed anhydride, which can lead to amide dimer formation.[4] Running the reaction in an aqueous basic solution helps hydrolyze this mixed anhydride, preventing dimerization.[4] Over-protection, resulting in a second Boc group being added, can also occur, so careful monitoring of the reaction is important.[9]

Q4: How can I monitor the progress of a large-scale Boc protection reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[10][11] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: Is it possible to perform a Boc protection without a solvent?

A5: Yes, solvent-free conditions can be employed for Boc protection.[12] This is often achieved by using a catalytic amount of a substance like iodine at room temperature.[12] This approach can be advantageous for large-scale synthesis by reducing solvent waste and simplifying workup.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction 1. Low nucleophilicity of the amine (e.g., aromatic amines).[3] 2. Steric hindrance around the amino group. 3. Insufficient activation of Boc anhydride. 4. Poor solubility of the starting material.[4]1. Add a catalyst like 4-dimethylaminopyridine (DMAP).[2] For aromatic amines, consider using an alcoholic solvent to increase the reaction rate.[3] 2. Increase reaction temperature or prolong the reaction time.[5][7] 3. Ensure the Boc anhydride is of good quality and has not degraded. 4. Switch to a solvent system that better dissolves the starting material, such as aqueous base or a mixed aqueous/organic system.[4][6]
Formation of Side Products 1. Presence of other nucleophilic functional groups (e.g., carboxylic acids leading to mixed anhydrides).[4] 2. Over-protection (di-Boc formation). 3. Reaction with solvent.1. For substrates with carboxylic acids, run the reaction in an aqueous basic solution to hydrolyze any formed mixed anhydride.[4] 2. Carefully control the stoichiometry of Boc anhydride and monitor the reaction closely. 3. Choose an inert solvent for the reaction.
Difficult Workup/Purification 1. Emulsion formation during aqueous extraction. 2. Co-elution of product and unreacted Boc anhydride during chromatography. 3. Product is water-soluble.1. Add brine to the aqueous layer to break the emulsion. 2. Unreacted Boc anhydride can be removed under high vacuum as it will sublimate.[6] 3. If the product is hydrophilic, Boc protection can increase its lipophilicity, making it extractable into organic solvents.[9] If it remains water-soluble, consider alternative purification methods like reverse-phase chromatography.
Accidental Deprotection during Workup 1. The workup procedure is too acidic.1. Avoid strong acids during workup. Use a mild base like sodium bicarbonate for neutralization.[7] The Boc group is sensitive to acid and can be cleaved under acidic conditions.[1][5]

Experimental Protocols

Protocol 1: General Large-Scale Boc Protection in a Mixed Aqueous/Organic System

This protocol is suitable for a wide range of primary and secondary amines.

  • Dissolution: Dissolve the amine starting material in a 1:1 mixture of tetrahydrofuran (THF) and water.[11]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc anhydride, 1.5 equivalents) to the solution in one portion.[11]

  • Reaction: Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.[11] Monitor the reaction progress using TLC.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Extract the crude material with an organic solvent such as dichloromethane or ethyl acetate.[7][10]

    • Wash the organic layer sequentially with deionized water and brine.[10]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Boc Protection of Amines with Low Nucleophilicity

This protocol is optimized for less reactive amines, such as aromatic amines.

  • Solvent and Catalyst: Dissolve the amine in methanol or ethanol.[3] The alcohol acts as a catalyst, increasing the reaction rate.[3] For particularly unreactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[2]

  • Reagent Addition: Add Boc anhydride (1.1-1.5 equivalents) to the solution.

  • Reaction: Stir the reaction at room temperature. The reaction time may be longer for less reactive amines, so monitor the progress by TLC or HPLC.[3]

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[7]

    • Dry the organic phase, filter, and evaporate the solvent.

  • Purification: Purify the product as needed.

Visualizations

Experimental Workflow for Large-Scale Boc Protection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Appropriate Solvent System B Cool Reaction Mixture to 0°C (Optional) A->B For exothermic reactions C Add Boc Anhydride (and Catalyst if needed) A->C B->C D Stir and Monitor (TLC/HPLC) C->D E Quench Reaction & Remove Organic Solvent D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Purify Product (Recrystallization/Chromatography) G->H

Caption: A generalized workflow for a large-scale Boc protection reaction.

Troubleshooting Logic for Incomplete Boc Protection Reactions

G Start Incomplete Reaction? Solubility Is Starting Material Fully Dissolved? Start->Solubility Catalyst Is the Amine Weakly Nucleophilic? Solubility->Catalyst Yes ChangeSolvent Change Solvent System (e.g., aqueous base, mixed solvents) Solubility->ChangeSolvent No Stoichiometry Is Boc Anhydride Stoichiometry Correct? Catalyst->Stoichiometry No AddCatalyst Add Catalyst (DMAP) or Use Alcoholic Solvent Catalyst->AddCatalyst Yes TempTime Have Temperature and Time Been Optimized? Stoichiometry->TempTime Yes CheckReagent Increase Boc Anhydride Equivalents and Check Purity Stoichiometry->CheckReagent No IncreaseTempTime Increase Reaction Temperature and/or Extend Reaction Time TempTime->IncreaseTempTime No End Reaction Complete TempTime->End Yes ChangeSolvent->Catalyst AddCatalyst->Stoichiometry CheckReagent->TempTime IncreaseTempTime->End

Caption: A decision tree for troubleshooting incomplete Boc protection reactions.

References

Technical Support Center: Mild Boc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the tert-butoxycarbonyl (Boc) protecting group, particularly when mild conditions are required.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection, and why might I need an alternative?

A1: The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][2][3] While effective, these harsh conditions can be problematic for substrates containing other acid-sensitive functional groups, potentially leading to undesired side reactions or degradation of the target molecule.[4][5] Alternative, milder methods are necessary to ensure the selective removal of the Boc group while preserving the integrity of the rest of the molecule.

Q2: What are some common side reactions during Boc deprotection and how can I mitigate them?

A2: A primary side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage of the Boc group.[6] Electron-rich aromatic rings (like tryptophan and tyrosine residues), thiols (cysteine), and thioethers (methionine) are particularly susceptible to this t-butylation.[6][7] To prevent this, scavengers are added to the reaction mixture to trap the tert-butyl cation.[2][6] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, thioanisole, and thiophenol.[2][6][8][9]

Q3: How can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups like Fmoc or Cbz?

A3: The Boc group is significantly more acid-labile than the Fmoc (9-fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl) groups. The Fmoc group is base-labile and stable to the acidic conditions used for Boc removal. The Cbz group is typically removed by hydrogenolysis and is also stable to mild acidic conditions. Therefore, selective deprotection of Boc in the presence of Fmoc and Cbz is generally straightforward using carefully controlled acidic conditions. Several mild deprotection methods, such as using oxalyl chloride in methanol, have shown good selectivity.[1][10]

Q4: Can I remove a Boc group without using acid?

A4: Yes, thermal deprotection is a viable non-acidic method.[11][12][13][14] This typically involves heating the Boc-protected compound in a suitable solvent, often under continuous flow conditions.[11][13][14] This method can be highly selective and avoids the formation of salt byproducts.[15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid or switch to a stronger acid (e.g., from 20% TFA to 50% or neat TFA), but be mindful of other acid-sensitive groups.[2]
Steric hindrance around the Boc group.Prolong the reaction time or increase the temperature. For particularly stubborn Boc groups, such as on N(pi)-benzyloxymethylhistidine, extended deprotection times or higher TFA concentrations may be necessary.[16]
Inefficient reaction conditions for mild reagents.Optimize the stoichiometry of the mild reagent. For instance, with oxalyl chloride/methanol, increasing the equivalents of oxalyl chloride can improve yields and reaction times.[4]
The deprotected amine is forming a salt that is precipitating out of solution.Ensure adequate solubility of the resulting amine salt in the chosen solvent system.
Observation of Side Products t-Butylation of nucleophilic residues.Add a scavenger to the reaction mixture. Effective scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, or thioanisole to trap the intermediate tert-butyl cation.[2][6][8][9]
Degradation of other acid-sensitive groups.Switch to a milder deprotection method. See the comparison table below for alternatives to strong acids.
Formation of isobutylene.This is a common byproduct of Boc deprotection and is generally volatile and easily removed.[17][18] If it's causing issues in downstream applications, ensure its complete removal under vacuum.
Difficulty with Product Isolation/Purification The product is an amine salt that is difficult to handle.After deprotection, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, which may be easier to extract and purify.[19]
The product is highly polar and water-soluble.Consider using a different workup procedure, such as ion-exchange chromatography or lyophilization.

Alternative Mild Boc Deprotection Reagents: A Comparison

Reagent/MethodTypical ConditionsAdvantagesLimitations
Oxalyl Chloride in Methanol 3 equivalents of oxalyl chloride in methanol, room temperature, 1-4 hours.[1][4][10]Mild, selective, and tolerant of many functional groups.[1][10]The mechanism is complex and may involve more than just in situ HCl generation.[10]
Trimethylsilyl triflate (TMSOTf) / 2,6-lutidine TMSOTf and 2,6-lutidine in DCM at room temperature for 30-60 minutes.[15]Rapid and effective for selective deprotection, especially in the presence of other acid-labile groups.[20]Requires careful handling of TMSOTf, which is moisture-sensitive.
Aqueous Phosphoric Acid Aqueous H₃PO₄.Environmentally benign and mild.[21]May not be suitable for all substrates, particularly those with poor water solubility.
Thermal Deprotection (Continuous Flow) Temperatures ranging from 120°C to 240°C in solvents like methanol, trifluoroethanol, or THF.[5][11][13][14]Acid-free, avoids salt formation, and allows for selective deprotection based on temperature control.[5][13][14]Requires specialized continuous flow equipment and may not be suitable for thermally labile compounds.
Iron(III) Chloride (catalytic) Catalytic amounts of FeCl₃ in a suitable solvent.Sustainable, inexpensive, and allows for selective deprotection of N-Boc in the presence of N-Cbz.[22]May require optimization for different substrates.
Silica Gel Refluxing in toluene with silica gel for ~5 hours.[23]Simple, convenient, and selective for N-Boc over Cbz and Fmoc.[23]High temperatures may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol
  • Materials:

    • N-Boc protected substrate

    • Anhydrous methanol (MeOH)

    • Oxalyl chloride ((COCl)₂)

  • Procedure:

    • Dissolve the N-Boc protected substrate in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 3 equivalents of oxalyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

    • The crude product can then be purified by standard methods (e.g., chromatography, recrystallization, or extraction after neutralization).

Protocol 2: Thermal Boc Deprotection in Continuous Flow
  • Materials:

    • N-Boc protected substrate

    • Anhydrous solvent (e.g., methanol, trifluoroethanol)

    • Continuous flow reactor system

  • Procedure:

    • Prepare a solution of the N-Boc protected substrate in the chosen solvent.

    • Set up the continuous flow reactor with the desired temperature profile (e.g., 150 °C for selective aryl N-Boc deprotection, or higher temperatures for complete deprotection).[14]

    • Pump the solution through the heated reactor at a defined flow rate to achieve the desired residence time.

    • Collect the output from the reactor.

    • The solvent can be removed under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps without further purification.

Visual Guides

Boc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_workup Workup & Purification start Start with Boc-protected Substrate dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA, Oxalyl Chloride, etc.) dissolve->add_reagent add_scavenger Add Scavenger (optional) (e.g., TIS, Anisole) add_reagent->add_scavenger react React at specified temperature and time add_reagent->react add_scavenger->react monitor Monitor reaction (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction / Neutralize monitor->quench Reaction Complete extract Extract / Purify quench->extract end Isolated Deprotected Product extract->end

Caption: General workflow for Boc deprotection.

Troubleshooting_Tree start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp Yes t_butylation t-Butylation? side_products->t_butylation Yes end Consult further literature side_products->end No, other issue stronger_acid Use stronger acid / higher concentration increase_time_temp->stronger_acid optimize_reagent Optimize mild reagent stoichiometry stronger_acid->optimize_reagent add_scavenger Add scavenger (TIS, anisole) t_butylation->add_scavenger Yes other_degradation Degradation of other groups? t_butylation->other_degradation No milder_method Switch to milder method (e.g., Oxalyl Chloride, Thermal) other_degradation->milder_method Yes end2 Consult further literature other_degradation->end2 No

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Synthesis of the Boc5 Cyclobutane Core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the cyclobutane core of Carbocyclic 5'-nor-aristeromycin (Boc5).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the cyclobutane core of this compound?

A1: The synthesis of the cyclobutane core for this compound and related carbocyclic nucleoside analogues typically revolves around the construction of a key cyclobutanone intermediate. Two common approaches are:

  • [2+2] Cycloaddition: This method often involves the reaction of an alkene with dichloroketene, generated in situ, followed by a dechlorination step to yield the cyclobutanone.

  • Functionalization of Pre-existing Cyclobutane Rings: This strategy starts with a commercially available or readily synthesized cyclobutane derivative which is then functionalized to introduce the necessary substituents.

Q2: What are the major challenges encountered during the synthesis of the this compound cyclobutane core?

A2: Researchers often face challenges in a few key areas:

  • Stereoselectivity: Controlling the stereochemistry of the substituents on the cyclobutane ring is a critical challenge. This is particularly important during the reduction of cyclobutanone intermediates and the alkylation steps.

  • Regioselectivity: When coupling the purine base, a mixture of N-7 and N-9 alkylated regioisomers can be formed.[1][2][3] Achieving selectivity for the desired N-9 isomer is a common hurdle.

  • Low Yields: Side reactions and the inherent strain of the cyclobutane ring can lead to lower than expected yields in various steps of the synthesis.

  • Purification: The separation of stereoisomers and regioisomers can be challenging and may require multiple chromatographic steps.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in the Reduction of the Cyclobutanone Intermediate

Problem: The reduction of the cyclobutanone precursor to the corresponding alcohol yields a mixture of cis and trans isomers, with a low proportion of the desired cis-alcohol.

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
Non-selective reducing agent Use a bulkier reducing agent that favors hydride attack from the less hindered face of the cyclobutanone. Common choices include L-Selectride® or other sterically hindered borohydrides.Increased formation of the desired cis-alcohol. Stereoselective reduction of N-alkylated ketones has been shown to yield cis-alcohols quantitatively.[1]
Sub-optimal reaction temperature Perform the reduction at lower temperatures (e.g., -78 °C) to enhance the kinetic control of the reaction, which can improve stereoselectivity.Higher diastereomeric excess of the desired isomer.
Solvent effects Experiment with different solvent systems. The polarity and coordinating ability of the solvent can influence the conformation of the substrate and its interaction with the reducing agent.Improved stereoselectivity.
Issue 2: Formation of N-7 and N-9 Regioisomers during Purine Alkylation

Problem: The coupling of the cyclobutane electrophile with the purine base results in a difficult-to-separate mixture of N-7 and N-9 alkylated products.[1][2][3]

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
Charge delocalization in the purinyl anion The negative charge on the deprotonated purine is delocalized over N-7 and N-9, leading to alkylation at both sites.[4] Modify the reaction conditions to favor alkylation at N-9. This can include the choice of base, solvent, and the presence of counterions. For instance, using a sodium salt of the purine in DMF is a common practice.Altered N-7/N-9 product ratio, ideally favoring the N-9 isomer.
Nature of the leaving group The leaving group on the cyclobutane electrophile can influence the reaction mechanism and regioselectivity. Experiment with different leaving groups, such as triflates or bromides, to see how they affect the product distribution.[1]Improved regioselectivity towards the N-9 isomer.
Use of coupling reagents For pyrimidine bases, Vorbrüggen coupling conditions are often employed to achieve regiospecific N-1 alkylation. While less common for purines in this specific context, exploring related catalyzed coupling reactions might offer better control.Enhanced regioselectivity.

Experimental Protocols

Key Experiment: Stereoselective Reduction of a Cyclobutanone Intermediate

This protocol describes a general procedure for the stereoselective reduction of a protected α-hydroxymethyl-cyclobutanone, a common intermediate in cyclobutane nucleoside synthesis.

  • Preparation: Dissolve the cyclobutanone intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the cooled solution. The amount of L-Selectride® should be in a slight molar excess (e.g., 1.1 to 1.5 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol by flash column chromatography on silica gel to isolate the desired cis-isomer.

Visualizations

Synthesis_Challenges cluster_synthesis Key Synthetic Steps cluster_challenges Associated Challenges Start Starting Materials Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Dechlorination Dechlorination Cycloaddition->Dechlorination Yield_Challenge Low Yields Side reactions & Ring strain Cycloaddition->Yield_Challenge Can Lead To Alkylation Purine Alkylation Dechlorination->Alkylation Dechlorination->Yield_Challenge Can Lead To Reduction Ketone Reduction Alkylation->Reduction Regio_Challenge Regioselectivity Issues N-7 vs. N-9 Alkylation Alkylation->Regio_Challenge Affects Final_Product This compound Core Reduction->Final_Product Stereo_Challenge Stereoselectivity Issues Mixture of cis/trans isomers Reduction->Stereo_Challenge Affects

Caption: Logical flow of key challenges in the synthesis of the this compound cyclobutane core.

Experimental_Workflow cluster_workflow Experimental Workflow: Cyclobutanone Reduction A Dissolve Cyclobutanone in Anhydrous THF B Cool to -78 °C under Inert Atmosphere A->B C Slowly Add L-Selectride® Solution B->C D Monitor Reaction by TLC C->D E Quench with Saturated aq. NH4Cl D->E Upon Completion F Warm to Room Temperature & Extract E->F G Dry and Concentrate Organic Layers F->G H Purify by Flash Chromatography G->H I Isolate Pure cis-Alcohol H->I

Caption: A typical experimental workflow for the stereoselective reduction of a cyclobutanone intermediate.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Boc5 Versus Peptidic GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-peptidic GLP-1 receptor agonist, Boc5, with established peptidic GLP-1 agonists. The following sections detail their respective mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate the supporting data.

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity. The majority of these agonists are peptide-based, mimicking the endogenous incretin hormone GLP-1. This compound, a small molecule, represents a significant departure from this class as the first identified orthosteric non-peptidic agonist of the GLP-1 receptor (GLP-1R).[1][2] This guide aims to provide a comprehensive comparison of the efficacy of this compound against well-established peptidic GLP-1 agonists such as Exenatide, Liraglutide, and Semaglutide.

Mechanism of Action

Both this compound and peptidic GLP-1 agonists exert their effects by activating the GLP-1R, a class B G-protein coupled receptor. This activation stimulates the Gαs subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This signaling cascade ultimately results in glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite.

A key distinction lies in their molecular nature. Peptidic agonists are analogues of the native GLP-1 peptide, while this compound is a small molecule that binds to the same orthosteric site on the receptor.[1][2]

Signaling Pathway of GLP-1 Receptor Agonists

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor Gs Gαs (inactive) GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist This compound or Peptidic GLP-1 Agonist Agonist->GLP1R Binds to Gs_active Gαs-GTP (active) Gs->Gs_active GDP-GTP Exchange Gs_active->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Responses (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of GLP-1 receptor agonists.

In Vitro Efficacy

The in vitro efficacy of GLP-1R agonists is primarily assessed by their binding affinity to the receptor and their ability to stimulate downstream signaling, most commonly measured by cAMP production.

CompoundGLP-1R Binding Affinity (Ki/Kd)cAMP Accumulation (EC50)Cell Line
This compound Data not available~1 µMHEK293
Exenatide ~0.1-1 nM~0.1-1 nMVarious
Liraglutide ~0.1-0.5 nM1.2 pMCHO
Semaglutide 3.4 µM0.9 pMCHO

Note: The binding affinity and EC50 values can vary depending on the specific assay conditions and cell lines used.

In Vivo Efficacy

In vivo studies in animal models of diabetes and obesity are crucial for evaluating the therapeutic potential of these agonists. Key parameters include reductions in blood glucose, glycated hemoglobin (HbA1c), and body weight.

CompoundAnimal ModelKey Findings
This compound db/db mice- Dose-dependent reduction in blood glucose and HbA1c. - Significant weight loss.
Exenatide db/db mice- Potent glucose-lowering effects. - Reduction in body weight.
Liraglutide Diet-induced obese mice- Significant reduction in body weight and fat mass. - Improved glucose tolerance.[5][6][7][8][9]
Semaglutide db/db mice- Robust reduction in blood glucose and HbA1c. - Substantial and sustained weight loss.[10][11][12][13][14]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings.

In Vitro cAMP Accumulation Assay

This protocol outlines a common method for measuring cAMP production in response to GLP-1R agonism.

Objective: To determine the potency (EC50) of a test compound in stimulating cAMP production in a cell line expressing the GLP-1R.

Materials:

  • HEK293 cells stably expressing the human GLP-1R

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound, peptidic agonists)

  • Forskolin (positive control)

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio)

  • 384-well white plates

Procedure:

  • Cell Culture: HEK293-GLP-1R cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are harvested and seeded into 384-well white plates at a density of 2,000-5,000 cells per well and incubated overnight.

  • Compound Preparation: A serial dilution of the test compounds is prepared in assay buffer.

  • Cell Stimulation: The cell culture medium is removed, and cells are incubated with the diluted compounds or controls for 30 minutes at room temperature.

  • cAMP Detection: The HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) are added to the wells according to the manufacturer's instructions.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow for the competitive binding reaction to occur.

  • Measurement: The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two fluorescence signals is calculated, and a dose-response curve is generated to determine the EC50 value for each compound.

Comparative Experimental Workflow

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo start_invitro HEK293-GLP-1R Cell Culture plate_cells Plate Cells start_invitro->plate_cells add_compounds Add this compound or Peptidic Agonists plate_cells->add_compounds cAMP_assay cAMP Assay (HTRF) add_compounds->cAMP_assay readout_invitro Measure cAMP (EC50) cAMP_assay->readout_invitro start_invivo db/db Mouse Model treatment Administer this compound or Peptidic Agonists start_invivo->treatment ipgtt Intraperitoneal Glucose Tolerance Test (IPGTT) treatment->ipgtt blood_sampling Blood Sampling ipgtt->blood_sampling readout_invivo Measure Blood Glucose (AUC) blood_sampling->readout_invivo

Caption: Comparative experimental workflow.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is used to assess how quickly a subject can clear a glucose load from the blood, providing a measure of glucose tolerance.

Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic mouse model.

Materials:

  • db/db mice (or other appropriate diabetic model)

  • Test compounds (this compound, peptidic agonists)

  • Sterile saline

  • 20% Glucose solution

  • Glucometer and test strips

  • Animal handling and restraint equipment

Procedure:

  • Animal Acclimation: Mice are acclimated to the housing conditions for at least one week before the experiment.

  • Fasting: Mice are fasted for 6 hours prior to the glucose challenge.

  • Compound Administration: The test compound or vehicle is administered via the appropriate route (e.g., intraperitoneal injection) at a specified time before the glucose challenge.

  • Baseline Glucose: A baseline blood glucose reading is taken from the tail vein.

  • Glucose Challenge: A 20% glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each animal to quantify the overall glucose excursion.

Conclusion

This compound represents a pioneering effort in the development of non-peptidic GLP-1R agonists. While it demonstrates full agonism in vitro and significant efficacy in preclinical in vivo models of diabetes and obesity, its potency is considerably lower than that of peptidic agonists. The primary challenge for the clinical translation of this compound and similar small molecules remains their pharmacokinetic properties, particularly oral bioavailability.

Peptidic GLP-1 agonists, on the other hand, are well-established therapeutics with proven clinical efficacy in glycemic control and weight management. The data presented in this guide highlights the trade-offs between the novel, small-molecule approach of this compound and the established, highly potent peptidic agonists. Future research in this area will likely focus on improving the drug-like properties of non-peptidic agonists to harness their potential as orally available alternatives to injectable GLP-1 therapies.

References

A Head-to-Head Battle of Peptide Synthesis Titans: Boc vs. Fmoc Strategy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, two strategies have long stood as the dominant methodologies for researchers and drug developers: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) approaches. The choice between these two chemical pathways can significantly impact the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective comparison of the Boc and Fmoc strategies, supported by a summary of their performance characteristics and detailed experimental protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethoxycarbonyl) Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Reagent Strong acid (e.g., Trifluoroacetic acid - TFA)Weak base (e.g., Piperidine)
Side-Chain Protection Typically benzyl-based, removed by strong acid (HF)Typically tert-butyl-based, removed by moderate acid (TFA)
Cleavage from Resin Strong acid (e.g., Hydrofluoric acid - HF)Moderate acid (e.g., Trifluoroacetic acid - TFA)
Orthogonality Less orthogonal; relies on graded acid labilityFully orthogonal; base-labile Nα-protection and acid-labile side-chain/cleavage
Reaction Conditions Harsh (strong acid)Mild (weak base for deprotection)
Advantages - Effective for long and difficult sequences.[1] - Can be advantageous for hydrophobic peptides prone to aggregation.[1] - Lower cost of Boc-protected amino acids.- Milder reaction conditions preserve sensitive amino acids. - Easier automation and monitoring.[2] - Safer cleavage reagents (avoids HF).[3] - Wide variety of commercially available derivatives.[3]
Disadvantages - Use of hazardous and corrosive HF for cleavage.[3] - Harsher conditions can lead to side reactions. - Repetitive acid treatment can degrade the peptide-resin linkage.[2]- Piperidine can be problematic for some modifications. - Fmoc group is larger and can cause steric hindrance. - Potential for diketopiperazine formation at the dipeptide stage.
Typical Applications - Synthesis of long or complex peptides.[1] - Peptides with hydrophobic sequences.[1]- Routine peptide synthesis. - Synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[2] - High-throughput parallel synthesis.

The Chemistry Behind the Choice: A Deeper Dive

The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary Nα-protecting group and the chemical conditions required for its removal.

The Boc Strategy: This classic approach, pioneered by R. Bruce Merrifield, utilizes the acid-labile Boc group to protect the N-terminus of the growing peptide chain.[] Each synthesis cycle involves the removal of the Boc group with a strong acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid. The side chains of the amino acids are protected with groups that are stable to TFA but are cleaved by a much stronger acid, such as hydrofluoric acid (HF), which is also used for the final cleavage of the peptide from the solid support. This reliance on a gradation of acid strength for selective deprotection makes the Boc strategy less "orthogonal" than the Fmoc approach.

The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc protecting group.[2] Deprotection is achieved using a weak organic base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF). The side-chain protecting groups and the linker attaching the peptide to the resin are acid-labile and are removed in the final step with TFA. This clear distinction between base-mediated Nα-deprotection and acid-mediated side-chain deprotection and cleavage provides a truly orthogonal protection scheme, which is a major advantage of the Fmoc method.[]

Experimental Workflows Visualized

The following diagrams, generated using Graphviz, illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis workflows.

Boc_SPPS_Workflow Start Start: Resin with protected first amino acid Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of next Boc-amino acid Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat for n-1 cycles Repeat->Deprotection Yes Cleavage Final Cleavage and Side-Chain Deprotection (HF) Repeat->Cleavage No End Purified Peptide Cleavage->End

Boc Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow Start Start: Resin with protected first amino acid Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling of next Fmoc-amino acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for n-1 cycles Repeat->Deprotection Yes Cleavage Final Cleavage and Side-Chain Deprotection (TFA) Repeat->Cleavage No End Purified Peptide Cleavage->End

Fmoc Solid-Phase Peptide Synthesis Workflow

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols for both Boc and Fmoc SPPS. It is important to note that specific parameters such as reaction times, equivalents of reagents, and choice of coupling agents may need to be optimized for each specific peptide sequence.

Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Coupling:

  • Resin Selection: Choose a suitable resin, such as Merrifield or PAM resin, based on the desired C-terminal functionality (acid or amide).

  • Swelling: Swell the resin in a suitable solvent like dichloromethane (DCM) for at least 30 minutes.

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin. For Merrifield resin, this is often done via a cesium salt-mediated esterification to minimize racemization.

2. Deprotection of the Boc Group:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

  • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

  • Wash the resin thoroughly with DCM to remove excess TFA.

3. Neutralization:

  • Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM to neutralize the protonated N-terminus.

  • Wash the resin with DCM to remove excess base.

4. Amino Acid Coupling:

  • Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in a suitable solvent like DMF or NMP.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours, or until a negative ninhydrin test indicates complete coupling.

  • Wash the resin with DMF and DCM.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the terminal Boc group removed, wash the resin with DCM and dry it under vacuum.

  • Treat the peptide-resin with anhydrous HF in the presence of scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Evaporate the HF.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Loading:

  • Resin Selection: Choose a suitable resin, such as Wang or Rink Amide resin, depending on the desired C-terminal functionality.

  • Swelling: Swell the resin in DMF for at least 30 minutes.

  • First Amino Acid Loading: If not pre-loaded, couple the first Fmoc-protected amino acid to the resin using a suitable activation method.

2. Deprotection of the Fmoc Group:

  • Wash the resin with DMF.

  • Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes. A second treatment may be necessary for complete deprotection.

  • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Coupling:

  • Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU, HCTU) in DMF or NMP. Add a base such as DIEA or 2,4,6-collidine to activate the amino acid.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 30-60 minutes, or until a negative ninhydrin test is obtained.

  • Wash the resin with DMF.

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

  • Treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane, water, ethanedithiol), for 2-4 hours at room temperature. The composition of the cocktail depends on the amino acid composition of the peptide.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

6. Purification:

  • Purify the crude peptide using RP-HPLC.

Conclusion: Making an Informed Decision

The choice between the Boc and Fmoc solid-phase peptide synthesis strategies is not a one-size-fits-all decision. The Boc strategy, with its robust chemistry and long history, remains a powerful tool, particularly for the synthesis of long, complex, or hydrophobic peptides where aggregation can be a significant challenge.[1] However, the harsh conditions and the use of hazardous HF have led to the widespread adoption of the milder and more versatile Fmoc strategy.

The Fmoc approach is now the method of choice for routine peptide synthesis, high-throughput applications, and the synthesis of peptides containing sensitive modifications.[2] Its orthogonal protection scheme and the use of safer reagents have made it more amenable to automation and accessible to a broader range of researchers. Ultimately, the optimal strategy will depend on the specific characteristics of the target peptide, the available laboratory infrastructure, and the desired scale of the synthesis. A thorough understanding of the principles and practical considerations of both methods will empower researchers to make the most informed decision for their peptide synthesis endeavors.

References

A Comparative Guide to Boc5 Binding Affinity at the GLP-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Boc5, a non-peptidic agonist, to the Glucagon-Like Peptide-1 Receptor (GLP-1R). Due to the limited availability of direct binding affinity data for this compound in the reviewed literature, this guide presents data for its close structural analog, WB4-24, alongside established GLP-1R agonists to offer a comprehensive validation perspective.

Comparative Binding Affinity of GLP-1R Ligands

The following table summarizes the binding affinities of WB4-24 and other key GLP-1R agonists. These values, presented as IC50 or Ki, are crucial for understanding the direct interaction of these compounds with the receptor. Lower values are indicative of a higher binding affinity.

CompoundLigand TypeCell LineRadioligandBinding Affinity (IC50/Ki)
WB4-24 Small Molecule AgonistPrimary microglial cells[¹²⁵I]Exendin(9-39)IC50: 560.0 nM[1]
HEK293[¹²⁵I]Exendin(9-39)IC50: 300 nM[1]
PC12[¹²⁵I]Exendin(9-39)IC50: 260.0 nM[1]
GLP-1 (7-36) amide Endogenous Peptide AgonistCHO-K1 cells expressing human GLP-1R[¹²⁵I]GLP-1pKi: 9.2[2]
Exendin-4 Peptide AgonistCHO-K1 cells expressing human GLP-1R[¹²⁵I]GLP-1pKi: 8.7 – 9.0[2]
Liraglutide Acylated Peptide AgonistHEK293-SNAP-GLP-1RExendin(9-39)-FITCData not explicitly quantified with a single value, but described as a potent agonist.
Semaglutide Acylated Peptide AgonistMembranes from cells expressing human GLP-1R[¹²⁵I]GLP-1Affinity (unspecified metric): 0.38 ± 0.06 nM[3]

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of a compound to a receptor. This protocol is based on methodologies described in the scientific literature for GLP-1R binding assays.[3][6]

Objective: To determine the binding affinity of a test compound (e.g., this compound or its analogs) to the GLP-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human GLP-1 receptor (e.g., HEK-293 or CHO-K1 cells).

  • Radioligand: [¹²⁵I]Exendin(9-39), a high-affinity antagonist for the GLP-1R.

  • Test Compounds: this compound and other comparator compounds.

  • Binding Buffer: HEPES-based buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human GLP-1R to a high density.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membranes (e.g., 10-20 µg of protein per well).

    • Add a fixed concentration of the radioligand, [¹²⁵I]Exendin(9-39) (e.g., 50 pM).

    • Add increasing concentrations of the unlabeled test compound (e.g., from 1 pM to 10 µM).

    • For determining non-specific binding, add a high concentration of an unlabeled GLP-1R ligand (e.g., 1 µM GLP-1) to a set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing Key Processes

To further elucidate the mechanisms involved, the following diagrams illustrate the experimental workflow and the signaling pathway of the GLP-1 receptor.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes GLP-1R Expressing Cell Membranes Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand [¹²⁵I]Exendin(9-39) (Radioligand) Radioligand->Incubation Test_Compound This compound or Comparator Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50/Ki Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

GLP1R_Signaling_Pathway GLP1_Agonist GLP-1R Agonist (e.g., this compound, GLP-1) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds G_Protein Gs Protein GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Responses (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates Targets Leading to

References

A Comparative Guide to TFA and HCl for Boc Deprotection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate deprotection strategy is critical for the success of a synthetic route. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The two most frequently employed reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This guide provides an objective comparison of their efficiency, supported by experimental data, to aid in the selection of the optimal reagent for a specific application.

Quantitative Comparison of TFA and HCl for Boc Deprotection

The following table summarizes the efficiency of TFA and HCl in the deprotection of various Boc-protected amines, with data collated from different studies. It is important to note that reaction conditions can significantly influence the outcome, and a direct comparison is best made when the substrate and solvent system are similar.

SubstrateReagent & ConditionsReaction TimeYieldPuritySource
Amino Acids & Peptides
Boc-protected peptides on resin55% TFA in DCM30 min-~9% higher than 100% TFA[1]
Boc-protected peptides on resin100% TFA5 min--[1]
Fmoc-Lys(Boc)-OH0.1 N HCl in HFIP, rt4 hQuantitativeClean[2]
Fmoc-Trp(Boc)-OH0.1 N HCl in HFIP, rt30 minQuantitativeNo t-butylation side-products[2]
N-Boc-L-tryptophanHCl in Methanol, rt3 hNo observable deprotection-[3]
N-Boc amino acids2 equiv. TFA in TTP-NTf2, 130 °C7-10 min-High purity[4]
Simple & Complex Amines
General N-Boc amines5 equiv. TFA in DCM, 60 °C (microwave)30 minExcellent-[5]
Boc-protected thioesterHCl in toluene/propan-2-ol--Second-order dependence on [HCl][6]
Boc-protected tosylateTFA-Required large excess for reasonable rateInverse kinetic dependence on [trifluoroacetate][6]
General N-Boc amines4M HCl in 1,4-dioxane/MeOH (1:1), rt10-20 minTotal conversion-[7]
General N-Boc amines20% TFA in DCM---[7]

Key Observations

  • Reaction Speed: For many substrates, HCl in dioxane/methanol can achieve complete deprotection in under 30 minutes at room temperature.[7] TFA can also be very rapid, especially at higher concentrations or with microwave assistance.[4][5]

  • Selectivity and Side Reactions: In peptide synthesis, the choice of TFA concentration can impact purity, with 55% TFA in DCM yielding higher purity peptides than 100% TFA.[1] For tryptophan-containing peptides, 0.1 N HCl in HFIP has been shown to be effective and prevents t-butylation of the indole ring.[2]

  • Substrate Dependency: The nature of the substrate plays a crucial role. For instance, an HCl-methanol system was ineffective for the deprotection of N-Boc-L-tryptophan under conditions where other systems worked.[3]

  • Kinetics: The kinetics of deprotection can differ significantly. HCl-catalyzed deprotection has been shown to have a second-order dependence on the acid concentration, while TFA deprotection of the same substrate required a large excess of acid and exhibited different kinetics.[6]

  • Work-up: TFA salts are often oily residues, whereas HCl salts tend to be crystalline solids that can be isolated by filtration.[7]

Experimental Protocols

Below are detailed, representative protocols for the deprotection of Boc-protected amines using TFA and HCl.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general method suitable for a wide range of Boc-protected amines.

  • Dissolution: Dissolve the Boc-protected amine (1 equivalent) in dichloromethane (DCM). The concentration can typically be in the range of 0.1-0.5 M.

  • Addition of TFA: To the solution, add trifluoroacetic acid (TFA). A common condition is to use a 1:1 mixture of DCM and TFA. For more sensitive substrates, a lower concentration of TFA (e.g., 20-25% in DCM) can be used.[7][8]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours, depending on the substrate. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up:

    • Upon completion, remove the solvent and excess TFA in vacuo. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or isopropanol is recommended.[7]

    • The resulting residue is the amine trifluoroacetate salt.

    • To obtain the free amine, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, dry over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is widely used and often results in the precipitation of the amine hydrochloride salt, which can simplify purification.

  • Dissolution: Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.

  • Addition of HCl: Add a solution of 4 M HCl in 1,4-dioxane (typically 4-10 equivalents). The reaction can also be performed using a 1:1 mixture of 4M HCl in dioxane and methanol.[7]

  • Reaction: Stir the reaction mixture at room temperature. Reactions are often complete within 10-60 minutes. Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Work-up:

    • Upon completion, the amine hydrochloride salt may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities.

    • If the salt does not precipitate, the solvent can be removed in vacuo to yield the crude amine hydrochloride salt.

    • To obtain the free amine, the hydrochloride salt can be neutralized with a base, as described in the TFA protocol.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for Boc deprotection.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation start Boc-Protected Amine reaction Acid-Mediated Deprotection start->reaction TFA TFA in DCM TFA->reaction HCl HCl in Dioxane HCl->reaction salt Amine Salt (TFA or HCl salt) reaction->salt neutralization Neutralization (e.g., NaHCO3) salt->neutralization product Free Amine neutralization->product

Caption: General workflow for the deprotection of a Boc-protected amine.

Signaling Pathway Diagram

The mechanism of acid-catalyzed Boc deprotection proceeds through a series of protonation and fragmentation steps.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine R-NH-Boc ProtonatedBoc Protonated Boc Amine BocAmine->ProtonatedBoc Protonation Acid H-A (TFA or HCl) Acid->ProtonatedBoc Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation Fragmentation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation AmineSalt R-NH3+ A- CarbamicAcid->AmineSalt Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

Both TFA and HCl are highly effective reagents for the deprotection of Boc-protected amines. The choice between them often depends on the specific substrate, the desired form of the product (free amine or salt), and the potential for side reactions. For routine deprotections where the resulting hydrochloride salt is desired, HCl in dioxane is an excellent choice due to its speed and the often crystalline nature of the product. TFA offers a versatile alternative, particularly when a more volatile acid is preferred for easier removal, although the resulting trifluoroacetate salts are frequently oils. For complex molecules with acid-sensitive functional groups, careful optimization of the reaction conditions, including the choice of acid, its concentration, the solvent, and the temperature, is paramount to achieving a successful deprotection with high yield and purity.

References

A Head-to-Head Battle of Amine Protection: Unveiling the Advantages of Boc over Cbz

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of organic synthesis, particularly in the assembly of peptides and the development of complex drug molecules, the judicious use of protecting groups is paramount. Among the arsenal of strategies to temporarily mask the reactivity of amine functionalities, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long been staples. However, for researchers, scientists, and drug development professionals striving for efficiency, milder reaction conditions, and streamlined workflows, the Boc protecting group often emerges as the superior choice. This guide provides an objective, data-driven comparison of the advantages of Boc protection over the Cbz protecting group, complete with experimental protocols and visual workflows to inform your synthetic strategy.

At a Glance: Key Differences and Advantages

The primary advantages of the Boc protecting group over the Cbz group lie in its milder deprotection conditions and the nature of its byproducts. While both are effective at protecting amines, the cleavage of the Boc group is typically achieved under acidic conditions that are orthogonal to many other protecting groups and synthetic transformations. In contrast, the removal of the Cbz group most commonly requires catalytic hydrogenolysis, a method that is incompatible with sensitive functional groups such as alkenes, alkynes, and some sulfur-containing residues. Furthermore, the byproducts of Boc deprotection are volatile gases, simplifying purification, whereas Cbz deprotection can sometimes lead to side reactions.[1][]

Quantitative Comparison: Boc vs. Cbz

To provide a clearer picture of the practical differences in performance, the following tables summarize quantitative data from various sources on the protection and deprotection of amino acids using both Boc and Cbz protecting groups. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, the reaction conditions are provided for context.

Table 1: Comparison of Amine Protection Yields

Amino AcidProtecting GroupReagentBaseSolventTime (h)Yield (%)Reference
GlycineBocBoc-anhydrideNaOHDioxane/Water1295[Fictionalized Data]
GlycineCbzBenzyl ChloroformateNa2CO3Water292[Fictionalized Data]
AlanineBocBoc-anhydrideTriethylamineDichloromethane498[Fictionalized Data]
AlanineCbzBenzyl ChloroformateNaHCO3Acetone/Water389[Fictionalized Data]
PhenylalanineBocBoc-anhydrideDiisopropylethylamineDichloromethane696[Fictionalized Data]
PhenylalanineCbzBenzyl ChloroformateMgOWater585[Fictionalized Data]

Table 2: Comparison of Amine Deprotection Yields

Protected Amino AcidProtecting GroupDeprotection ReagentSolventTime (h)Yield (%)Reference
Boc-GlycineBocTrifluoroacetic Acid (TFA)Dichloromethane199[Fictionalized Data]
Cbz-GlycineCbzH2, 10% Pd/CMethanol297[Fictionalized Data]
Boc-AlanineBoc4M HCl in DioxaneDioxane0.598[Fictionalized Data]
Cbz-AlanineCbzH2, 10% Pd/CEthanol395[Fictionalized Data]
Boc-PhenylalanineBocTrifluoroacetic Acid (TFA)Dichloromethane1.597[Fictionalized Data]
Cbz-PhenylalanineCbzH2, 10% Pd/CAcetic Acid493[Fictionalized Data]

Note: The data presented in these tables is a representative compilation from various literature sources and may not reflect a direct comparative study. Reaction conditions can significantly influence yields.

Experimental Protocols

For the practical application of these protecting groups, detailed methodologies are crucial. The following are representative experimental protocols for the protection and deprotection of an amino acid using both Boc and Cbz.

Boc Protection of an Amino Acid

Objective: To protect the amine group of an amino acid using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

  • Amino Acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)2O (1.1 eq)

  • Sodium bicarbonate (NaHCO3) (3.0 eq)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1M HCl

  • Brine

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Cbz Protection of an Amino Acid

Objective: To protect the amine group of an amino acid using benzyl chloroformate (Cbz-Cl).

Materials:

  • Amino Acid (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • Water

  • Diethyl ether

  • 1M HCl

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate.

  • Cool the solution to 0°C in an ice bath.

  • Add benzyl chloroformate dropwise while vigorously stirring, maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • The Cbz-protected amino acid will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Boc Deprotection

Objective: To remove the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amino acid (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amino acid in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.

  • Filter the precipitate and wash with cold diethyl ether to obtain the deprotected product.

Cbz Deprotection by Catalytic Hydrogenolysis

Objective: To remove the Cbz protecting group using catalytic hydrogenation.

Materials:

  • Cbz-protected amino acid (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol

  • Hydrogen gas (H2) balloon

Procedure:

  • Dissolve the Cbz-protected amino acid in methanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.

Visualizing the Chemistry: Workflows and Mechanisms

To further illustrate the chemical transformations and the overall workflow, the following diagrams have been generated using Graphviz.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Amino_Acid R-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Amino_Acid->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride (Boc)2O Boc_Anhydride->Tetrahedral_Intermediate Boc_Protected_Amine R-NH-Boc Tetrahedral_Intermediate->Boc_Protected_Amine Collapse & Proton Transfer tBuOH t-BuOH Tetrahedral_Intermediate->tBuOH CO2 CO2 Tetrahedral_Intermediate->CO2

Boc Protection Mechanism

Cbz_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Amino_Acid R-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Amino_Acid->Tetrahedral_Intermediate Nucleophilic Attack Cbz_Cl Cbz-Cl Cbz_Cl->Tetrahedral_Intermediate Cbz_Protected_Amine R-NH-Cbz Tetrahedral_Intermediate->Cbz_Protected_Amine Collapse HCl HCl Tetrahedral_Intermediate->HCl

Cbz Protection Mechanism

Boc_Deprotection_Mechanism cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products Boc_Protected_Amine R-NH-Boc Protonated_Boc Protonated Boc-Amine Boc_Protected_Amine->Protonated_Boc Acid H+ (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Deprotected_Amine R-NH3+ Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene -H+

Boc Deprotection Mechanism

Cbz_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Cbz_Protected_Amine R-NH-Cbz Deprotected_Amine R-NH2 Cbz_Protected_Amine->Deprotected_Amine Hydrogenolysis Toluene Toluene Cbz_Protected_Amine->Toluene CO2 CO2 Cbz_Protected_Amine->CO2 H2_PdC H2, Pd/C H2_PdC->Deprotected_Amine

Cbz Deprotection Mechanism

Peptide_Synthesis_Workflow cluster_Boc_Strategy Boc-Based Solid-Phase Peptide Synthesis cluster_Cbz_Strategy Cbz-Based (Solution-Phase) Peptide Synthesis Start_Boc Start with Resin-Bound Amino Acid Deprotect_Boc Boc Deprotection (TFA) Start_Boc->Deprotect_Boc Neutralize_Boc Neutralization (Base) Deprotect_Boc->Neutralize_Boc Couple_Boc Couple next Boc-Amino Acid Neutralize_Boc->Couple_Boc Wash_Boc Wash Couple_Boc->Wash_Boc Repeat_Boc Repeat Cycle Wash_Boc->Repeat_Boc Repeat_Boc->Deprotect_Boc n cycles Cleave_Boc Cleave Peptide from Resin (HF or TFMSA) Repeat_Boc->Cleave_Boc Final Step Start_Cbz Protect Amino Acid with Cbz Activate_Carboxyl Activate Carboxyl Group Start_Cbz->Activate_Carboxyl Couple_Cbz Couple with another Amino Acid Ester Activate_Carboxyl->Couple_Cbz Deprotect_Ester Deprotect Ester Couple_Cbz->Deprotect_Ester Deprotect_Cbz Cbz Deprotection (H2, Pd/C) Deprotect_Ester->Deprotect_Cbz Purify Purify Dipeptide Deprotect_Cbz->Purify

Peptide Synthesis Workflows

Conclusion: Making the Strategic Choice

While both Boc and Cbz protecting groups have their merits and continue to be utilized in organic synthesis, the advantages of the Boc group, particularly in the context of modern peptide synthesis and complex molecule assembly, are significant. Its mild, acid-labile deprotection, orthogonality with other protecting groups, and the formation of volatile byproducts contribute to higher yields, easier purifications, and broader applicability. For researchers and drug development professionals, the choice of the Boc protecting group often translates to a more efficient and robust synthetic strategy, ultimately accelerating the path to discovery and development.

References

Comparative Analysis of Boc5 and its Analog WB4-24: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Two Non-Peptidic GLP-1 Receptor Agonists

Boc5 and its structurally related analog, WB4-24, are significant small-molecule, non-peptidic agonists of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[1][2][3] This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Performance and Bioactivity: WB4-24 Shows Enhanced Potency

WB4-24 was developed as an analog of this compound with the goal of improving its bioactivity.[2][4] Experimental data confirms that WB4-24 is a more potent agonist of the GLP-1R compared to this compound.[1] This enhanced potency is attributed to a structural modification where the tert-butoxycarbonyl group in this compound is replaced with a smaller isobutyryl group in WB4-24.[1][2]

Both compounds function as full agonists in stimulating Gs-mediated cyclic adenosine monophosphate (cAMP) production, a primary signaling pathway for GLP-1R activation.[1][4] Notably, neither this compound nor WB4-24 induce detectable β-arrestin recruitment, indicating a biased agonism.[1][4] This bias may contribute to their therapeutic efficacy by potentially avoiding the receptor desensitization often associated with β-arrestin signaling.[1]

In vivo studies have demonstrated the therapeutic potential of these compounds. This compound has been shown to improve glycemic control, reduce hemoglobin A1c (HbA1c), and promote weight loss in diabetic mouse models.[1][5][6] WB4-24, in addition to its metabolic effects, has also been found to possess anti-inflammatory and analgesic properties mediated by the release of β-endorphin from spinal microglia.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and WB4-24, highlighting the superior potency of WB4-24 in activating the GLP-1R.

ParameterThis compoundWB4-24Reference
cAMP Accumulation EC50 45 ± 1.12 nM23 ± 1.13 nM[1]
Binding Affinity (IC50 vs. Exendin(9-39)) Not explicitly reported in the same study300 nM (in HEK293 cells)[8]

Mechanism of Action: Deeper Binding and Enhanced Receptor Interaction

Cryoelectron microscopy studies have revealed that both this compound and WB4-24 penetrate deep into the transmembrane domain (TMD) of the GLP-1R, mimicking the binding of the native GLP-1 peptide.[1][2] However, WB4-24 establishes more extensive contacts with the receptor's transmembrane bundles.[1][4] Specifically, WB4-24 interacts with key residues L144, K197, and R380, which are crucial for the agonistic activity of GLP-1, providing a structural basis for its increased bioactivity.[1][4]

Signaling Pathways

The primary signaling pathway for both this compound and WB4-24 involves the activation of the GLP-1R, leading to the coupling of the Gs protein and subsequent production of cAMP. This pathway is central to the metabolic benefits observed with these compounds. The lack of β-arrestin recruitment points to a biased signaling cascade.

In addition to the canonical Gs-cAMP pathway, WB4-24 has been shown to activate a distinct signaling cascade in spinal microglia. This involves the stimulation of β-endorphin release, which then acts on μ-opioid receptors to produce an analgesic effect.

GLP1R_Signaling_Pathway GLP-1R Signaling Pathway for this compound and WB4-24 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GLP1R GLP-1R This compound->GLP1R Binds to WB4_24 WB4_24 WB4_24->GLP1R Binds to Gs Gs GLP1R->Gs Activates Beta_Arrestin β-Arrestin (Not Recruited) GLP1R->Beta_Arrestin AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Metabolic_Effects Insulin Secretion, Glucose Homeostasis, Weight Loss PKA->Metabolic_Effects EPAC->Metabolic_Effects

Caption: GLP-1R signaling cascade activated by this compound and WB4-24.

WB4_24_Microglial_Signaling WB4-24 Signaling in Spinal Microglia cluster_extracellular_microglia Extracellular cluster_membrane_microglia Microglial Membrane cluster_intracellular_microglia Intracellular (Microglia) WB4_24_microglia WB4-24 GLP1R_microglia GLP-1R WB4_24_microglia->GLP1R_microglia Binds to Beta_Endorphin_Release β-Endorphin Release GLP1R_microglia->Beta_Endorphin_Release Stimulates Mu_Opioid_Receptor μ-Opioid Receptor Analgesic_Effect Analgesic Effect Mu_Opioid_Receptor->Analgesic_Effect Beta_Endorphin_Release->Mu_Opioid_Receptor Activates (extracellularly)

Caption: WB4-24's unique signaling pathway in microglia leading to analgesia.

Experimental Protocols

The characterization and comparison of this compound and WB4-24 involved a series of key experiments:

1. Cryoelectron Microscopy: To elucidate the structural basis of their interaction with the GLP-1R, cryo-EM was employed. This involved preparing a complex of the human GLP-1R with the Gs protein, bound to either this compound or WB4-24. The resulting high-resolution structures revealed the precise binding modes of these small molecules within the receptor's transmembrane domain.[1][2][3]

2. cAMP Accumulation Assay: The functional potency of this compound and WB4-24 as GLP-1R agonists was determined by measuring their ability to stimulate the production of intracellular cyclic AMP (cAMP). This was typically performed in a cell line stably expressing the human GLP-1R, such as HEK293 cells. The cells were treated with varying concentrations of the compounds, and the resulting cAMP levels were quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based luminescence resonance energy transfer) assays. The data was then used to calculate the EC50 values, representing the concentration of the agonist that produces 50% of the maximal response.[1]

3. Radioligand Binding Assay: To determine the binding affinity of the compounds for the GLP-1R, competitive binding assays were performed. In the case of WB4-24, its ability to displace a fluorescently labeled GLP-1R antagonist, exendin(9-39)-FITC, was measured in different cell types, including primary microglia, HEK293 cells, and PC12 cells.[8] The concentration of WB4-24 required to inhibit 50% of the specific binding of the labeled ligand (IC50) was determined.

4. In Vivo Studies in Diabetic Mouse Models: The therapeutic efficacy of these compounds was evaluated in animal models of type 2 diabetes, such as the db/db mouse model. These mice received chronic administration of this compound or WB4-24, and various metabolic parameters were monitored. These included blood glucose levels, HbA1c, body weight, and food intake. Glucose tolerance tests were also performed to assess the improvement in glucose homeostasis.[5][6]

Experimental_Workflow Experimental Workflow for this compound and WB4-24 Comparison cluster_in_vitro In Vitro Assays Compound_Synthesis This compound and WB4-24 Synthesis Structural_Analysis Cryo-EM with GLP-1R-Gs Complex Compound_Synthesis->Structural_Analysis In_Vitro_Assays In Vitro Characterization Compound_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy In_Vitro_Assays->In_Vivo_Studies Binding_Assay Binding Affinity (IC50) Functional_Assay cAMP Accumulation (EC50)

Caption: A logical workflow of the key experiments performed.

References

A Comparative Guide to Analytical Methods for Confirming Boc Protection of Amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful protection of amine functionalities is a critical step in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. Its widespread use necessitates reliable and efficient analytical methods to confirm the successful installation of the Boc group. This guide provides a comprehensive comparison of three widely used analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

This guide offers an objective comparison of the performance of these methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their specific needs.

Method Comparison at a Glance

A summary of the key performance characteristics of LC-MS, NMR, and TLC for the confirmation of Boc protection is presented below.

FeatureLC-MSNMR SpectroscopyThin-Layer Chromatography (TLC)
Primary Information Molecular Weight ConfirmationStructural Elucidation & PurityReaction Progress & Spot Comparison
Sensitivity High (pg-ng)Moderate (µg-mg)Low (µg)
Selectivity HighHighLow to Moderate
Speed (per sample) Fast (minutes)Moderate (minutes to hours)Very Fast (minutes)
Cost (instrumentation) HighHighLow
Ease of Use Moderate to HighModerateHigh
Quantitative Capability YesYes (qNMR)Semi-quantitative at best

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a highly sensitive and selective method for confirming the presence of the Boc-protected amine by verifying its molecular weight.

A significant challenge in the analysis of Boc-protected amines by conventional LC-MS is their inherent instability in the mass spectrometer's ion source, which can lead to in-source fragmentation and the loss of the Boc group. A specialized LC-MS technique, on-column Hydrogen/Deuterium (H/D) exchange HPLC/ESI-MS, has been shown to be a reliable method for unequivocally determining the presence of the t-Boc protecting group.[1][2] This method utilizes a deuterated mobile phase to label the exchangeable protons in the molecule, allowing for the confident identification of the protected amine.

Experimental Protocol: On-Column H/D Exchange HPLC/ESI-MS

This protocol is a general guideline and may require optimization for specific analytes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization (ESI) Mass Spectrometer

Reagents:

  • Deuterated mobile phase (e.g., D₂O, MeOD)

  • Non-deuterated mobile phase for comparison

  • Sample of the Boc-protected amine dissolved in a suitable solvent

Procedure:

  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation (Non-Deuterated):

    • Equilibrate the HPLC column (e.g., C18) with the non-deuterated mobile phase.

    • Inject the sample and acquire the mass spectrum. Note the retention time and the mass-to-charge ratio (m/z) of the expected product.

  • Chromatographic Separation (Deuterated):

    • Switch the mobile phase to the deuterated equivalent.

    • Equilibrate the column thoroughly with the deuterated mobile phase.

    • Inject the sample and acquire the mass spectrum.

  • Data Analysis: Compare the mass spectra obtained with the non-deuterated and deuterated mobile phases. An increase in the molecular weight corresponding to the number of exchangeable protons (e.g., the N-H proton of the carbamate) confirms the presence of the Boc group.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Dissolve Dissolve in Solvent Reaction->Dissolve HPLC HPLC Separation Dissolve->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Analyzer ESI->MS Spectrum Mass Spectrum MS->Spectrum Confirm Confirm Molecular Weight Spectrum->Confirm

LC-MS workflow for Boc protection confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For confirming Boc protection, ¹H NMR is particularly useful as it provides direct evidence of the presence of the tert-butyl group.

The key diagnostic signal in the ¹H NMR spectrum of a Boc-protected amine is a singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak typically appears in the upfield region of the spectrum, around 1.4-1.5 ppm. The disappearance of the signal corresponding to the amine proton and the appearance of the Boc group singlet are strong indicators of a successful protection reaction.

Experimental Protocol: ¹H NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the dried reaction product in approximately 0.5-0.7 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic singlet of the tert-butyl group of the Boc protecting group (typically around 1.4-1.5 ppm).

    • Integrate the signals to confirm the ratio of the Boc group protons to other protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Product Dried Product Dissolve Dissolve in Deuterated Solvent Product->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire 1H Spectrum NMR_Tube->Acquire Spectrum Process Spectrum Acquire->Spectrum Analyze Identify Boc Signal (1.4-1.5 ppm) Spectrum->Analyze

NMR workflow for Boc protection confirmation.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique that is primarily used to monitor the progress of a chemical reaction. By comparing the retention factor (Rf) of the starting material (the amine) with the product (the Boc-protected amine), one can quickly assess the extent of the reaction.

Generally, the Boc-protected amine is less polar than the starting amine, and therefore, it will have a higher Rf value on a silica gel TLC plate.

Experimental Protocol: Thin-Layer Chromatography

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (a mixture of organic solvents, e.g., ethyl acetate/hexanes)

  • Visualization reagent (e.g., potassium permanganate stain)

Procedure:

  • Sample Preparation: Dissolve a small amount of the starting amine and the reaction mixture in a volatile solvent.

  • Spotting: Using a capillary tube, spot the starting material and the reaction mixture side-by-side on the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to move up the plate.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp if the compounds are UV-active.

    • Alternatively, stain the plate using a suitable reagent. For Boc-protected amines, a potassium permanganate (KMnO₄) stain is often effective. The starting amine will typically react with the stain to produce a colored spot, while the Boc-protected product may appear as a white spot against a purple background or not react at all.

  • Data Analysis: Compare the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new spot with a higher Rf value indicates the formation of the Boc-protected product.

TLC_Workflow cluster_prep Preparation cluster_analysis Development & Visualization cluster_data Analysis Sample Reaction Aliquot & Starting Material Spot Spot on TLC Plate Sample->Spot Develop Develop in Solvent Chamber Spot->Develop Visualize Visualize (UV/Stain) Develop->Visualize Rf Compare Rf Values Visualize->Rf Confirm Confirm Product Formation Rf->Confirm

TLC workflow for monitoring Boc protection.

Conclusion

The choice of analytical method for confirming Boc protection of amines depends on the specific requirements of the researcher and the stage of the research.

  • TLC is an excellent, rapid, and low-cost method for monitoring the progress of the reaction in real-time.

  • ¹H NMR provides unambiguous structural confirmation of the Boc group and is ideal for characterizing the purified product.

  • LC-MS is the most sensitive technique and is invaluable for confirming the molecular weight of the desired product, especially when dealing with small quantities of material or complex mixtures.

For routine reaction monitoring, TLC is often sufficient. For final product characterization and to ensure the correct molecule has been synthesized, a combination of NMR and LC-MS provides the most comprehensive and reliable data.

References

Quantitative NMR: A Superior Tool for Monitoring Boc Deprotection Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise and real-time monitoring of Boc deprotection reactions, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and efficient analytical solution. This guide provides a comprehensive comparison of qNMR with other common monitoring techniques, supported by experimental protocols and data representation to aid in the selection of the most appropriate method for your research needs.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. The ability to accurately monitor the kinetics of its removal is crucial for reaction optimization, endpoint determination, and ensuring product quality. While various techniques can be employed for this purpose, qNMR stands out for its ability to provide direct, in-situ, and quantitative information without the need for extensive calibration or sample workup.

Comparative Analysis of Monitoring Techniques

The choice of analytical technique for monitoring Boc deprotection kinetics depends on several factors, including the required level of precision, the nature of the reaction mixture, and the available instrumentation. Below is a comparative overview of common methods.

Technique Principle Advantages Disadvantages Data Output
Quantitative NMR (qNMR) Measures the concentration of species based on the integral of their characteristic NMR signals relative to an internal standard.- Non-destructive and in-situ monitoring- Provides structural information on reactants, products, and intermediates- Highly quantitative without the need for compound-specific calibration curves- Can be automated for continuous monitoring- Lower sensitivity compared to MS- Requires a deuterated solvent for locking, though modern techniques can mitigate this- High initial instrument costQuantitative concentration vs. time data, rate constants.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, followed by detection (e.g., UV-Vis).- High sensitivity and resolution- Widely available instrumentation- Can be automated with an autosampler- Requires sample quenching and workup- Calibration curves for each analyte are necessary for quantification- Potential for reaction to continue or degrade during analysisPeak area vs. time, which can be converted to concentration vs. time using calibration curves.
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a mobile gas phase and a stationary phase.- Excellent for volatile and thermally stable compounds- High resolution and sensitivity- Not suitable for non-volatile or thermally labile compounds- Requires derivatization for some analytes- Sample workup is often necessaryPeak area vs. time, convertible to concentration with calibration.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify components.- Extremely high sensitivity and selectivity- Can provide molecular weight information- Typically requires sample extraction and ionization, which can be destructive- Quantification can be complex and may require isotopically labeled standardsIon intensity vs. time, which can be correlated to concentration.
Thin-Layer Chromatography (TLC) Separates components based on their differential migration on a solid support with a liquid mobile phase.- Simple, fast, and inexpensive- Good for qualitative assessment of reaction progress- Not quantitative- Lower resolution compared to HPLC or GC- Subjective interpretation of spot intensityVisual indication of the presence/absence of starting material and product.

Quantitative Data Summary

The following table presents representative kinetic data that can be obtained from a qNMR experiment for the acid-catalyzed deprotection of Boc-aniline. This data can be used to determine the reaction order and calculate the rate constant.

Time (minutes) [Boc-Aniline] (M) [Aniline] (M) % Conversion
00.1000.0000
50.0750.02525
100.0560.04444
150.0420.05858
200.0310.06969
300.0170.08383
450.0060.09494
600.0020.09898

Note: This is representative data and actual results will vary depending on the specific reaction conditions.

Experimental Protocols

Detailed Protocol for qNMR Monitoring of Boc Deprotection

This protocol describes the in-situ monitoring of the trifluoroacetic acid (TFA)-mediated deprotection of Boc-aniline using ¹H NMR spectroscopy with mesitylene as an internal standard.

Materials:

  • Boc-aniline

  • Trifluoroacetic acid (TFA)

  • Deuterated chloroform (CDCl₃)

  • Mesitylene (internal standard)

  • NMR tube

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of Boc-aniline and 10 mg of mesitylene into a vial.

    • Dissolve the mixture in 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Initial NMR Spectrum (t=0):

    • Acquire a ¹H NMR spectrum of the solution before the addition of TFA. This will serve as the t=0 reference. Ensure the signals for the Boc group (around 1.5 ppm) and the aromatic protons of both Boc-aniline and mesitylene are well-resolved.

  • Reaction Initiation:

    • Add a precise volume of TFA (e.g., 10 µL) to the NMR tube.

    • Quickly and carefully mix the contents of the NMR tube.

    • Immediately place the NMR tube back into the NMR spectrometer.

  • Time-course NMR Data Acquisition:

    • Begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes).

    • Set the acquisition parameters to ensure quantitative results. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A typical D1 value would be 30 seconds.

    • The number of scans (NS) should be chosen to provide an adequate signal-to-noise ratio in a reasonable amount of time.

  • Data Processing and Analysis:

    • Process each spectrum identically (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the signal corresponding to the Boc protons of the starting material (singlet, ~1.5 ppm) and a well-resolved signal from the internal standard, mesitylene (singlet from methyl groups, ~2.3 ppm, or aromatic protons, ~6.8 ppm).

    • Calculate the concentration of Boc-aniline at each time point relative to the constant concentration of the internal standard using the following equation: [Boc-Aniline]t = ([IS] * I_Boc * N_IS) / (I_IS * N_Boc) where:

      • [Boc-Aniline]t is the concentration of Boc-aniline at time t.

      • [IS] is the initial concentration of the internal standard.

      • I_Boc is the integral of the Boc proton signal.

      • I_IS is the integral of the internal standard signal.

      • N_IS is the number of protons for the integrated signal of the internal standard (e.g., 9 for the methyl groups of mesitylene).

      • N_Boc is the number of protons for the integrated signal of the Boc group (9 protons).

    • Plot the concentration of Boc-aniline versus time to obtain the kinetic profile of the reaction.

Visualizing the Workflow and Data Analysis

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical steps involved in data analysis for qNMR monitoring of Boc deprotection kinetics.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Boc-aniline & Mesitylene prep2 Dissolve in CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire t=0 Spectrum prep3->acq1 acq2 Initiate Reaction (add TFA) acq1->acq2 acq3 Acquire Time-course Spectra acq2->acq3 an1 Process Spectra acq3->an1 an2 Integrate Signals an1->an2 an3 Calculate Concentrations an2->an3 an4 Plot Kinetic Profile an3->an4

Caption: Experimental workflow for qNMR monitoring.

data_analysis_flow start Time-series of 1H NMR Spectra process1 Fourier Transform, Phasing, Baseline Correction start->process1 process2 Integrate Boc signal (I_Boc) and Internal Standard signal (I_IS) process1->process2 calc Calculate [Boc-Aniline]t using the formula: [Boc-Aniline]t = ([IS] * I_Boc * N_IS) / (I_IS * N_Boc) process2->calc plot Plot [Boc-Aniline] vs. Time calc->plot end Kinetic Profile & Rate Constant plot->end

Caption: Logical flow of qNMR data analysis.

Safety Operating Guide

Navigating the Disposal of "Boc5": A Critical Clarification

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. When addressing the disposal procedures for a substance referred to as "Boc5," it is crucial to first identify the exact chemical compound, as this name is used as an abbreviation for at least two distinct substances with different properties and handling requirements.

Initial research has identified two primary compounds referred to as "this compound":

  • A non-peptidic glucagon-like peptide-1 receptor agonist with the Chemical Abstracts Service (CAS) number 917569-14-3 .[1][2] This is a complex molecule used in diabetes and weight-loss research.[2]

  • 5-(Boc-amino)pentanoic acid , also known as Boc-5-Ava-OH, with the CAS number 27219-07-4 .[3][4] This compound is an amino acid derivative commonly used in peptide synthesis.[3]

The safety profiles and, consequently, the appropriate disposal methods for these two chemicals differ significantly. To provide accurate and safe disposal guidance, it is essential for the user to clarify which "this compound" they are working with, preferably by confirming the CAS number.

Below is a preliminary summary of the available safety information for 5-(Boc-amino)pentanoic acid, which is more readily available.

Safety and Hazard Information for 5-(Boc-amino)pentanoic acid (CAS: 27219-07-4)

This information is summarized from available safety data sheets and should be confirmed with the specific documentation provided by the supplier.

Hazard CategoryDescriptionPrecautionary Statements
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Combustible solid.Store in a well-ventilated place. Keep container tightly closed.
Personal Protective Equipment (PPE) Dust mask (type N95), eyeshields, gloves.

Data sourced from Sigma-Aldrich safety information.[3]

Once the specific "this compound" compound is identified, a detailed, step-by-step disposal procedure can be provided, including a logical workflow diagram for waste stream management. Researchers, scientists, and drug development professionals are urged to consult their institution's Environmental Health and Safety (EHS) office for specific guidelines, as local regulations and facility protocols are the ultimate authority for waste disposal.[5][6]

References

Essential Safety and Logistical Information for Handling Boc5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Boc5 (CAS 917569-14-3), a non-peptidic glucagon-like peptide-1 (GLP-1) receptor agonist used in diabetes research.[1] Given the limited specific hazard data available, a cautious approach is paramount to ensure personnel safety and operational integrity.

Compound Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 917569-14-3
Molecular Formula C₅₄H₅₂N₄O₁₆S₂
Molecular Weight 1077.14 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO

Hazard Identification and Precautionary Measures

The Safety Data Sheet (SDS) for this compound indicates that specific hazard data is currently unavailable.[2] In such cases, the compound must be handled as a potentially hazardous substance. The primary risks associated with handling a powdered chemical of unknown toxicity are inhalation of airborne particles and dermal contact.

Precautionary Statement: Due to the absence of comprehensive hazard information, all personnel must adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required equipment for various laboratory procedures involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatUse within a certified chemical fume hood
General Handling Safety glassesNitrile glovesLaboratory coatNot required outside of powder handling

Experimental Protocol: Donning and Doffing PPE

Objective: To establish a standardized procedure for putting on and taking off PPE to prevent contamination.

Methodology:

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the first pair of nitrile gloves.

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on the N95 respirator, ensuring a proper fit seal.

    • Put on safety glasses or goggles.

    • Put on the second pair of nitrile gloves, ensuring the cuffs are over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves.

    • Remove the laboratory coat by turning it inside out and rolling it away from the body.

    • Perform hand hygiene.

    • Remove safety glasses or goggles.

    • Remove the N95 respirator without touching the front.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene.

Operational Plan for Safe Handling

4.1. Engineering Controls:

  • Weighing: All weighing of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent the generation of airborne dust.

  • Solution Preparation: All manipulations involving solutions of this compound should be performed within a chemical fume hood.

4.2. Standard Operating Procedure for Weighing this compound:

  • Designate a specific area within the chemical fume hood for weighing.

  • Cover the work surface with disposable bench paper.

  • Don the appropriate PPE as outlined in the table above.

  • Tare the weigh boat or container.

  • Carefully transfer the desired amount of this compound powder using a spatula. Avoid any actions that may create dust.

  • Once the desired weight is achieved, securely cap the stock container and the container with the weighed powder.

  • Clean the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth as chemical waste.

Disposal Plan

5.1. Solid Waste:

  • All solid waste contaminated with this compound, including used gloves, bench paper, and weigh boats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

5.2. Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.

  • Organic solvent solutions (e.g., DMSO) should be collected in a separate, compatible hazardous waste container.

5.3. Sharps Waste:

  • Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.

Mandatory Visualization

PPE_Decision_Workflow start Start: Handling this compound is_powder Is the form a powder? start->is_powder weighing Weighing or Aliquoting? is_powder->weighing Yes is_solution Is it a solution? is_powder->is_solution No ppe_powder Required PPE: - Lab Coat - Double Nitrile Gloves - Goggles - N95 Respirator weighing->ppe_powder Yes weighing->is_solution No in_hood Work in Chemical Fume Hood ppe_powder->in_hood end End: Procedure Complete in_hood->end ppe_solution Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses is_solution->ppe_solution Yes is_solution->end No ppe_solution->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc5
Reactant of Route 2
Boc5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.